Ethylene glycol bis-mercaptoacetate
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
Molecular Formula |
C4H8O3S2 |
|---|---|
Molecular Weight |
168.2 g/mol |
IUPAC Name |
2-hydroxyethyl 2,2-bis(sulfanyl)acetate |
InChI |
InChI=1S/C4H8O3S2/c5-1-2-7-3(6)4(8)9/h4-5,8-9H,1-2H2 |
InChI Key |
VSZSIEBALNXIFG-UHFFFAOYSA-N |
Canonical SMILES |
C(COC(=O)C(S)S)O |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of Ethylene Glycol Bis-mercaptoacetate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of Ethylene (B1197577) Glycol Bis-mercaptoacetate (EGBMA), a versatile crosslinking agent and building block in various fields, including polymer chemistry and drug delivery systems. This document details the synthetic route, experimental protocols, and in-depth characterization of the compound.
Synthesis of Ethylene Glycol Bis-mercaptoacetate
This compound is synthesized via a direct esterification reaction between ethylene glycol and thioglycolic acid. This reaction is typically catalyzed by an acid catalyst to drive the equilibrium towards the formation of the diester.
Reaction Scheme:
Experimental Protocol:
The following protocol outlines a general procedure for the synthesis of this compound.
Materials:
-
Ethylene glycol
-
Thioglycolic acid
-
p-Toluenesulfonic acid (or other suitable acid catalyst)
-
Toluene (or other azeotroping agent)
-
Sodium bicarbonate solution (saturated)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (or other suitable drying agent)
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add ethylene glycol (1.0 eq), thioglycolic acid (2.2 eq), a catalytic amount of p-toluenesulfonic acid (0.02 eq), and toluene.
-
Heat the reaction mixture to reflux. The water formed during the esterification will be removed azeotropically and collected in the Dean-Stark trap.
-
Monitor the reaction progress by observing the amount of water collected. The reaction is typically complete when the theoretical amount of water has been collected.
-
After completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent such as ethyl acetate (B1210297) and wash sequentially with saturated sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude product.
-
Purify the crude product by vacuum distillation to obtain pure this compound.
Characterization of this compound
The synthesized this compound can be characterized using various spectroscopic and analytical techniques to confirm its structure and purity.
Physical and Chemical Properties
| Property | Value | Reference |
| Molecular Formula | C6H10O4S2 | [1] |
| Molecular Weight | 210.27 g/mol | [1] |
| Appearance | Colorless to yellowish liquid | [2] |
| Boiling Point | 137-139 °C at 2 hPa | [1] |
| Density | 1.32 g/cm³ at 20 °C | [1] |
| CAS Number | 123-81-9 | [1] |
Spectroscopic Data
While direct spectral data is often behind paywalls, typical expected spectral features are described below. Publicly available spectral information can be found on databases such as SpectraBase.[3]
1H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy:
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~4.3 | s | 4H | -O-CH2 -CH2 -O- |
| ~3.3 | d | 4H | HS-CH2 -COO- |
| ~2.0 | t | 2H | HS -CH2-COO- |
13C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy:
| Chemical Shift (δ) ppm | Assignment |
| ~170 | C =O |
| ~65 | -O-C H2-C H2-O- |
| ~26 | HS-C H2-COO- |
IR (Infrared) Spectroscopy:
| Wavenumber (cm⁻¹) | Assignment |
| ~2570 | S-H stretch |
| ~1735 | C=O stretch (ester) |
| ~1150 | C-O stretch (ester) |
Mass Spectrometry (MS):
The mass spectrum would be expected to show a molecular ion peak [M]+ at m/z = 210, corresponding to the molecular weight of the compound.
Visualizations
Synthesis Workflow
The following diagram illustrates the workflow for the synthesis and purification of this compound.
Caption: Synthesis and purification workflow for this compound.
Characterization Logic
This diagram shows the logical relationship between the synthesized product and the methods used for its characterization.
Caption: Logical flow of the characterization of this compound.
References
Ethylene glycol bis-mercaptoacetate synthesis protocol
An In-depth Technical Guide on the Synthesis of Ethylene (B1197577) Glycol Bis-mercaptoacetate
This guide provides a comprehensive overview of the synthesis of ethylene glycol bis-mercaptoacetate, a versatile chemical intermediate. The protocol is intended for researchers, scientists, and drug development professionals.
Introduction
This compound, also known as ethylene glycol dithioglycolate, is a diester formed from the reaction of ethylene glycol and thioglycolic acid. It finds applications in various fields, including as a crosslinking agent in polymer chemistry and as an intermediate in the synthesis of more complex molecules. The primary synthesis route is the direct esterification of ethylene glycol with two equivalents of thioglycolic acid.
Chemical Reaction Pathway
The synthesis of this compound is a Fischer-Speier esterification, a classic acid-catalyzed reaction between a carboxylic acid and an alcohol. In this case, the diol (ethylene glycol) reacts with two equivalents of the thiol-containing carboxylic acid (thioglycolic acid) to form the corresponding diester and water as a byproduct. The reaction is reversible, and to drive it towards the product, the water is typically removed as it is formed.
Caption: Chemical reaction for the synthesis of this compound.
Experimental Protocol
This protocol details a laboratory-scale synthesis of this compound using a Dean-Stark apparatus to facilitate the removal of water.
3.1. Materials and Reagents
| Reagent/Material | Molar Mass ( g/mol ) | Purity | Notes |
| Ethylene Glycol | 62.07 | ≥ 99% | Anhydrous |
| Thioglycolic Acid | 92.12 | ≥ 98% | |
| p-Toluenesulfonic acid monohydrate | 190.22 | ≥ 98% | Catalyst |
| Toluene (B28343) | 92.14 | ≥ 99% | Anhydrous, for azeotropic distillation |
| Saturated Sodium Bicarbonate Solution | - | - | For neutralization |
| Brine (Saturated NaCl solution) | - | - | For washing |
| Anhydrous Magnesium Sulfate | 120.37 | - | Drying agent |
3.2. Equipment
-
Three-neck round-bottom flask (500 mL)
-
Dean-Stark apparatus
-
Reflux condenser
-
Heating mantle with magnetic stirrer
-
Magnetic stir bar
-
Thermometer
-
Separatory funnel (500 mL)
-
Rotary evaporator
-
Standard laboratory glassware (beakers, graduated cylinders, etc.)
-
Personal Protective Equipment (PPE): safety goggles, lab coat, chemical-resistant gloves
3.3. Reaction Setup and Procedure
-
Assembly: Set up the reaction apparatus in a fume hood. The three-neck round-bottom flask is placed in the heating mantle, equipped with a magnetic stir bar, a thermometer, and the Dean-Stark apparatus. The reflux condenser is attached to the top of the Dean-Stark trap.
-
Charging Reactants: To the round-bottom flask, add ethylene glycol (0.5 mol, 31.04 g), thioglycolic acid (1.1 mol, 101.33 g, a slight excess to ensure complete reaction of the diol), and toluene (200 mL).
-
Catalyst Addition: Add a catalytic amount of p-toluenesulfonic acid monohydrate (0.01 mol, 1.90 g).
-
Reaction: Begin stirring and heating the mixture. The reaction mixture should be heated to reflux. The toluene-water azeotrope will begin to distill and collect in the Dean-Stark trap. The denser water will separate and collect at the bottom of the trap, while the toluene will overflow and return to the reaction flask.
-
Monitoring: Continue the reaction until the theoretical amount of water (1 mol, approximately 18 mL) has been collected in the Dean-Stark trap, or until no more water is being collected. This may take several hours.
-
Cooling: Once the reaction is complete, turn off the heat and allow the mixture to cool to room temperature.
3.4. Work-up and Purification
-
Neutralization: Transfer the cooled reaction mixture to a separatory funnel. Wash the organic layer with a saturated sodium bicarbonate solution to neutralize the p-toluenesulfonic acid catalyst. Repeat the washing until the aqueous layer is no longer acidic (test with pH paper).
-
Washing: Wash the organic layer with brine (saturated NaCl solution) to remove any remaining water-soluble impurities.
-
Drying: Separate the organic layer and dry it over anhydrous magnesium sulfate.
-
Solvent Removal: Filter off the drying agent and remove the toluene under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be further purified by vacuum distillation to obtain the final this compound as a clear, colorless to pale yellow liquid.
Experimental Workflow
The following diagram illustrates the overall workflow for the synthesis and purification of this compound.
Caption: Experimental workflow for the synthesis of this compound.
Data Presentation
Table 1: Physical and Chemical Properties of Reactants and Product
| Compound | CAS Number | Molecular Formula | Molar Mass ( g/mol ) | Boiling Point (°C) | Density (g/cm³) at 20°C |
| Ethylene Glycol | 107-21-1 | C₂H₆O₂ | 62.07 | 197.3 | 1.113 |
| Thioglycolic Acid | 68-11-1 | C₂H₄O₂S | 92.12 | 123 (at 29 mmHg) | 1.325 |
| This compound | 123-81-9 | C₆H₁₀O₄S₂ | 210.27 | 137-139 (at 2 hPa) | 1.32 |
Table 2: Typical Reaction Parameters
| Parameter | Value |
| Molar Ratio (EG:TGA) | 1 : 2.2 |
| Catalyst | p-Toluenesulfonic acid monohydrate |
| Catalyst Loading | ~1 mol% relative to ethylene glycol |
| Solvent | Toluene |
| Reaction Temperature | Reflux temperature of toluene (~111°C) |
| Reaction Time | Several hours (until water evolution ceases) |
Safety Precautions
-
Thioglycolic acid has a strong, unpleasant odor and is corrosive. Handle it in a well-ventilated fume hood.
-
Toluene is flammable and toxic. Avoid inhalation and contact with skin.
-
Wear appropriate personal protective equipment, including safety goggles, a lab coat, and chemical-resistant gloves, throughout the experiment.
-
Ensure that the reaction apparatus is properly assembled and secured to prevent leaks.
-
Dispose of all chemical waste according to institutional and local regulations.
An In-depth Technical Guide to Ethylene Glycol Bis-mercaptoacetate for Polymer Synthesis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the properties and applications of Ethylene glycol bis-mercaptoacetate (EGBMA) in polymer synthesis, with a particular focus on its relevance to the fields of materials science and drug delivery. EGBMA is a versatile dithiol monomer that readily participates in various polymerization reactions, most notably thiol-ene click chemistry, to produce polymers with tunable properties.
Core Properties of this compound
EGBMA is a clear, colorless liquid with a characteristic stench. Its fundamental properties are summarized in the table below, providing a quick reference for experimental design and safety considerations.
| Property | Value | Reference |
| Molecular Formula | C6H10O4S2 | [1] |
| Molecular Weight | 210.27 g/mol | [1] |
| CAS Number | 123-81-9 | |
| Appearance | Clear, colorless liquid | [2][3] |
| Density | 1.32 g/cm³ at 20 °C | |
| Boiling Point | 137-139 °C at 2 hPa | |
| Refractive Index | n20/D 1.522 | [1] |
| Solubility in Water | 20 g/L at 20 °C | [1][2] |
| LD50 (oral, rat) | 330 mg/kg | [3] |
Polymer Synthesis via Thiol-Ene Chemistry
EGBMA is an ideal monomer for thiol-ene polymerization, a type of click chemistry known for its high efficiency, rapid reaction rates, and insensitivity to oxygen inhibition. This reaction proceeds via a radical-mediated step-growth mechanism, where a thiol group adds across a carbon-carbon double bond (ene) in the presence of a photoinitiator and UV light.
Experimental Protocol: Photoinitiated Thiol-Ene Polymerization of EGBMA with a Vinyl Ether
This protocol describes the synthesis of a crosslinked polymer network using EGBMA and Di(ethylene glycol) vinyl ether as the 'ene' component.
Materials:
-
This compound (EGBMA)
-
Di(ethylene glycol) vinyl ether (DEGVE)
-
2-hydroxy-2-methyl-1-phenyl-propan-1-one (photoinitiator)
-
Nitrogen gas
-
Glass slides
-
UV curing system (365 nm)
Procedure:
-
Monomer Mixture Preparation: In a clean, dry vial, prepare a monomer mixture by combining EGBMA and DEGVE in a 1:1 molar ratio of thiol to ene functional groups.
-
Photoinitiator Addition: To the monomer mixture, add the photoinitiator at a concentration of 1 wt% with respect to the total mass of the monomers.
-
Homogenization: Thoroughly mix the components until the photoinitiator is completely dissolved and the solution is homogeneous. This can be done by gentle vortexing or magnetic stirring.
-
Molding: Pipette the reactive mixture between two glass slides separated by a spacer of desired thickness (e.g., 1 mm) to create a thin film.
-
Inerting: Place the mold in a chamber and purge with nitrogen for 5 minutes to create an inert atmosphere, minimizing oxygen inhibition.
-
Photopolymerization: Expose the mold to UV radiation (365 nm) with a light intensity of approximately 10-20 mW/cm² for 5-10 minutes. The exact time may need to be optimized based on the specific setup and desired conversion.
-
Post-Curing and Characterization: After UV exposure, the solid polymer film can be carefully removed from the mold. The resulting polymer can then be characterized using techniques such as Fourier-transform infrared spectroscopy (FTIR) to confirm the disappearance of the thiol and ene peaks.
Polymer Characterization
Fourier-Transform Infrared (FTIR) Spectroscopy:
FTIR is a powerful tool to monitor the progress of the thiol-ene reaction. Key spectral features to observe include:
-
Disappearance of the S-H stretching peak: The characteristic peak for the thiol group in EGBMA, typically found around 2570 cm⁻¹, will decrease in intensity as the reaction proceeds.
-
Disappearance of the C=C stretching peak: The peak corresponding to the vinyl ether double bond, usually in the region of 1610-1640 cm⁻¹, will also diminish.
-
Appearance of C-S stretching peaks: The formation of the thioether linkage will result in the appearance of new peaks in the fingerprint region.
Application in Drug Delivery: PEGylated Nanoparticles
Polymers derived from EGBMA can be integrated into polyethylene (B3416737) glycol (PEG) structures to form amphiphilic block copolymers. These copolymers can self-assemble into nanoparticles in aqueous solutions, which are promising vehicles for drug delivery. PEGylation, the process of attaching PEG chains to the nanoparticle surface, is a widely used strategy to improve the pharmacokinetic properties of drug carriers. It creates a hydrophilic shell that can reduce opsonization (the process of marking particles for phagocytosis) and prolong circulation time in the bloodstream.
Cellular Uptake of PEGylated Nanoparticles
The primary mechanism for the cellular uptake of many nanoparticles is endocytosis. For PEGylated nanoparticles, this often occurs via clathrin-mediated endocytosis, a receptor-mediated process.
The diagram below illustrates the key steps in the clathrin-mediated endocytosis of a PEGylated nanoparticle designed for drug delivery.
Caption: Clathrin-mediated endocytosis of a PEGylated nanoparticle.
Experimental Workflow: From Monomer to Polymer Characterization
The following diagram outlines a typical workflow for the synthesis and characterization of a polymer derived from EGBMA.
Caption: Workflow for polymer synthesis and characterization.
References
- 1. 123-81-9 CAS MSDS (Glycol dimercaptoacetate) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 2. Ethylene glycol bis(mercaptoacetate)(123-81-9) MSDS Melting Point Boiling Point Density Storage Transport [chemicalbook.com]
- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
An In-Depth Technical Guide on the Crosslinking Mechanism of Ethylene glycol bis-mercaptoacetate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ethylene (B1197577) glycol bis-mercaptoacetate is a versatile crosslinking agent utilized in the formation of polymer networks for a variety of applications, including in the development of biomaterials and drug delivery systems. Its efficacy stems from the reactivity of its terminal thiol groups, which can participate in efficient "click" chemistry reactions, primarily thiol-ene reactions. This guide delineates the core mechanisms of action by which ethylene glycol bis-mercaptoacetate facilitates crosslinking, details relevant experimental protocols for characterization, and presents quantitative data from analogous systems to provide a comprehensive technical overview for researchers in the field.
Core Mechanism of Action: The Thiol-Ene Reaction
The crosslinking action of this compound is predominantly governed by the thiol-ene reaction , a highly efficient and versatile chemical transformation that involves the addition of a thiol group (S-H) across a carbon-carbon double bond (an "ene").[1][2] This reaction can proceed via two primary mechanistic pathways: free-radical addition and Michael addition.[2][3]
Free-Radical Mediated Thiol-Ene Addition
This pathway is initiated by a radical species, which can be generated by photolysis of a photoinitiator or by thermal decomposition of a thermal initiator. The process involves a chain-growth mechanism:
-
Initiation: A radical initiator, upon exposure to UV light or heat, generates initial radical species.
-
Chain Transfer: The initiator radical abstracts a hydrogen atom from the thiol group of this compound, forming a thiyl radical (RS•).
-
Propagation: The thiyl radical then adds to an 'ene' functional group of a co-monomer (e.g., a diacrylate or a vinyl ether), forming a carbon-centered radical. This new radical can then abstract a hydrogen from another thiol group, regenerating a thiyl radical and continuing the chain reaction.
This free-radical process is rapid and leads to the formation of a homogeneous polymer network.[4]
Base-Catalyzed Thiol-Michael Addition
The Michael addition pathway is a nucleophilic conjugate addition that is typically catalyzed by a base (e.g., an amine) or a nucleophile.
-
Thiolate Formation: A base deprotonates the thiol group of this compound to form a highly nucleophilic thiolate anion (RS⁻).
-
Nucleophilic Attack: The thiolate anion attacks the electron-deficient β-carbon of an activated 'ene,' such as an acrylate (B77674) or maleimide, forming a carbanion intermediate.
-
Protonation: The carbanion is subsequently protonated by a proton source in the reaction medium (often the protonated base or another thiol molecule) to yield the final thioether product and regenerate the catalyst.
This reaction proceeds under mild conditions and avoids the use of radical initiators, which can be advantageous for applications involving sensitive biological molecules.[2]
Experimental Protocols
Characterization of the crosslinking process and the resulting polymer network is crucial for understanding and tailoring material properties. Below are detailed methodologies for key experiments.
Synthesis of a Crosslinked Hydrogel via Photopolymerization
This protocol describes the formation of a hydrogel using UV-initiated thiol-ene chemistry.
Materials:
-
This compound (dithiol crosslinker)
-
Poly(ethylene glycol) diacrylate (PEGDA, 'ene' monomer)
-
Photoinitiator (e.g., 2-hydroxy-2-methylpropiophenone)
-
Phosphate-buffered saline (PBS, pH 7.4)
Procedure:
-
Precursor Solution Preparation:
-
Prepare a stock solution of PEGDA in PBS (e.g., 20% w/v).
-
Dissolve the photoinitiator in the PEGDA stock solution to a final concentration of 0.05-0.5% (w/v).
-
Add this compound to the PEGDA-initiator solution. The molar ratio of thiol to ene groups can be varied (e.g., 1:1, 1:2, 2:1) to control the crosslinking density and resulting hydrogel properties.
-
Vortex the solution thoroughly to ensure homogeneity.
-
-
Hydrogel Formation:
-
Pipette the precursor solution into a mold of desired dimensions.
-
Expose the solution to UV light (e.g., 365 nm, ~5-10 mW/cm²) for a sufficient time to ensure complete gelation (typically a few minutes).
-
Carefully remove the crosslinked hydrogel from the mold for subsequent characterization.
-
Characterization of Crosslinking
2.2.1. Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR is used to monitor the disappearance of characteristic functional group peaks, confirming the crosslinking reaction.
Procedure:
-
Acquire FTIR spectra of the individual precursors (this compound and the 'ene' monomer) and the final crosslinked polymer.
-
Look for the disappearance or significant reduction of the thiol S-H stretching peak (around 2570 cm⁻¹) and the C=C stretching peak of the 'ene' group (e.g., around 1635 cm⁻¹ for acrylates).[5]
2.2.2. Rheometry
Rheological analysis provides information on the viscoelastic properties of the hydrogel, including the storage modulus (G') and loss modulus (G''), which are indicative of the crosslinking density.
Procedure:
-
Place a sample of the hydrogel on the rheometer plate.
-
Perform a frequency sweep at a constant strain within the linear viscoelastic region.
-
The storage modulus (G'), representing the elastic component, should be significantly higher than the loss modulus (G''), representing the viscous component, for a well-crosslinked gel.[6]
Quantitative Data
While specific quantitative data for crosslinking with this compound is not extensively available in the public literature, the following tables provide representative data from similar thiol-ene crosslinked systems, primarily using poly(ethylene glycol) diacrylate (PEGDA) as the 'ene' component. These values can serve as a benchmark for experimental design. It is important to note that mercaptoacetates can exhibit lower reactivity compared to mercaptopropionates, which may influence reaction kinetics and final properties.[3]
Table 1: Representative Mechanical Properties of Thiol-Ene Crosslinked Hydrogels
| Thiol:Ene Molar Ratio | Total Polymer Conc. (wt%) | Compressive Modulus (kPa) | Reference System |
| 1:1 | 20 | ~400 | PEGDA with a dithiol |
| 1:1 | 40 | ~1700 | PEGDA with a dithiol |
| Varied | 20 - 40 | 400 - 1600 | Blends of low and high MW PEGDA |
Data adapted from studies on PEGDA hydrogels crosslinked with various thiols. The compressive modulus is highly dependent on the total polymer concentration and the molecular weight of the precursors.[1]
Table 2: Representative Rheological Properties of Thiol-Ene Crosslinked Hydrogels
| Property | Typical Value Range | Significance |
| Storage Modulus (G') | 1 - 100 kPa | Indicates the stiffness and crosslink density of the hydrogel. |
| Loss Modulus (G'') | < G' | A much lower G'' than G' signifies a predominantly elastic, well-crosslinked network. |
| Gelation Time | Seconds to Minutes | Dependent on initiator/catalyst concentration, light intensity (for photo-polymerization), and pH (for Michael addition). |
These are typical ranges for PEG-based hydrogels and can be tuned by altering the formulation.[6]
Applications in Drug Development
The efficient and biocompatible nature of the thiol-ene crosslinking chemistry makes this compound a valuable tool in drug development. Key applications include:
-
Hydrogel-based Drug Delivery: The crosslinked polymer network can encapsulate therapeutic molecules, allowing for their sustained and controlled release.[7]
-
Tissue Engineering Scaffolds: The tunable mechanical properties of the resulting hydrogels can mimic the extracellular matrix of various tissues, providing a supportive environment for cell growth and tissue regeneration.[1]
-
Redox-Responsive Systems: While not inherent to the thioether bond itself, the presence of thiol groups in the precursor can be exploited for creating redox-responsive materials, for instance, by incorporating disulfide bonds that can be cleaved in a reducing environment, such as that found inside cells.[8][9]
Conclusion
This compound serves as an effective crosslinking agent through the robust and versatile thiol-ene reaction. The ability to proceed via either a free-radical or a Michael addition pathway allows for significant control over the reaction conditions and the properties of the final crosslinked material. By carefully selecting the co-monomer, initiator or catalyst, and reaction parameters, researchers can design and fabricate polymer networks with tailored mechanical and chemical properties for a wide range of applications in drug development and biomedical research. Further investigation into the specific reaction kinetics and quantitative mechanical properties of systems utilizing this compound will undoubtedly expand its utility in these fields.
References
- 1. Mechanical and Cell Viability Properties of Crosslinked Low and High Molecular Weight Poly(ethylene glycol) Diacrylate Blends - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Preparation of Biodegradable Polyethylene Glycol Dimethacrylate Hydrogels via Thiol-ene Chemistry [mdpi.com]
- 4. web.itu.edu.tr [web.itu.edu.tr]
- 5. researchgate.net [researchgate.net]
- 6. Rheological Characterization of Polysaccharide–Poly(ethylene glycol) Star Copolymer Hydrogels - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Effects of Cross-Linking Agents on the Mechanical Properties of Poly (Methyl Methacrylate) Resin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Poly(ethylene Glycol) Methyl Ether Methacrylate-Based Injectable Hydrogels: Swelling, Rheological, and In Vitro Biocompatibility Properties with ATDC5 Chondrogenic Lineage [mdpi.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
Unveiling the Early Scientific Landscape of Ethylene Glycol Bis-mercaptoacetate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide delves into the early scientific investigations surrounding Ethylene (B1197577) glycol bis-mercaptoacetate, a dithiol compound with applications in polymer chemistry and materials science. While detailed pre-1980 research articles focusing exclusively on this compound are scarce in readily accessible literature, this document pieces together information from related studies, patent literature, and modern data sources to provide a comprehensive overview of its foundational science. The guide focuses on its synthesis, physical and chemical properties, and early toxicological considerations, presenting the available data in a structured format for clarity and comparative analysis.
Physicochemical Properties
Ethylene glycol bis-mercaptoacetate is a colorless liquid with a characteristic unpleasant odor. The following table summarizes its key physical and chemical properties based on available data. It is important to note that much of this data is from contemporary sources, as specific pre-1980 characterization studies were not identified in the search.
| Property | Value |
| Molecular Formula | C6H10O4S2 |
| Molecular Weight | 210.27 g/mol |
| CAS Number | 123-81-9 |
| Density | 1.32 g/cm³ at 20 °C |
| Boiling Point | 137-139 °C at 2 hPa |
| Appearance | Colorless liquid |
| Odor | Unpleasant, characteristic of mercaptans |
Early Synthesis Methodologies
Key Experimental Steps:
-
Reaction: The synthesis would involve reacting two equivalents of thioglycolic acid with one equivalent of ethylene glycol.
-
Catalyst: An acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, would likely have been used to accelerate the reaction.
-
Water Removal: A crucial step in driving the esterification to completion would be the removal of water formed during the reaction. This was commonly achieved through azeotropic distillation, often using a solvent like benzene (B151609) or toluene (B28343) with a Dean-Stark apparatus.
-
Purification: The crude product would then be purified. This could involve washing with a basic solution to remove unreacted acid, followed by distillation under reduced pressure to obtain the pure diester.
The following diagram illustrates the probable synthetic pathway.
Caption: Probable synthesis of this compound.
Early Toxicological Profile
Specific toxicological studies on this compound from before 1980 are not well-documented in the available literature. However, the toxicological profile of its constituent parts, thioglycolic acid and ethylene glycol, was a subject of study. It is reasonable to infer that the toxicity of the diester would be related to these components, particularly through hydrolysis back to the parent acid and alcohol.
Early research on thioglycolic acid and its salts indicated potential for skin irritation and sensitization, particularly in the context of their use in cosmetics like permanent wave solutions. The primary toxicological concern with ethylene glycol, established in early studies, is its metabolism in the body to toxic byproducts, including glycolic acid and oxalic acid, which can lead to metabolic acidosis and kidney damage.
The following table summarizes the known toxicological information for the parent compounds, which would have informed the handling and use of this compound in its early applications.
| Compound | Toxicological Endpoint | Observations from Early Studies |
| Thioglycolic Acid & Salts | Skin Irritation | Known to cause skin irritation, with effects dependent on concentration and duration of exposure. |
| Skin Sensitization | Recognized as a potential skin sensitizer, particularly with repeated contact. | |
| Ethylene Glycol | Acute Toxicity | Ingestion can lead to central nervous system depression, followed by cardiopulmonary and renal effects. |
| Metabolism | Metabolized to toxic acids (glycolic and oxalic acid), causing metabolic acidosis and kidney damage due to oxalate (B1200264) crystal formation. |
The logical relationship for considering the toxicity of this compound is illustrated in the following diagram.
Caption: Inferred toxicological pathway for the subject compound.
Early Applications
Based on patent literature from the mid-20th century, this compound and similar dithiol esters were primarily investigated for their utility in polymer chemistry. Their functional thiol groups made them suitable for use as:
-
Chain Transfer Agents: In free-radical polymerization, these molecules could be used to control the molecular weight of polymers.
-
Crosslinking Agents: The two thiol groups could react with other polymers to form crosslinked networks, enhancing the mechanical properties and thermal stability of the material.
-
Monomers: The compound itself could serve as a monomer in condensation polymerization reactions to create sulfur-containing polyesters with unique properties.
The following workflow visualizes its role in polymer modification.
Caption: Role as a chain transfer agent in polymerization.
The Reactivity of Ethylene Glycol Bis-mercaptoacetate: A Technical Guide for Researchers
An In-depth Technical Guide on the Core Reactivity and Applications of Ethylene Glycol Bis-mercaptoacetate (EGBMA) for Researchers, Scientists, and Drug Development Professionals.
This compound (EGBMA) is a dithiol crosslinking agent that has garnered significant interest in the fields of polymer chemistry, materials science, and drug delivery. Its reactivity, primarily driven by the two thiol (-SH) groups, allows for the formation of crosslinked polymer networks through mechanisms such as thiol-ene and Michael addition reactions. This guide provides a comprehensive overview of the reactivity of EGBMA, detailing its chemical properties, common reactions, and applications, with a focus on its use in the development of hydrogels for controlled drug release.
Physicochemical Properties of EGBMA
This compound is a clear, colorless liquid with a characteristic odor.[1] It is a combustible material that is stable under normal temperatures and pressures but may discolor upon exposure to air.[1] EGBMA is incompatible with strong bases and strong oxidizing agents.[1]
| Property | Value | Reference |
| Molecular Formula | C6H10O4S2 | [2] |
| Molecular Weight | 210.27 g/mol | [2] |
| Boiling Point | 137-139 °C at 2 hPa | [2] |
| Density | 1.32 g/cm³ at 20 °C | [2] |
| Solubility in water | 20 g/L (20 °C) | |
| LD50 (oral, Rat) | 330 mg/kg | [2] |
Core Reactivity: Thiol-Ene and Michael Addition Reactions
The primary utility of EGBMA as a crosslinker stems from the high reactivity of its thiol groups. These groups can readily participate in two main types of "click" reactions: thiol-ene reactions and Michael additions. These reactions are highly efficient, often proceed under mild conditions, and do not produce byproducts, making them ideal for the synthesis of well-defined polymer networks for biomedical applications.[3]
Thiol-Ene Reactions
Thiol-ene reactions involve the radical-mediated addition of a thiol group across a carbon-carbon double bond (an "ene"). This reaction can be initiated by light (photopolymerization) in the presence of a photoinitiator, or by thermal means.[3] The process is a step-growth polymerization, which leads to the formation of homogeneous networks.
A typical thiol-ene photopolymerization workflow is depicted below:
Michael Addition Reactions
The Michael addition is the conjugate addition of a nucleophile, in this case, the thiolate anion (RS⁻) formed from the deprotonation of the thiol group of EGBMA, to an α,β-unsaturated carbonyl compound, such as an acrylate (B77674) or maleimide. This reaction is typically base-catalyzed and can proceed at room temperature.[4] The reactivity in Michael additions is highly dependent on the pH of the reaction medium, with more basic conditions favoring the formation of the nucleophilic thiolate.
Application in Drug Delivery: EGBMA-Crosslinked Hydrogels
A significant application of EGBMA is in the formation of hydrogels for controlled drug delivery. Hydrogels are three-dimensional, water-swollen polymer networks that can encapsulate therapeutic agents and release them in a sustained manner.[4][5][6] The crosslinking density of the hydrogel, which can be controlled by the concentration of EGBMA, influences the mesh size of the network and, consequently, the diffusion and release rate of the encapsulated drug.[4]
Mechanical Properties of EGBMA-Crosslinked Hydrogels
The mechanical properties of hydrogels are crucial for their application as drug delivery devices, influencing their stability and handling. The shear modulus, a measure of a material's rigidity, of polyethylene (B3416737) glycol (PEG)-based hydrogels can be tuned by varying the concentration of EGBMA as the crosslinker.
| EGBMA Concentration (mM) | Shear Modulus (Pa) |
| 0.25 | ~150 |
| 0.5 | ~200 |
| 1.0 | ~250 |
Note: Data extracted from a study on PEG-4MAL hydrogels crosslinked with EGBMA and DTT.
Experimental Protocols
The following are generalized experimental protocols for the synthesis and characterization of EGBMA-crosslinked hydrogels, based on common practices in the literature for similar thiol-based systems.
Protocol for Thiol-Ene Photopolymerization of EGBMA Hydrogels
-
Preparation of Precursor Solution:
-
Dissolve the "ene"-containing polymer (e.g., polyethylene glycol diacrylate, PEGDA) in a suitable buffer (e.g., phosphate-buffered saline, PBS) to the desired concentration.
-
Add this compound (EGBMA) to the solution at a specific molar ratio relative to the 'ene' functional groups.
-
Add a photoinitiator (e.g., Irgacure 2959) to the solution, typically at a concentration of 0.05-0.1% (w/v).
-
Thoroughly mix the solution until all components are dissolved and then degas to remove dissolved oxygen, which can inhibit radical polymerization.
-
-
Photopolymerization:
-
Pipette the precursor solution into a mold of the desired shape and size.
-
Expose the solution to UV light (e.g., 365 nm) for a specified duration (typically 5-15 minutes) to initiate polymerization and form the hydrogel. The exposure time will depend on the photoinitiator concentration and the intensity of the UV source.
-
-
Hydrogel Characterization:
-
Swelling Ratio: Immerse the hydrogel in a buffer solution and measure its weight at equilibrium. The swelling ratio is calculated as the ratio of the weight of the swollen hydrogel to the weight of the dry hydrogel.[8]
-
Mechanical Testing: Perform compression or tensile tests to determine the mechanical properties of the hydrogel, such as the compressive modulus, tensile strength, and elongation at break.[3][7]
-
Morphology: Use scanning electron microscopy (SEM) to visualize the porous structure of the hydrogel network.[8]
-
Protocol for Drug Loading and In Vitro Release Study
-
Drug Loading:
-
In Vitro Release Study:
-
Place the drug-loaded hydrogel in a known volume of release medium (e.g., PBS) at a constant temperature (e.g., 37 °C).
-
At predetermined time intervals, withdraw a small aliquot of the release medium and replace it with fresh medium to maintain sink conditions.
-
Quantify the concentration of the released drug in the aliquots using a suitable analytical method, such as UV-Vis spectroscopy or high-performance liquid chromatography (HPLC).
-
Calculate the cumulative drug release as a percentage of the total drug loaded.
-
Below is a workflow diagram illustrating the key steps in characterizing a drug-loaded hydrogel.
Role in Redox-Sensitive Drug Delivery
The thiol groups of EGBMA and the resulting thioether linkages in the crosslinked polymer can be susceptible to oxidation in a redox-active environment. This property can be exploited for the development of redox-responsive drug delivery systems. For instance, in an environment with elevated levels of reactive oxygen species (ROS), which is characteristic of some disease states like cancer and inflammation, the thioether bonds could be oxidized, leading to the degradation of the hydrogel network and the triggered release of the encapsulated drug.
The following diagram illustrates a simplified redox-sensitive signaling pathway that could be targeted by a thiol-responsive drug delivery system.
Conclusion
This compound is a versatile and highly reactive crosslinking agent with significant potential in the development of advanced materials, particularly for biomedical applications. Its ability to readily participate in thiol-ene and Michael addition reactions allows for the facile synthesis of well-defined polymer networks with tunable properties. The use of EGBMA in the fabrication of hydrogels for controlled drug delivery offers a promising platform for the development of novel therapeutic strategies. Further research into the specific mechanical properties and degradation kinetics of EGBMA-based materials will undoubtedly expand their utility in the fields of drug development and regenerative medicine.
References
- 1. mdpi.com [mdpi.com]
- 2. Mechanical Evaluation of Hydrogel–Elastomer Interfaces Generated through Thiol–Ene Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. Hydrogels: swelling, drug loading, and release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Hydrogels Based Drug Delivery Synthesis, Characterization and Administration - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mechanical properties and thermal behaviour of PEGDMA hydrogels for potential bone regeneration application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Hydrogels as Drug Delivery Systems: A Review of Current Characterization and Evaluation Techniques - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Ethylene Glycol Bis(2-cyanoethyl) Ether (CAS 3386-87-6)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and applications of Ethylene (B1197577) glycol bis(2-cyanoethyl) ether, CAS number 3386-87-6. The document is intended for researchers, scientists, and professionals in drug development and other scientific fields who require detailed technical information on this compound. All quantitative data is presented in structured tables, and key experimental workflows are visualized using Graphviz diagrams.
Chemical Identity and Physical Properties
Ethylene glycol bis(2-cyanoethyl) ether is also known by several synonyms, including 1,2-Bis(2-cyanoethoxy)ethane and 3,3'-(Ethylenedioxy)dipropionitrile. It is a colorless to pale yellow liquid under standard conditions.
Table 1: Chemical Identifiers
| Identifier | Value |
| CAS Number | 3386-87-6 |
| Molecular Formula | C₈H₁₂N₂O₂ |
| Molecular Weight | 168.19 g/mol |
| Synonyms | 1,2-Bis(2-cyanoethoxy)ethane, 3,3'-(Ethylenedioxy)dipropionitrile, DENE |
Table 2: Physical and Chemical Properties
| Property | Value | Reference(s) |
| Appearance | Colorless to pale yellow liquid | [1] |
| Density | 1.07 g/cm³ | [1] |
| Boiling Point | 165 °C at 5 mmHg | [2] |
| Flash Point | 154 °C | [2] |
| Refractive Index | 1.4470 to 1.4510 | [3] |
| Vapor Pressure | 2.53E-05 mmHg at 25°C | [2] |
| Storage Temperature | 2-8°C | [2] |
Synthesis
The primary method for the synthesis of Ethylene glycol bis(2-cyanoethyl) ether is the cyanoethylation of ethylene glycol with acrylonitrile (B1666552). This reaction is typically carried out in the presence of a basic catalyst.
General Experimental Protocol: Base-Catalyzed Cyanoethylation
This protocol describes a general method for the synthesis of Ethylene glycol bis(2-cyanoethyl) ether.
Reagents:
-
Ethylene glycol
-
Acrylonitrile
-
A basic catalyst (e.g., sodium hydroxide, potassium hydroxide, or a quaternary ammonium (B1175870) hydroxide)
-
An appropriate solvent (optional, the reaction can sometimes be run neat)
Procedure:
-
To a reaction vessel equipped with a stirrer, thermometer, and addition funnel, add ethylene glycol.
-
Add the basic catalyst to the ethylene glycol.
-
Slowly add acrylonitrile to the mixture while maintaining the reaction temperature between 30-70°C. The reaction is exothermic and may require external cooling.
-
After the addition of acrylonitrile is complete, continue to stir the mixture at the reaction temperature for several hours to ensure the reaction goes to completion.
-
After the reaction is complete, neutralize the catalyst with an acid.
-
The product can be purified by distillation under reduced pressure.
Figure 1: Generalized workflow for the synthesis of Ethylene glycol bis(2-cyanoethyl) ether.
Spectroscopic Data
¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show signals corresponding to the ethylene glycol backbone and the two cyanoethyl groups.
-
-O-CH₂-CH₂-O-: A singlet or a narrow multiplet.
-
-O-CH₂-CH₂-CN: Two triplets.
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon NMR spectrum will show distinct signals for the different carbon environments.
-
-O-CH₂-CH₂-O-: One signal.
-
-O-CH₂-CH₂-CN: Two signals for the methylene (B1212753) carbons.
-
-CN: A signal in the nitrile region of the spectrum.
IR (Infrared) Spectroscopy: The IR spectrum will be characterized by the presence of a strong absorption band corresponding to the nitrile group.
-
C≡N stretch: A sharp, strong absorption band around 2250 cm⁻¹.
-
C-O-C stretch: Strong absorption bands in the fingerprint region, typically around 1100 cm⁻¹.
-
C-H stretch: Absorption bands just below 3000 cm⁻¹.
Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak (M⁺) at m/z = 168, corresponding to the molecular weight of the compound. The fragmentation pattern would likely involve cleavage of the ether linkages and the cyanoethyl side chains.
Applications
The primary application of Ethylene glycol bis(2-cyanoethyl) ether is in the field of electrochemistry, specifically as a functional additive in the electrolyte of lithium-ion batteries.
Role in Lithium-Ion Batteries
As an electrolyte additive, Ethylene glycol bis(2-cyanoethyl) ether contributes to improving the performance and safety of lithium-ion batteries in several ways[1][4]:
-
Improved High-Voltage Tolerance: It helps the battery to operate at higher voltages without significant degradation.
-
Enhanced Cycle Life: It contributes to a longer lifespan of the battery by stabilizing the electrode-electrolyte interfaces.
-
Increased Safety: By improving the stability of the electrolyte, it can enhance the overall safety of the battery.
-
Inhibition of Transition Metal Dissolution: It can suppress the dissolution of transition metals from the cathode material, which is a common cause of battery degradation[1].
-
Protection of the Solid Electrolyte Interphase (SEI): It helps in forming a more stable and protective SEI layer on the anode, especially at elevated temperatures[1].
Figure 2: Role of Ethylene glycol bis(2-cyanoethyl) ether in a lithium-ion battery.
While the primary application is in materials science, its properties as a polar aprotic solvent with two nitrile groups might be of interest in drug delivery systems or as a building block in the synthesis of more complex molecules. However, there is currently no significant body of research on its direct application in drug development or signaling pathways.
Safety and Handling
Ethylene glycol bis(2-cyanoethyl) ether is classified as toxic if swallowed, and it can cause skin and eye irritation. Therefore, appropriate safety precautions must be taken when handling this chemical.
Table 3: Hazard and Precautionary Statements
| Category | Statement | Reference(s) |
| Hazard Statements | H301: Toxic if swallowed.H315: Causes skin irritation.H319: Causes serious eye irritation. | [5] |
| Precautionary Statements | P264: Wash skin thoroughly after handling.P270: Do not eat, drink or smoke when using this product.P280: Wear protective gloves/protective clothing/eye protection/face protection.P301+P310: IF SWALLOWED: Immediately call a POISON CENTER/doctor.P302+P352: IF ON SKIN: Wash with plenty of soap and water.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [6] |
Toxicity Information
Detailed toxicological studies specifically on Ethylene glycol bis(2-cyanoethyl) ether are limited in publicly available literature. However, information on related compounds, such as other ethylene glycol ethers and nitriles, can provide some insight into its potential toxicity.
-
Ethylene Glycol Ethers: Some ethylene glycol ethers are known to have reproductive and developmental toxicity[4][7].
-
Nitriles: The toxicity of nitriles can vary significantly, with some being highly toxic due to the in vivo release of cyanide ions[8][9].
Given these potential hazards, it is crucial to handle Ethylene glycol bis(2-cyanoethyl) ether in a well-ventilated area, preferably in a fume hood, and to use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Conclusion
Ethylene glycol bis(2-cyanoethyl) ether is a specialty chemical with important applications in energy storage technology. Its synthesis is straightforward, and its properties make it an effective electrolyte additive for enhancing the performance of lithium-ion batteries. While its direct role in drug development is not established, its unique chemical structure may offer potential for future research in other areas of chemistry and materials science. Due to its potential toxicity, all handling and experimental procedures should be conducted with strict adherence to safety protocols.
References
- 1. Nitrile compound [m.chemicalbook.com]
- 2. Ethylene glycol bis(cyanoethyl) ether [chembk.com]
- 3. spectrabase.com [spectrabase.com]
- 4. Experimental studies on toxicity of ethylene glycol alkyl ethers in Japan - PMC [pmc.ncbi.nlm.nih.gov]
- 5. rsc.org [rsc.org]
- 6. rsc.org [rsc.org]
- 7. NTP technical report on the toxicity studies of Ethylene Glycol Ethers: 2-Methoxyethanol, 2-Ethoxyethanol, 2-Butoxyethanol (CAS Nos. 109-86-4, 110-80-5, 111-76-2) Administered in Drinking Water to F344/N Rats and B6C3F1 Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Nitriles | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
Ethylene glycol bis(mercaptoacetate) molecular weight and formula
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides core information on the chemical properties of ethylene (B1197577) glycol bis(mercaptoacetate).
Chemical Identity and Properties
Ethylene glycol bis(mercaptoacetate) is a chemical compound with the molecular formula C6H10O4S2.[1][2][3] Its molecular weight is approximately 210.27 g/mol .[1][3][4][5] It is also known by several synonyms, including Glycol dimercaptoacetate, Ethylene glycol bis-mercaptoacetate, and Ethylene glycol dithioglycolate.[3][4]
The following table summarizes the key quantitative data for this compound.
| Property | Value | Source(s) |
| Molecular Formula | C6H10O4S2 | [1][2][3] |
| Molecular Weight | 210.27 g/mol | [1][3][4][5] |
| Alternate Molecular Weight | 210.263 g/mol | [2] |
| Density | 1.32 g/cm³ at 20 °C | [4] |
| Boiling Point | 137-139 °C at 2 hPa | [4] |
| Water Solubility | 20 g/L at 20 °C | [1][3] |
| CAS Number | 123-81-9 | [4] |
Experimental Protocols and Signaling Pathways
As no specific signaling pathways, experimental workflows, or logical relationships involving ethylene glycol bis(mercaptoacetate) were identified, a corresponding diagram could not be generated.
References
- 1. Ethylene glycol bis(mercaptoacetate)(123-81-9)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 2. Ethylene glycol bisthioglycolate [chembk.com]
- 3. 123-81-9 CAS MSDS (Glycol dimercaptoacetate) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 4. This compound for synthesis 123-81-9 [sigmaaldrich.com]
- 5. This compound for synthesis 123-81-9 [sigmaaldrich.com]
Solubility Profile of Ethylene Glycol Bis-mercaptoacetate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the solubility of Ethylene Glycol Bis-mercaptoacetate (EGBMA), a versatile crosslinking agent. Due to the limited availability of specific quantitative solubility data in a wide range of organic solvents within publicly accessible literature, this document focuses on presenting the established aqueous solubility, qualitative solubility in common organic solvent classes, and a detailed experimental protocol for determining its solubility in solvents of interest. This guide is intended to equip researchers, scientists, and drug development professionals with the necessary information and methodologies to effectively utilize EGBMA in their work.
Introduction
This compound (CAS No. 123-81-9), also known as Glycol Dimercaptoacetate, is a chemical compound widely used in the synthesis of polymers and as a curing agent for epoxy resins.[1] Its utility in various applications, including in the formulation of adhesives, sealants, and potentially in drug delivery systems as a chelating agent, necessitates a thorough understanding of its solubility characteristics.[2][] This guide aims to consolidate the available solubility data and provide a practical framework for its experimental determination.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided in the table below.
| Property | Value | Reference |
| Molecular Formula | C6H10O4S2 | [1][4] |
| Molecular Weight | 210.27 g/mol | [4][5] |
| Appearance | Clear, colorless liquid with a stench | [6][7] |
| Density | 1.313 g/mL at 25 °C | [1][4] |
| Boiling Point | 137-139 °C at 2 mm Hg | [1][4] |
| Flash Point | >110 °C (>230 °F) | [1][] |
Solubility Data
The solubility of a compound is a critical parameter for its application in various formulations and synthetic processes. The following sections summarize the known quantitative and qualitative solubility of this compound.
Quantitative Solubility
Currently, the most consistently reported quantitative solubility data for this compound is in water.
| Solvent | Temperature (°C) | Solubility (g/L) | Reference |
| Water | 20 | 20 | [1][4] |
Qualitative Solubility
While extensive quantitative data is scarce, several sources provide qualitative descriptions of EGBMA's solubility in organic solvents.
| Solvent Class | Solubility Description | Reference |
| Alcohols | Miscible | [1][4] |
| Ethers | Soluble | [8] |
| General Organic Solvents | Soluble | [2] |
It is important to note that terms like "soluble" and "miscible" are qualitative. For precise applications, experimental determination of solubility in the specific solvent of interest is highly recommended.
Experimental Protocol for Solubility Determination
The following is a detailed methodology for determining the solubility of this compound in a given solvent, adapted from the gravimetric method.
Materials
-
This compound (high purity)
-
Solvent of interest (analytical grade)
-
Thermostatic shaker or water bath
-
Calibrated thermometer
-
Analytical balance (readability to 0.0001 g)
-
Glass vials with airtight seals
-
Syringe with a filter (e.g., 0.45 µm PTFE)
-
Weighing bottles
-
Vacuum oven or desiccator
Procedure
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a known volume of the solvent in a glass vial. The presence of undissolved solid is crucial to ensure saturation.
-
Seal the vial tightly to prevent solvent evaporation.
-
Place the vial in a thermostatic shaker or water bath set to the desired temperature.
-
Agitate the mixture for a sufficient time to reach equilibrium. A preliminary study might be needed to determine the time to equilibrium, but 24-48 hours is often adequate.
-
-
Sample Collection:
-
Once equilibrium is reached, stop the agitation and allow the solid to settle.
-
Carefully draw a known volume of the supernatant (the clear liquid phase) using a pre-warmed syringe fitted with a filter to avoid drawing any solid particles.
-
-
Gravimetric Analysis:
-
Transfer the collected supernatant to a pre-weighed weighing bottle.
-
Record the total weight of the weighing bottle and the supernatant.
-
Evaporate the solvent from the weighing bottle using a vacuum oven at a suitable temperature or in a desiccator until a constant weight of the solute is achieved.
-
Record the final weight of the weighing bottle with the dried solute.
-
-
Calculation:
-
Calculate the weight of the solvent by subtracting the weight of the empty weighing bottle and the weight of the dried solute from the total weight of the weighing bottle and supernatant.
-
Calculate the solubility in g/L or other desired units using the weight of the dried solute and the volume of the supernatant collected.
-
Experimental Workflow Diagram
The following diagram illustrates the key steps in the experimental determination of the solubility of this compound.
References
- 1. Glycol dimercaptoacetate | 123-81-9 [chemicalbook.com]
- 2. CAS 123-81-9: Glycol dimercaptoacetate | CymitQuimica [cymitquimica.com]
- 4. 123-81-9 CAS MSDS (Glycol dimercaptoacetate) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 5. This compound for synthesis 123-81-9 [sigmaaldrich.com]
- 6. Ethylene glycol bis(mercaptoacetate)(123-81-9)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 8. chembk.com [chembk.com]
Spectroscopic Analysis of Ethylene Glycol bis-Mercaptoacetate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the spectroscopic analysis of Ethylene (B1197577) glycol bis-mercaptoacetate (EGBMA), a common crosslinking agent and chemical intermediate. This document outlines detailed experimental protocols for various spectroscopic techniques, presents key quantitative data in a structured format, and includes visualizations to aid in understanding the analytical workflow.
Introduction to Ethylene Glycol bis-Mercaptoacetate
This compound, with the chemical formula C₆H₁₀O₄S₂, is a dithiol compound frequently utilized in the formulation of adhesives, sealants, and as a fundamental building block in polymer and organic synthesis.[1] Its chemical structure features a central ethylene glycol diether linkage with two terminal mercaptoacetate (B1236969) groups. The presence of thiol (-SH) and ester (C=O) functional groups gives EGBMA its characteristic reactivity and also dictates its spectroscopic features. Accurate and thorough spectroscopic analysis is crucial for quality control, reaction monitoring, and characterization of materials derived from this compound.
Chemical Structure
The structure of this compound is presented below, illustrating the key functional groups.
Caption: Chemical structure of this compound.
Spectroscopic Analysis: Data and Protocols
This section details the common spectroscopic methods for the analysis of EGBMA, including Nuclear Magnetic Resonance (NMR) Spectroscopy, Fourier-Transform Infrared (FTIR) Spectroscopy, Raman Spectroscopy, and Mass Spectrometry (MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the molecular structure of EGBMA by providing information about the chemical environment of the hydrogen (¹H) and carbon (¹³C) atoms.
Quantitative Data Summary
| Nucleus | Chemical Shift (δ) ppm | Assignment | Source |
| ¹H | ~4.3 | -O-CH₂-CH₂-O- | [1] |
| ¹H | ~3.3 | -S-CH₂-C(=O)- | [1] |
| ¹H | ~2.0 (triplet) | -SH | [1] |
| ¹³C | ~170 | -C=O | [1] |
| ¹³C | ~65 | -O-CH₂- | [1] |
| ¹³C | ~26 | -S-CH₂- | [1] |
| Table 1: Predicted and reported NMR chemical shifts for this compound. |
Experimental Protocol: ¹H and ¹³C NMR
Caption: Experimental workflow for NMR analysis of EGBMA.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in EGBMA by measuring the absorption of infrared radiation.
Quantitative Data Summary
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group | Source |
| ~2950 | C-H stretch | Alkane | [1][2] |
| ~2570 | S-H stretch | Thiol | [1] |
| ~1735 | C=O stretch | Ester | [1][2] |
| ~1200-1000 | C-O stretch | Ester/Ether | [1][2] |
| Table 2: Characteristic FTIR absorption bands for this compound. |
Experimental Protocol: FTIR (Neat Liquid)
Caption: Experimental workflow for FTIR analysis of EGBMA.
Raman Spectroscopy
Raman spectroscopy provides complementary information to FTIR, particularly for non-polar bonds.
Quantitative Data Summary
| Raman Shift (cm⁻¹) | Vibrational Mode | Functional Group | Source |
| ~2950 | C-H stretch | Alkane | [1] |
| ~2570 | S-H stretch | Thiol | [1] |
| ~1735 | C=O stretch | Ester | [1] |
| ~600-700 | C-S stretch | Thioether linkage (if oxidized) | [1] |
| Table 3: Expected Raman shifts for this compound. |
Experimental Protocol: Raman Spectroscopy
The sample can be analyzed directly in a glass vial using a Raman spectrometer with a laser excitation source (e.g., 785 nm). The scattered light is collected and analyzed to generate the Raman spectrum.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of EGBMA, aiding in its identification and structural confirmation.
Quantitative Data Summary
| m/z | Proposed Fragment | Source |
| 210 | [M]⁺ (Molecular Ion) | [1] |
| 177 | [M - SH]⁺ | [1] |
| 119 | [M - HSCH₂CO]⁺ | [1] |
| 91 | [HSCH₂CO]⁺ | [1] |
| Table 4: Expected mass-to-charge ratios (m/z) in the mass spectrum of this compound. |
Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
Caption: Experimental workflow for GC-MS analysis of EGBMA.
Signaling Pathways
A thorough search of scientific literature and databases reveals no established signaling pathways directly involving this compound. As a synthetic chemical intermediate, its primary role is in chemical reactions and material formulations rather than biological signaling.
Conclusion
The spectroscopic techniques outlined in this guide provide a comprehensive framework for the analysis and characterization of this compound. Proper application of these methods is essential for ensuring the quality and purity of this important chemical compound and for understanding its role in subsequent chemical transformations. The provided data and protocols serve as a valuable resource for researchers and professionals in the fields of chemistry and materials science.
References
Core Principles of Thiol-Ene Click Chemistry: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The thiol-ene reaction has emerged as a powerhouse in the field of click chemistry, offering a highly efficient, versatile, and robust method for the formation of carbon-sulfur bonds. Its adherence to the principles of click chemistry—high yields, stereoselectivity, rapid reaction rates, and tolerance to a wide range of functional groups—has cemented its importance in polymer science, materials science, bioconjugation, and drug development.[1][2] This technical guide provides a comprehensive overview of the fundamental principles of thiol-ene chemistry, including detailed reaction mechanisms, quantitative data, experimental protocols, and visual workflows to aid researchers in harnessing the full potential of this remarkable reaction.
Fundamental Reaction Mechanisms
The thiol-ene reaction primarily proceeds through two distinct mechanisms: a radical-mediated addition and a nucleophilic Michael addition. The choice of mechanism is dictated by the nature of the reactants and the reaction conditions, particularly the presence of initiators or catalysts.
Radical-Mediated Thiol-Ene Addition
The radical-mediated pathway is the most common and versatile route for thiol-ene reactions. It can be initiated by light (photo-initiated), heat, or radical initiators.[1][2] The reaction proceeds via a step-growth mechanism involving a thiyl radical, which adds across an alkene in an anti-Markovnikov fashion.[1][2]
The overall process can be broken down into four key steps:
-
Initiation: A radical initiator (e.g., AIBN, DMPA) generates a radical species upon thermal or photochemical activation. This radical then abstracts a hydrogen atom from a thiol (R-SH), forming a reactive thiyl radical (RS•).[1][3]
-
Propagation (Addition): The thiyl radical adds to an alkene ('ene') to form a carbon-centered radical intermediate.[1][3]
-
Propagation (Chain Transfer): The carbon-centered radical abstracts a hydrogen atom from another thiol molecule, yielding the thioether product and regenerating a thiyl radical. This new thiyl radical can then participate in another addition step, propagating the chain reaction.[1][3]
-
Termination: The radical chain reaction is terminated by the combination of two radicals.
Nucleophilic Thiol-Ene Michael Addition
The nucleophilic pathway, also known as the thiol-Michael addition, occurs between a thiol and an electron-deficient alkene (e.g., acrylates, maleimides).[4] This reaction is typically catalyzed by a base or a nucleophile.[4]
The base-catalyzed mechanism involves the following steps:
-
Deprotonation: A base deprotonates the thiol to form a highly nucleophilic thiolate anion.[4]
-
Nucleophilic Attack: The thiolate anion attacks the β-carbon of the electron-deficient alkene in a conjugate addition, forming a resonance-stabilized enolate intermediate.[5]
-
Protonation: The enolate intermediate is protonated by a proton source (often another thiol molecule or the conjugate acid of the base) to yield the final thioether product and regenerate the catalyst.[5]
Quantitative Data Summary
The efficiency and kinetics of thiol-ene reactions are influenced by various factors, including the structure of the thiol and ene, the choice of initiator or catalyst, and the reaction conditions. The following tables summarize key quantitative data from the literature.
Table 1: Reaction Conditions for Photoinitiated Thiol-Ene Reactions
| Thiol | Ene | Photoinitiator (Concentration) | Light Source (Wavelength, Intensity) | Solvent | Time | Conversion/Yield | Reference |
| Thioglycolic acid | Styrene | Phenylglyoxylic acid (10 mol%) | Household bulb | Dichloromethane | - | High Yield | [6] |
| Poly(allyl glycidyl (B131873) ether) | PEG-thiols | Initiator-free | 365 nm LED | CDCl₃ | Irradiation/dark cycles | - | [3] |
| 4-arm PEG-thiol | 4-arm PEG-norbornene | LAP (1 mM) | 365 nm, 10 mW/cm² | PBS | < 10 s | Gelation | [7] |
| Thiolated Gelatin | Polyurethane-alkene | - | - | - | - | - | [8] |
| Dodecanethiol | P(VDF-DB) | TEA (1 eq) | - | NMP | 24 h | - | [9] |
Table 2: Kinetic Parameters for Radical-Mediated Thiol-Ene Reactions
| Thiol | Ene | kp (M-1s-1) | kct (M-1s-1) | kp/kct | Solvent | Reference |
| Phenylthio radical | Methyl methacrylate | 1.9 x 104 | - | - | DCM | [10] |
| 4-chlorophenylthio radical | Methyl methacrylate | - | - | - | DCM | [10] |
| - | - | - | - | High (kp >> kct) | - | [10] |
| - | - | - | - | Low (kp << kct) | - | [10] |
Experimental Protocols
General Protocol for Photoinitiated Thiol-Ene Reaction
This protocol provides a general procedure for conducting a photoinitiated thiol-ene reaction, which can be adapted for various substrates.
Materials:
-
Thiol reactant
-
Alkene ('ene') reactant
-
Photoinitiator (e.g., 2,2-dimethoxy-2-phenylacetophenone (B1663997) (DMPA), Irgacure series)
-
Anhydrous solvent (if not performed neat)
-
UV lamp (e.g., 365 nm)
-
Reaction vessel (e.g., quartz tube for UV transparency)
-
Inert gas supply (e.g., nitrogen, argon) for degassing (optional but recommended)
Procedure:
-
Reactant Preparation: In a suitable reaction vessel, dissolve the thiol and ene reactants in the chosen solvent. A 1:1 stoichiometric ratio of thiol to ene functional groups is typically used.[11]
-
Initiator Addition: Add the photoinitiator to the reaction mixture. The concentration of the initiator typically ranges from 0.1 to 5 mol% with respect to the functional groups.[7]
-
Degassing: To minimize oxygen inhibition, which can quench the radical reaction, degas the solution by bubbling with an inert gas for 15-30 minutes or by several freeze-pump-thaw cycles.[11]
-
Photoirradiation: Place the reaction vessel under a UV lamp. The irradiation time will vary depending on the reactants, initiator concentration, and light intensity, but can range from a few seconds to several hours.[7][9]
-
Reaction Monitoring: The progress of the reaction can be monitored by techniques such as ¹H NMR spectroscopy (disappearance of alkene protons), FTIR spectroscopy (disappearance of S-H and C=C stretching bands), or chromatography.[1][12]
-
Work-up and Purification: Once the reaction is complete, the solvent can be removed under reduced pressure. The crude product can be purified by column chromatography, distillation, or recrystallization, if necessary.
-
Characterization: Confirm the structure and purity of the final thioether product using standard analytical techniques (NMR, mass spectrometry, etc.).
General Protocol for Base-Catalyzed Thiol-Ene Michael Addition
This protocol outlines a general procedure for a base-catalyzed thiol-Michael addition.
Materials:
-
Thiol reactant
-
Electron-deficient alkene reactant (e.g., acrylate, maleimide)
-
Base catalyst (e.g., triethylamine (B128534) (TEA), 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU))
-
Anhydrous solvent (e.g., THF, DMF)
Procedure:
-
Reactant Preparation: Dissolve the thiol and the electron-deficient alkene in an anhydrous solvent in a reaction vessel.
-
Catalyst Addition: Add the base catalyst to the reaction mixture. The amount of catalyst can range from catalytic (1-10 mol%) to stoichiometric, depending on the reactivity of the substrates.[9]
-
Reaction: Stir the reaction mixture at room temperature or with gentle heating. The reaction is typically rapid, often completing within minutes to a few hours.
-
Reaction Monitoring: Monitor the reaction progress using TLC, GC, or NMR spectroscopy.
-
Work-up and Purification: Upon completion, quench the reaction by adding a mild acid (e.g., saturated NH₄Cl solution). Extract the product with a suitable organic solvent. The organic layer is then washed, dried, and concentrated. The crude product can be purified by standard methods.
-
Characterization: Characterize the purified product to confirm its identity and purity.
Applications in Drug Development and Research
The unique attributes of thiol-ene chemistry have made it an invaluable tool in various aspects of drug development and scientific research:
-
Bioconjugation: The mild and biocompatible nature of the thiol-ene reaction allows for the selective modification of peptides, proteins, and other biomolecules containing cysteine residues or engineered with alkene handles.[11][13] This is crucial for creating antibody-drug conjugates, targeted drug delivery systems, and diagnostic probes.
-
Hydrogel Formation: Thiol-ene photopolymerization is widely used to create hydrogels for tissue engineering, controlled drug release, and 3D cell culture. The step-growth mechanism leads to the formation of uniform polymer networks with tunable mechanical properties.[14][15]
-
Surface Modification: Surfaces can be functionalized with thiol or ene groups, allowing for the subsequent attachment of biomolecules or polymers via thiol-ene chemistry. This is utilized in the development of biosensors, biocompatible coatings for medical devices, and patterned surfaces for cell studies.[16][17]
-
Dendrimer and Polymer Synthesis: The high efficiency and orthogonality of the thiol-ene reaction are leveraged in the synthesis of complex macromolecular architectures like dendrimers and functional polymers with well-defined structures.[2]
Conclusion
Thiol-ene click chemistry represents a highly reliable and versatile synthetic methodology with broad applicability. Its two primary mechanistic pathways, radical-mediated addition and nucleophilic Michael addition, offer researchers a flexible toolkit for a wide range of chemical transformations. By understanding the fundamental principles, reaction kinetics, and experimental parameters outlined in this guide, researchers, scientists, and drug development professionals can effectively implement thiol-ene chemistry to advance their respective fields. The continued exploration and application of this powerful click reaction will undoubtedly lead to further innovations in medicine, materials science, and beyond.
References
- 1. benchchem.com [benchchem.com]
- 2. Thiol-ene reaction - Wikipedia [en.wikipedia.org]
- 3. Thiol–ene coupling reaction achievement and monitoring by “in situ” UV irradiation NMR spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. Michael Addition Reaction Mechanism - Chemistry Steps [chemistrysteps.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. 2024.sci-hub.st [2024.sci-hub.st]
- 10. pubs.acs.org [pubs.acs.org]
- 11. A thiol–ene mediated approach for peptide bioconjugation using ‘green’ solvents under continuous flow - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. Thiol–ene click chemistry: a biocompatible way for orthogonal bioconjugation of colloidal nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Oxygen-Mediated Enzymatic Polymerization of Thiol–Ene Hydrogels - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for Thiol-Based Drug Delivery Systems: A Conceptual Framework Based on Ethylene Glycol Bis-mercaptoacetate
Disclaimer: Extensive literature searches did not yield specific studies on the use of Ethylene glycol bis-mercaptoacetate (EGBMA) in drug delivery systems. The following application notes and protocols are presented as a conceptual and illustrative framework. The methodologies and data are based on established principles for analogous thiol-functionalized crosslinkers and polymers, such as polyethylene (B3416737) glycol (PEG) derivatives, which are widely used in drug delivery research. Researchers should validate and optimize these hypothetical protocols for their specific applications.
Introduction
This compound (EGBMA) is a dithiol crosslinking agent. Its structure, featuring two reactive thiol groups, makes it a candidate for the formation of redox-responsive drug delivery systems. The thiol groups can form disulfide bonds, which are stable under normal physiological conditions but can be cleaved in the presence of reducing agents like glutathione (B108866) (GSH). The intracellular concentration of GSH is significantly higher than the extracellular concentration, providing a mechanism for targeted drug release within cells.
This document outlines hypothetical applications and protocols for utilizing a dithiol crosslinker like EGBMA in the formulation of drug-loaded nanoparticles. These nanoparticles could potentially be used for the targeted delivery of therapeutic agents to cells, with subsequent intracellular release.
Hypothetical Application: Redox-Responsive Nanoparticles for Intracellular Drug Delivery
A potential application of a dithiol crosslinker like EGBMA is in the formulation of biodegradable nanoparticles. These nanoparticles can encapsulate therapeutic agents, protecting them from degradation in the bloodstream and facilitating their uptake by target cells. Once inside the cell, the high concentration of glutathione would trigger the cleavage of the disulfide bonds formed by the EGBMA crosslinker, leading to the disassembly of the nanoparticle and the release of the encapsulated drug. This mechanism is particularly relevant for the delivery of anticancer drugs, where selective release in tumor cells can reduce systemic toxicity.
Experimental Protocols
Protocol 1: Synthesis of Drug-Loaded, Thiol-Crosslinked Nanoparticles
This protocol describes a hypothetical method for synthesizing drug-loaded nanoparticles using a dithiol crosslinker, based on a nanoprecipitation method.
Materials:
-
Polymer with functional groups for crosslinking (e.g., Poly(lactic-co-glycolic acid)-Poly(ethylene glycol) with reactive end groups, PLGA-PEG-N3)
-
Dithiol crosslinker (e.g., this compound - EGBMA)
-
Drug to be encapsulated (e.g., Doxorubicin)
-
Organic solvent (e.g., Dimethyl sulfoxide, DMSO)
-
Aqueous phase (e.g., Deionized water)
-
Reducing agent for disulfide bond formation (optional, air oxidation is often sufficient)
-
Dialysis membrane (MWCO 10 kDa)
Procedure:
-
Polymer and Drug Dissolution: Dissolve 100 mg of the polymer and 10 mg of the drug in 5 mL of DMSO.
-
Crosslinker Addition: Add a stoichiometric amount of the dithiol crosslinker (e.g., EGBMA) to the polymer/drug solution. The exact amount will depend on the molar ratio of the reactive groups on the polymer.
-
Nanoprecipitation: Add the organic phase dropwise into 50 mL of deionized water under vigorous stirring.
-
Nanoparticle Formation: The solution will turn turbid, indicating the formation of nanoparticles.
-
Solvent Evaporation: Continue stirring for 4-6 hours to allow for the evaporation of the organic solvent.
-
Purification: Purify the nanoparticle suspension by dialysis against deionized water for 48 hours to remove unreacted reagents and non-encapsulated drug.
-
Characterization: Characterize the nanoparticles for size, zeta potential, drug loading efficiency, and morphology.
Protocol 2: Characterization of Nanoparticles
2.1. Particle Size and Zeta Potential:
-
Method: Dynamic Light Scattering (DLS).
-
Procedure: Dilute the nanoparticle suspension in deionized water and measure the hydrodynamic diameter and zeta potential using a DLS instrument.
2.2. Drug Loading Content and Encapsulation Efficiency:
-
Method: UV-Vis Spectroscopy or High-Performance Liquid Chromatography (HPLC).
-
Procedure:
-
Lyophilize a known amount of the nanoparticle suspension.
-
Dissolve the lyophilized nanoparticles in a suitable organic solvent to release the encapsulated drug.
-
Quantify the amount of drug using a pre-established calibration curve.
-
Calculate the Drug Loading Content (DLC) and Encapsulation Efficiency (EE) using the following formulas:
-
DLC (%) = (Mass of drug in nanoparticles / Total mass of nanoparticles) x 100
-
EE (%) = (Mass of drug in nanoparticles / Initial mass of drug used) x 100
-
-
2.3. Morphology:
-
Method: Transmission Electron Microscopy (TEM).
-
Procedure: Place a drop of the diluted nanoparticle suspension on a carbon-coated copper grid, allow it to air-dry, and observe the morphology under the TEM.
Protocol 3: In Vitro Drug Release Study
This protocol assesses the release of the encapsulated drug from the nanoparticles in response to a reducing agent (GSH).
Materials:
-
Drug-loaded nanoparticle suspension
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Glutathione (GSH)
-
Dialysis tubing (MWCO corresponding to the drug's molecular weight)
Procedure:
-
Sample Preparation: Place 1 mL of the drug-loaded nanoparticle suspension into a dialysis bag.
-
Release Media: Immerse the dialysis bag in 20 mL of PBS (pH 7.4) with and without 10 mM GSH to simulate intracellular and extracellular conditions, respectively.
-
Incubation: Incubate the samples at 37°C with gentle shaking.
-
Sampling: At predetermined time intervals (e.g., 0, 1, 2, 4, 8, 12, 24, 48 hours), withdraw 1 mL of the release medium and replace it with 1 mL of fresh medium.
-
Quantification: Quantify the amount of released drug in the collected samples using UV-Vis spectroscopy or HPLC.
-
Data Analysis: Plot the cumulative drug release as a function of time.
Protocol 4: In Vitro Cytotoxicity Assay
This protocol evaluates the toxicity of the drug-loaded nanoparticles against a cancer cell line.
Materials:
-
Cancer cell line (e.g., MCF-7)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
Drug-loaded nanoparticles, empty nanoparticles, and free drug solution
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
DMSO
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000 cells/well and incubate for 24 hours.
-
Treatment: Treat the cells with varying concentrations of free drug, drug-loaded nanoparticles, and empty nanoparticles. Include untreated cells as a control.
-
Incubation: Incubate the cells for 48 or 72 hours.
-
MTT Assay: Add MTT solution to each well and incubate for 4 hours.
-
Formazan (B1609692) Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the cell viability as a percentage of the control and determine the IC50 values.
Data Presentation
Table 1: Hypothetical Physicochemical Properties of Thiol-Crosslinked Nanoparticles
| Formulation | Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Drug Loading Content (%) | Encapsulation Efficiency (%) |
| Empty Nanoparticles | 150 ± 5 | 0.15 ± 0.02 | -20 ± 2 | N/A | N/A |
| Drug-Loaded NPs | 165 ± 8 | 0.18 ± 0.03 | -18 ± 3 | 8.5 ± 0.5 | 85 ± 5 |
Table 2: Hypothetical In Vitro Drug Release Data
| Time (hours) | Cumulative Release (%) in PBS | Cumulative Release (%) in PBS + 10 mM GSH |
| 0 | 0 | 0 |
| 2 | 5 ± 1 | 20 ± 2 |
| 4 | 8 ± 1 | 45 ± 3 |
| 8 | 12 ± 2 | 70 ± 4 |
| 12 | 15 ± 2 | 85 ± 5 |
| 24 | 20 ± 3 | 95 ± 4 |
| 48 | 22 ± 3 | 98 ± 3 |
Table 3: Hypothetical IC50 Values from In Vitro Cytotoxicity Assay
| Formulation | IC50 (µg/mL) on MCF-7 cells |
| Free Doxorubicin | 0.5 ± 0.1 |
| Drug-Loaded NPs | 1.2 ± 0.3 |
| Empty Nanoparticles | > 100 |
Visualizations
Caption: Experimental workflow for synthesis, characterization, and evaluation.
Caption: Glutathione-mediated intracellular drug release mechanism.
Application Notes and Protocols for 3D Cell Culture Using Ethylene Glycol Bis-Mercaptoacetate as a Crosslinker
For Researchers, Scientists, and Drug Development Professionals
These application notes and protocols provide a comprehensive guide for utilizing ethylene (B1197577) glycol bis-mercaptoacetate as a crosslinking agent in polyethylene (B3416737) glycol (PEG)-based hydrogels for three-dimensional (3D) cell culture. This system offers a versatile platform for creating tunable microenvironments that mimic native tissue, ideal for applications in fundamental cell biology research, drug screening, and regenerative medicine.
Application Notes
Introduction to Ethylene Glycol Bis-Mercaptoacetate in 3D Cell Culture
This compound is a dithiol crosslinker that, when combined with multi-arm PEG macromers functionalized with 'ene' groups (e.g., norbornene), forms a hydrogel network via a thiol-ene photo-click reaction. This reaction is highly efficient and cytocompatible, proceeding rapidly under mild, physiological conditions with minimal heat generation, making it ideal for encapsulating viable cells.[1]
The key feature of this compound is the presence of ester linkages within its structure. These ester bonds are susceptible to hydrolytic degradation, allowing for the controlled breakdown of the hydrogel over time.[2][3] This biodegradability is crucial for applications where transient scaffolding is required to support tissue formation, followed by gradual resorption to allow for native extracellular matrix (ECM) deposition. The degradation rate can be tuned by altering the hydrogel's crosslinking density and the surrounding pH.[4][5]
Advantages of Thiol-Ene Hydrogels with this compound:
-
High Cytocompatibility: The thiol-ene reaction is a "click" chemistry that is orthogonal to biological processes, minimizing off-target reactions and cellular damage during encapsulation.[6]
-
Tunable Mechanical Properties: The stiffness of the hydrogel can be modulated by varying the concentration of the PEG macromer and the crosslinker, allowing for the creation of microenvironments that mimic the mechanical properties of different native tissues.[7]
-
Controlled Degradability: The ester bonds in this compound provide a mechanism for hydrolytic degradation, enabling the design of scaffolds that degrade at a predictable rate.[3][4]
-
Homogeneous Network Formation: The step-growth polymerization mechanism of the thiol-ene reaction results in a more uniform hydrogel network structure compared to chain-growth polymerizations.[1]
Data Presentation
Table 1: Mechanical Properties of Analogous PEG-Thiol Hydrogels
| PEG Macromer (MW, wt%) | Crosslinker (Analogous) | Compressive Modulus (kPa) | Swelling Ratio (q) | Reference |
| 4-arm PEG-Norbornene (20 kDa, 10%) | DTT | 3.5 ± 0.4 | 25.3 ± 1.1 | [8] |
| 4-arm PEG-Norbornene (20 kDa, 5%) | DTT | 1.2 ± 0.2 | 40.1 ± 2.5 | [8] |
| 8-arm PEG-Acrylate (10 kDa, 10%) | DTT | ~15-20 | ~15-20 | [9] |
| 8-arm PEG-Acrylate (20 kDa, 10%) | DTT | ~5-10 | ~25-30 | [9] |
Table 2: Degradation Profile of Analogous PEG-Thiol Hydrogels
| PEG Macromer (wt%) | Crosslinker (Analogous) | Degradation Half-life (t1/2) in days (pH 7.4) | Degradation Mechanism | Reference |
| 10% | Peptide (with ester bonds) | ~7.5 | Hydrolysis | [1] |
| 10% | DTT | > 28 | Slow Hydrolysis | [3] |
| 15% | DTT | ~14 | Hydrolysis | [9] |
Table 3: Cell Viability in Analogous 3D PEG-Thiol Hydrogels
| Cell Type | PEG Macromer | Crosslinker (Analogous) | Viability (%) - Day 1 | Viability (%) - Day 7 | Reference |
| Human Mesenchymal Stem Cells (hMSCs) | 4-arm PEG-Norbornene | DTT with RGD | > 90% | ~70-80% | [5] |
| Pancreatic Progenitor Cell Aggregates | 4-arm PEG-Norbornene | MMP-sensitive peptide | Maintained | Maintained (up to 14 days) | [4] |
| A2058 Melanoma Cells | Silylated-PEG | - | High | High (spheroid formation) | [2] |
Experimental Protocols
Protocol 1: Fabrication of PEG-Ethylene Glycol Bis-Mercaptoacetate Hydrogels
This protocol describes the preparation of a 10% (w/v) PEG hydrogel. The final properties can be tuned by adjusting the concentrations of the components.
Materials:
-
4-arm PEG-Norbornene (PEG-4NB), MW 20 kDa
-
This compound
-
Photoinitiator (e.g., Lithium phenyl-2,4,6-trimethylbenzoylphosphinate - LAP)
-
Phosphate-buffered saline (PBS), sterile
-
Sterile microcentrifuge tubes
-
UV light source (365 nm)
Procedure:
-
Prepare Precursor Solutions:
-
PEG-4NB Solution: Dissolve PEG-4NB in sterile PBS to a final concentration of 10% (w/v). For example, dissolve 100 mg of PEG-4NB in 1 mL of PBS. Vortex until fully dissolved.
-
Crosslinker Solution: Prepare a stock solution of this compound in sterile PBS. The final concentration should be calculated to achieve a 1:1 molar ratio of thiol groups to norbornene groups.
-
Photoinitiator Solution: Prepare a stock solution of LAP in sterile PBS at a concentration of 0.1% (w/v).
-
-
Hydrogel Formation:
-
In a sterile microcentrifuge tube, combine the PEG-4NB solution, the this compound solution, and the photoinitiator solution. Mix gently by pipetting up and down.
-
Pipette the precursor solution into a mold of the desired shape and size (e.g., a 96-well plate for small hydrogels).
-
Expose the precursor solution to UV light (365 nm, ~5 mW/cm²) for 5-10 minutes to initiate photopolymerization. Gelation should occur within this time.
-
-
Hydrogel Equilibration:
-
After polymerization, gently remove the hydrogels from the mold and place them in sterile PBS.
-
Allow the hydrogels to swell and equilibrate in PBS for at least 24 hours at 37°C before cell encapsulation or further experiments. Change the PBS solution 2-3 times to remove any unreacted components.
-
Protocol 2: Encapsulation of Cells in PEG-Ethylene Glycol Bis-Mercaptoacetate Hydrogels
Materials:
-
Prepared and equilibrated sterile PEG-Ethylene Glycol Bis-Mercaptoacetate hydrogel precursor solution (as in Protocol 1, kept on ice and protected from light)
-
Cells of interest, harvested and resuspended in sterile culture medium at the desired concentration (e.g., 1 x 10⁶ cells/mL)
-
Sterile, low-adhesion microcentrifuge tubes
-
Sterile pipette tips
Procedure:
-
Cell Preparation: Harvest cells using standard cell culture techniques. Centrifuge the cell suspension and resuspend the cell pellet in a small volume of sterile culture medium to achieve a high cell density.
-
Cell Encapsulation:
-
In a sterile, low-adhesion microcentrifuge tube on ice, gently mix the cell suspension with the hydrogel precursor solution at a 1:9 ratio (e.g., 10 µL of cell suspension to 90 µL of precursor solution). Avoid introducing air bubbles.
-
Pipette the cell-laden precursor solution into the desired mold.
-
-
Photopolymerization:
-
Immediately expose the cell-laden hydrogel to UV light (365 nm, ~5 mW/cm²) for 5 minutes. Note: Minimize UV exposure time to maintain high cell viability.
-
-
Cell Culture:
-
After polymerization, add sterile culture medium to the wells containing the cell-laden hydrogels.
-
Incubate the hydrogels at 37°C in a humidified incubator with 5% CO₂.
-
Change the culture medium every 2-3 days.
-
Protocol 3: Assessment of Cell Viability
Materials:
-
Cell-laden hydrogels in culture
-
Live/Dead Viability/Cytotoxicity Kit (e.g., containing Calcein AM and Ethidium Homodimer-1)
-
Sterile PBS
-
Fluorescence microscope
Procedure:
-
Staining Solution Preparation: Prepare a working solution of the Live/Dead assay reagents in sterile PBS or culture medium according to the manufacturer's instructions.
-
Staining:
-
Aspirate the culture medium from the wells containing the cell-laden hydrogels.
-
Wash the hydrogels once with sterile PBS.
-
Add the Live/Dead staining solution to each well, ensuring the hydrogels are fully submerged.
-
Incubate at 37°C for 30-45 minutes, protected from light.
-
-
Imaging:
-
After incubation, carefully remove the staining solution and wash the hydrogels with PBS.
-
Image the hydrogels using a fluorescence microscope with appropriate filters for Calcein AM (live cells, green fluorescence) and Ethidium Homodimer-1 (dead cells, red fluorescence).
-
Acquire images from multiple random fields of view and at different depths within the hydrogel.
-
-
Quantification:
-
Use image analysis software (e.g., ImageJ) to count the number of live and dead cells.
-
Calculate the percentage of viable cells: (Number of live cells / Total number of cells) x 100.
-
Mandatory Visualizations
References
- 1. Tailoring hydrogel degradation and drug release via neighboring amino acid controlled ester hydrolysis - Soft Matter (RSC Publishing) [pubs.rsc.org]
- 2. Hydrolytic degradation of PEG-based thiol–norbornene hydrogels enables multi-modal controlled release - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dually degradable click hydrogels for controlled degradation and protein release - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Hydrolytic degradation of PEG-based thiol–norbornene hydrogels enables multi-modal controlled release - Journal of Materials Chemistry B (RSC Publishing) DOI:10.1039/D5TB01524C [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Elucidating the Chemistry Behind Thiol-Clickable GelAGE Hydrogels for 3D Culture Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. Crosslinking and degradation of step-growth hydrogels formed by thiol-ene photo-click chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Enzymatically cross-linked hydrogels based on a linear poly(ethylene glycol) analogue for controlled protein release and 3D cell culture - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for Th-iol-Ene Reactions with Ethylene Glycol Bis-mercaptoacetate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and technical guidance for performing thiol-ene reactions using Ethylene glycol bis-mercaptoacetate. This versatile thiol is a valuable building block for creating well-defined polymer networks, hydrogels, and bioconjugates relevant to drug delivery and development. The protocols cover both photo-initiated and base-catalyzed reaction pathways.
Introduction to Thiol-Ene Chemistry
Thiol-ene "click" chemistry involves the addition of a thiol group across a carbon-carbon double bond ('ene'). This reaction can proceed via two primary mechanisms: a radical-mediated addition, typically initiated by light, or a nucleophilic Michael addition, which is often base-catalyzed. Both pathways are known for their high efficiency, rapid reaction rates under mild conditions, and orthogonality to many functional groups, making them ideal for applications in materials science and bioconjugation.
This compound is a dithiol that can be used to form crosslinked polymer networks when reacted with di- or multifunctional 'ene' compounds. The resulting thioether linkages are stable, and the properties of the final material can be tuned by varying the 'ene' reaction partner and the reaction conditions. It is important to note that the reactivity of mercaptoacetates can differ from the more commonly reported mercaptopropionates, and optimization of reaction conditions is often necessary.
Reaction Mechanisms
The two primary pathways for the thiol-ene reaction are the radical-mediated pathway and the base-catalyzed Michael addition.
Radical-Mediated Thiol-Ene Reaction
This mechanism is initiated by a radical species, typically generated from a photoinitiator upon exposure to UV light. The reaction proceeds via a chain-growth mechanism.
Caption: Radical-mediated thiol-ene reaction mechanism.
Base-Catalyzed Thiol-Ene (Michael Addition)
In the presence of a base, the thiol is deprotonated to form a thiolate anion, which then acts as a nucleophile and attacks an electron-poor 'ene' (e.g., acrylates, maleimides) in a conjugate addition reaction.
Caption: Base-catalyzed thiol-ene (Michael addition) mechanism.
Experimental Protocols
The following are general protocols that can be adapted for the thiol-ene reaction of this compound with a suitable 'ene' partner. Note: These protocols are starting points and may require optimization.
Protocol 1: Photo-Initiated Thiol-Ene Polymerization
This protocol is suitable for reactions with a variety of 'ene' functional groups, including acrylates, methacrylates, and vinyl ethers.
Materials:
-
This compound
-
'Ene' monomer or crosslinker (e.g., Poly(ethylene glycol) diacrylate (PEGDA), Divinyl adipate)
-
Photoinitiator (e.g., 2,2-dimethoxy-2-phenylacetophenone (B1663997) (DMPA), Irgacure 2959)
-
Solvent (if necessary, e.g., dichloromethane, tetrahydrofuran)
Procedure:
-
In a suitable reaction vessel, dissolve this compound and the 'ene' monomer in the chosen solvent (if required). A typical starting concentration is 1 M.
-
Add the photoinitiator to the solution. A common concentration is 0.1-1.0 mol% with respect to the functional groups.
-
Ensure the solution is thoroughly mixed.
-
Purge the solution with an inert gas (e.g., nitrogen or argon) for 15-30 minutes to remove oxygen, which can inhibit radical polymerization.
-
Expose the reaction mixture to a UV light source (e.g., 365 nm). The reaction time will depend on the light intensity, initiator concentration, and reactivity of the monomers. Monitor the reaction progress by techniques such as FTIR or NMR spectroscopy.
-
Upon completion, the polymer can be purified by precipitation in a non-solvent (e.g., cold methanol (B129727) or diethyl ether) and dried under vacuum.
Quantitative Data (Example):
| Parameter | Value |
| Thiol | This compound |
| 'Ene' | Poly(ethylene glycol) diacrylate (PEGDA, Mn 700) |
| Thiol:'Ene' Molar Ratio | 1:1 |
| Photoinitiator | DMPA (0.5 mol%) |
| Solvent | Dichloromethane |
| Concentration | 1 M |
| UV Wavelength | 365 nm |
| UV Intensity | 5 mW/cm² |
| Reaction Time | 5 - 30 minutes |
| Yield | >90% (typical) |
Note: This data is representative and should be optimized for each specific system.
Protocol 2: Base-Catalyzed Thiol-Ene (Michael Addition) Polymerization
This protocol is effective for reactions between this compound and electron-deficient 'enes' such as acrylates, acrylamides, and maleimides.
Materials:
-
This compound
-
Electron-deficient 'ene' monomer or crosslinker (e.g., N,N'-Methylenebis(acrylamide), Maleimide-functionalized polymer)
-
Base catalyst (e.g., Triethylamine (TEA), 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU))
-
Solvent (e.g., Dimethylformamide (DMF), Dichloromethane)
Procedure:
-
Dissolve this compound and the electron-deficient 'ene' monomer in the chosen solvent in a reaction vessel.
-
Ensure the solution is well-mixed.
-
Add the base catalyst to the solution. The amount of catalyst can range from catalytic (1-10 mol%) to stoichiometric, depending on the desired reaction rate.
-
Stir the reaction mixture at room temperature. The reaction is often rapid and can be monitored by following the disappearance of the 'ene' peak in the ¹H NMR or IR spectrum.
-
Once the reaction is complete, the polymer can be isolated by precipitation or by removing the solvent under reduced pressure. The catalyst can be removed by washing with a dilute acidic solution if necessary.
Quantitative Data (Example):
| Parameter | Value |
| Thiol | This compound |
| 'Ene' | N,N'-Methylenebis(acrylamide) |
| Thiol:'Ene' Molar Ratio | 1:1 |
| Base Catalyst | Triethylamine (5 mol%) |
| Solvent | Dimethylformamide |
| Concentration | 1 M |
| Temperature | Room Temperature |
| Reaction Time | 1 - 6 hours |
| Yield | >95% (typical) |
Note: This data is representative and should be optimized for each specific system.
Experimental Workflow
A general workflow for conducting and analyzing a thiol-ene reaction is depicted below.
Caption: General experimental workflow for thiol-ene reactions.
Applications in Drug Development
The polymers and hydrogels synthesized from this compound via thiol-ene reactions have significant potential in drug development.
-
Drug Delivery Vehicles: The crosslinked networks can form hydrogels capable of encapsulating and providing sustained release of therapeutic agents. The release kinetics can be tuned by altering the crosslink density and the hydrophilicity of the polymer network.
-
Bioconjugation: The thiol groups of this compound can be selectively reacted with 'ene'-functionalized biomolecules, such as peptides or proteins, to create well-defined bioconjugates for targeted drug delivery or diagnostic applications.
-
Tissue Engineering Scaffolds: The biocompatible nature of the resulting thioether-containing polymers makes them suitable for creating scaffolds that can support cell growth and tissue regeneration.
Troubleshooting and Considerations
-
Oxygen Inhibition: Radical-mediated thiol-ene reactions are sensitive to oxygen. Ensure thorough deoxygenation of the reaction mixture for optimal results.
-
Reactivity of Mercaptoacetates: As mercaptoacetates may exhibit lower reactivity than mercaptopropionates in some systems, longer reaction times, higher initiator/catalyst concentrations, or more reactive 'ene' partners may be required.
-
Side Reactions: In base-catalyzed reactions, ensure the 'ene' is sufficiently electron-deficient to favor the Michael addition over potential side reactions.
-
Purity of Reagents: The purity of the thiol and 'ene' monomers is crucial for obtaining polymers with the desired properties. Ensure reagents are free from inhibitors or other impurities.
Ethylene Glycol Bis-mercaptoacetate: A Versatile Crosslinker for Tunable Biomaterials
Application Note & Protocols
Audience: Researchers, scientists, and drug development professionals.
Introduction
Ethylene (B1197577) glycol bis-mercaptoacetate (EGBMA) is a dithiol crosslinking agent gaining prominence in the field of biomaterials. Its key feature is the presence of hydrolytically labile ester linkages, which allows for the synthesis of biodegradable hydrogels with tunable degradation rates. This property is highly desirable for a range of biomedical applications, including controlled drug delivery, tissue engineering scaffolds, and temporary medical devices. EGBMA's versatility is further demonstrated by its use in creating biomaterials with specific optical properties, such as high refractive indices for ophthalmic applications. This document provides a detailed overview of the applications of EGBMA in biomaterials, supported by experimental protocols and quantitative data.
Key Applications
Hydrolytically Degradable Hydrogels and Microgels
EGBMA is frequently employed as a crosslinker to impart controlled hydrolytic degradability to poly(ethylene glycol) (PEG)-based hydrogels. The ester bonds within the EGBMA molecule are susceptible to hydrolysis under physiological conditions, leading to the breakdown of the hydrogel network. The rate of degradation can be precisely controlled by varying the concentration of EGBMA in the hydrogel formulation. This "tunability" is a significant advantage for applications requiring a specific release profile for encapsulated drugs or a scaffold that degrades as new tissue is formed.[1][2][3][4]
Microfluidic techniques have been successfully used to fabricate monodisperse microgels with EGBMA as a crosslinker.[1][2][3][4] These microgels are valuable for injectable therapies and modular tissue engineering approaches. Studies have shown that the degradation byproducts of EGBMA-crosslinked hydrogels are cytocompatible and do not elicit a significant inflammatory response.[1]
Double-Network Cryogels for Cartilage Tissue Engineering
EGBMA has been utilized in the formation of the covalent network in PEG-alginate hybrid double-network (DN) cryogels.[5][6] These macroporous scaffolds are designed to mimic the mechanical properties and biological environment of cartilage. EGBMA, through a Michael-type addition reaction with PEG-acrylate, forms a hydrolytically degradable network. This degradability is crucial for allowing encapsulated or infiltrating cells, such as mesenchymal stem cells, to remodel their microenvironment and deposit new extracellular matrix, which is essential for cartilage regeneration.[5][6]
High Refractive Index Hydrogels for Ophthalmic Applications
In a different application, EGBMA serves as a monomer in the synthesis of novel polythiourethane/acrylic acid (PTU/AA) hydrogels.[7][8] These hydrogels exhibit a unique combination of high refractive index and high water content, making them promising candidates for artificial cornea implants. The synthesis involves the reaction of EGBMA with diisocyanates to form a polymerizable polythiourethane precursor, which is then copolymerized with acrylic acid.[7][8] In vitro studies have demonstrated that these hydrogels have low cytotoxicity towards human corneal epithelial cells.[7]
Quantitative Data
The following tables summarize key quantitative data from studies utilizing EGBMA in biomaterial fabrication.
Table 1: Effect of EGBMA Concentration on Microgel Properties [1]
| EGBMA Concentration in Continuous Phase (mM) | Microgel Diameter (μm) | Swelling Ratio (Normalized to DTT control) |
| 0 (DTT only) | ~219 | 1.00 |
| 0.25 | Not specified | Not specified |
| 0.5 | Not specified | Not specified |
| 1.0 | ~270 | ~1.33 |
Table 2: Properties of Polythiourethane/Acrylic Acid Hydrogels Containing EGBMA [7]
| Hydrogel Composition (PTU:AA weight ratio) | Refractive Index (Dry State) | Refractive Index (Hydrated State) | Water Content (%) |
| Varies with diisocyanate and PTU structure | 1.514 - 1.548 | 1.396 - 1.441 | 62.9 - 86.2 |
Experimental Protocols
Protocol 1: Synthesis of Ethylene Glycol Bis(mercaptoacetate) (EGBMA)[8]
This protocol describes the synthesis of the EGBMA monomer itself via esterification.
Materials:
-
Mercaptoacetic acid
-
Ethylene glycol
-
Dithiothreitol (DTT) (reducing agent)
-
p-toluenesulfonic acid monohydrate (catalyst)
-
Sodium bicarbonate solution
-
Anhydrous sodium sulfate
Procedure:
-
Combine mercaptoacetic acid (0.205 mol), ethylene glycol (0.100 mol), DTT (0.005 mol), and p-toluenesulfonic acid monohydrate (0.001 mol) in 60 mL of toluene in a three-necked round-bottom flask equipped with a magnetic stirrer, an oil-water separator, and a condenser under a nitrogen atmosphere.
-
Heat the mixture to 130°C with stirring and maintain this temperature for 7 hours, continuously removing the water formed during the reaction via azeotropic distillation.
-
After cooling, wash the organic layer sequentially with saturated sodium bicarbonate solution and distilled water.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Remove the toluene by rotary evaporation.
-
Dry the resulting pure EGBMA product at 60°C under vacuum for 8 hours.
Workflow for EGBMA Synthesis
Protocol 2: Fabrication of Hydrolytically Degradable Microgels via Microfluidics[1]
This protocol details the fabrication of PEG-based microgels using EGBMA as a hydrolytically degradable crosslinker.
Materials:
-
4-arm PEG-maleimide (PEG-4MAL)
-
Linear PEG-FITC (for visualization)
-
Dithiothreitol (DTT) (non-degradable crosslinker)
-
Ethylene glycol bis(mercaptoacetate) (EGBMA)
-
Oil phase for droplet generation (e.g., fluorinated oil with surfactant)
-
Microfluidic flow-focusing device
Procedure:
-
Prepare the aqueous phase: Dissolve PEG-4MAL in a suitable buffer. If desired, functionalize the PEG-4MAL with PEG-FITC via Michael-type addition for particle tracking.
-
Prepare the continuous oil phase: Dissolve DTT and varying concentrations of EGBMA (e.g., 0.25, 0.5, 1.0 mM) in the oil. The total thiol concentration can be kept constant by adjusting the DTT concentration.
-
Pump the aqueous phase and the continuous oil phase through the microfluidic device to generate droplets.
-
Covalent crosslinking occurs at the droplet interface between the maleimide (B117702) groups of PEG-4MAL and the thiol groups of DTT and EGBMA.
-
Collect the resulting monodisperse microgels.
-
Extract the microgels from the oil phase and wash them for subsequent experiments.
Microgel Fabrication Workflow
Protocol 3: Synthesis of PEG-Alginate Hybrid Double-Network Cryogels[5]
This protocol describes the formation of macroporous cryogels for tissue engineering applications.
Materials:
-
8-Arm-PEG acrylate (B77674) (8-arm PEGAc)
-
Ethylene glycol bis(mercaptoacetate) (EGBMA)
-
Sodium alginate
-
Calcium carbonate (CaCO₃)
-
Glucono-delta-lactone (GDL)
-
Base (for Michael addition)
Procedure:
-
Prepare the PEG precursor solution: Dissolve 8-arm PEGAc and EGBMA in a buffer solution containing a base to initiate the Michael-type addition reaction.
-
Prepare the alginate precursor solution: Dissolve sodium alginate, CaCO₃ (as a calcium source), and GDL (to control the release of calcium ions) in water.
-
Mix the PEG and alginate precursor solutions.
-
Freeze the mixed solution at a sub-zero temperature (cryogelation). During this step, the Michael addition reaction forms the covalent PEG network around ice crystals, and the slow release of calcium ions from CaCO₃ crosslinks the alginate to form the ionic network.
-
Thaw the frozen gel to obtain the macroporous hybrid DN cryogel. The melted ice crystals leave behind an interconnected porous structure.
Chemical Crosslinking Mechanism in Hydrogels
Conclusion
This compound is a valuable tool for the rational design of advanced biomaterials. Its ability to introduce hydrolytically degradable crosslinks in a controlled manner allows for the creation of hydrogels and other scaffolds with tunable properties tailored to specific biomedical needs, from regenerative medicine to drug delivery and ophthalmic devices. The protocols provided herein offer a starting point for researchers to explore the potential of EGBMA in their own biomaterial systems.
References
- 1. Hydrolytically degradable microgels with tunable mechanical properties modulate the host immune response - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. abstracts.biomaterials.org [abstracts.biomaterials.org]
- 4. Controlled release of therapeutic antibody using hydrolytically degradable microgels - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Macroporous PEG-Alginate Hybrid Double-Network Cryogels with Tunable Degradation Rates Prepared via Radical-Free Cross-Linking for Cartilage Tissue Engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. tandfonline.com [tandfonline.com]
Application Notes and Protocols for Hydrogel Formation with Ethylene Glycol Bis-Mercaptoacetate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for the formation and characterization of hydrogels using Ethylene glycol bis-mercaptoacetate as a dithiol crosslinker. The primary method described is the thiol-ene click chemistry reaction, a versatile and cytocompatible method for creating tunable hydrogels for applications in drug delivery, tissue engineering, and 3D cell culture.
Introduction
Hydrogels are three-dimensional, hydrophilic polymer networks that can absorb and retain large quantities of water or biological fluids.[1] Their tissue-like properties make them ideal for various biomedical applications.[2] Poly(ethylene glycol) (PEG) is a common base polymer for hydrogel formation due to its biocompatibility and well-understood chemistry.[2]
The formation of these hydrogels is often achieved through thiol-ene "click" chemistry. This reaction involves the light-mediated addition of a thiol group (from a crosslinker like this compound) to a carbon-carbon double bond, often referred to as an 'ene' (e.g., norbornene or acrylate (B77674) groups on a PEG backbone).[2] This process is rapid, efficient, and can be performed under mild, aqueous conditions, making it highly suitable for encapsulating sensitive biological molecules and living cells.[2][3] The resulting hydrogels have a more uniform network structure and achieve higher functional group conversion compared to traditional chain-growth polymerization methods.[3] The physical and chemical properties of these hydrogels, such as stiffness, swelling ratio, and degradation profile, can be precisely controlled by adjusting the molecular weight of the precursors, their concentration, and the stoichiometry of the reactive groups.[2]
Materials and Equipment
Materials:
-
Polymer Backbone: 4-arm PEG-Norbornene (PEG4NB) or PEG-diacrylate (PEGDA)
-
Dithiol Crosslinker: this compound (EGBMA)
-
Photoinitiator: Lithium phenyl-2,4,6-trimethylbenzoylphosphinate (LAP) or Irgacure 2959
-
Solvent: Phosphate-buffered saline (PBS, pH 7.4) or sterile deionized water
-
For Drug Release Studies: Model drug (e.g., Dexamethasone, Bovine Serum Albumin)
-
For Cell Encapsulation: Cell culture medium, desired mammalian cell line
Equipment:
-
Analytical balance
-
Vortex mixer
-
Pipettes
-
Molds for hydrogel casting (e.g., silicone molds, syringe barrels)
-
UV light source (365 nm)
-
Rheometer (for mechanical characterization)
-
Lyophilizer (freeze-dryer)
-
Spectrophotometer (for drug release quantification)
-
Microscope (for cell viability assessment)
Experimental Protocols
Protocol 1: Hydrogel Formation via Thiol-Ene Photopolymerization
This protocol describes the step-by-step procedure for forming a hydrogel using a PEG-Norbornene backbone and this compound as the crosslinker.
-
Prepare Precursor Solutions:
-
Dissolve the 4-arm PEG-Norbornene (PEG4NB) in PBS to achieve the desired final concentration (e.g., 5-10% w/v).
-
In a separate vial, dissolve the this compound (EGBMA) crosslinker in PBS. The concentration should be calculated to achieve a 1:1 molar ratio of thiol groups (from EGBMA) to norbornene groups (from PEG4NB).
-
Prepare a stock solution of the photoinitiator (e.g., 0.1% w/v LAP or Irgacure 2959 in PBS).
-
-
Mix Precursor Solutions:
-
Add the required volume of the photoinitiator stock solution to the PEG4NB solution to achieve the desired final concentration (typically 0.05-0.1% w/v).[2]
-
Vortex the solution thoroughly.
-
Just before polymerization, add the EGBMA solution to the PEG4NB/photoinitiator solution and mix quickly and thoroughly.
-
-
Hydrogel Curing:
-
Post-Curing Processing:
-
Carefully remove the hydrogel from the mold.
-
For most applications, the hydrogel should be swelled in PBS or cell culture medium for at least 24 hours to reach equilibrium and to leach out any unreacted components.
-
Protocol 2: Characterization of Hydrogel Properties
A. Swelling Ratio Measurement
The swelling ratio provides information about the water uptake capacity of the hydrogel.[1]
-
Record the weight of the fully swollen hydrogel after equilibration in PBS (Ws).
-
Freeze the hydrogel at -80°C and then lyophilize it until all water has been removed.
-
Record the weight of the dry hydrogel (Wd).
-
Calculate the mass swelling ratio using the following formula:
-
Mass Swelling Ratio (Q) = Ws / Wd
-
-
The equilibrium water content (%EWC) can be calculated as:
-
%EWC = [(Ws - Wd) / Ws] * 100[1]
-
B. Mechanical Testing (Rheology)
The mechanical properties, such as the storage modulus (G'), can be determined using a rheometer.[3]
-
Place a hydrogel disc of known dimensions onto the rheometer platform.
-
Perform a frequency sweep at a constant strain within the linear viscoelastic region to determine the storage modulus (G') and loss modulus (G'').[5]
-
A strain sweep can also be performed to identify the linear viscoelastic region.[5]
Protocol 3: Drug Loading and In Vitro Release Study
This protocol describes a passive drug loading method and subsequent release study.
A. Drug Loading
-
Prepare a stock solution of the desired drug in PBS or another suitable solvent.
-
Immerse a pre-weighed, lyophilized hydrogel in the drug solution.
-
Allow the hydrogel to swell in the drug solution for 24-48 hours at 37°C to allow for drug diffusion into the hydrogel matrix.
-
Remove the drug-loaded hydrogel and rinse briefly with PBS to remove surface-adsorbed drug.
B. In Vitro Drug Release
-
Place the drug-loaded hydrogel into a known volume of fresh PBS at 37°C with gentle agitation.
-
At predetermined time points, collect a sample of the release medium and replace it with an equal volume of fresh PBS to maintain sink conditions.
-
Quantify the concentration of the released drug in the collected samples using a suitable analytical method (e.g., UV-Vis spectrophotometry).
-
Calculate the cumulative drug release over time.
Protocol 4: Mammalian Cell Encapsulation
This protocol outlines the procedure for encapsulating living cells within the hydrogel matrix. All steps should be performed under sterile conditions in a biological safety cabinet.
-
Prepare Cell Suspension:
-
Trypsinize and count the desired cells.
-
Resuspend the cells in sterile PBS or cell culture medium at the desired final concentration.
-
-
Prepare Sterile Precursor Solutions:
-
Prepare sterile-filtered solutions of PEG4NB, EGBMA, and the photoinitiator in PBS or cell culture medium.
-
-
Encapsulation:
-
Gently mix the cell suspension with the PEG4NB/photoinitiator solution.
-
Add the EGBMA solution and mix gently but quickly by pipetting.
-
Pipette the cell-laden precursor solution into a sterile mold.
-
Expose the solution to UV light (365 nm) at a cytocompatible intensity and duration to initiate polymerization.
-
-
Cell Culture:
-
After gelation, transfer the cell-laden hydrogel to a sterile culture dish containing fresh cell culture medium.
-
Incubate under standard cell culture conditions (37°C, 5% CO₂).
-
Change the culture medium regularly.
-
Cell viability can be assessed at different time points using assays such as a Live/Dead stain.[6]
-
Data Presentation
Table 1: Representative Quantitative Data for Thiol-Ene Hydrogel Formulation and Properties
| Parameter | Typical Value Range | Reference |
| Precursor Concentration | ||
| PEG-Norbornene (wt%) | 5 - 20% | [3] |
| This compound | Stoichiometric (1:1 thiol to ene) | [2][4] |
| Photoinitiator (LAP/Irgacure 2959) (w/v) | 0.05 - 0.1% | [2] |
| Curing Conditions | ||
| UV Wavelength (nm) | 365 | [2][4] |
| UV Intensity (mW/cm²) | 5 - 10 | [2][4] |
| Curing Time (min) | 2 - 10 | [2] |
| Hydrogel Properties | ||
| Swelling Ratio (Q) | 5 - 20 | [7] |
| Storage Modulus (G') (kPa) | 1 - 50 | [3] |
Note: The exact values will depend on the specific molecular weight of the PEG precursor, the crosslinker density, and the polymerization conditions.
Signaling Pathways and Applications in Drug Development
Hydrogels formed with this compound are highly valuable in drug development for creating controlled release systems. By encapsulating therapeutic agents, these hydrogels can maintain a high local concentration of a drug, minimizing systemic side effects and providing sustained release over time.[8]
A key application is in tissue engineering and regenerative medicine, where hydrogels can be loaded with growth factors or other signaling molecules to direct cell behavior. For example, a hydrogel could be designed to release a pro-angiogenic factor to stimulate blood vessel formation in engineered tissues.
Conclusion
The use of this compound in thiol-ene photopolymerization provides a robust and highly tunable platform for creating hydrogels for a wide array of biomedical applications. The protocols outlined in these application notes serve as a comprehensive starting point for researchers to fabricate and characterize these advanced biomaterials for their specific needs in drug delivery and tissue engineering. By carefully controlling the formulation and polymerization parameters, hydrogels with tailored properties can be engineered to meet the demands of sophisticated biological systems.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. PEG hydrogels formed by thiol-ene photo-click chemistry and their effect on the formation and recovery of insulin-secreting cell spheroids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chienchilin.org [chienchilin.org]
- 5. A protocol for rheological characterization of hydrogels for tissue engineering strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design of thiol–ene photoclick hydrogels using facile techniques for cell culture applications - Biomaterials Science (RSC Publishing) DOI:10.1039/C4BM00187G [pubs.rsc.org]
- 7. Characterization of Thiol-Ene Crosslinked PEG Hydrogels - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 2.5. Swelling ratio test [bio-protocol.org]
Application Notes and Protocols for Ethylene Glycol Bis-Mercaptoacetate in Tissue Engineering Scaffold Fabrication
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Ethylene (B1197577) Glycol Bis-Mercaptoacetate (EGBMA) in the fabrication of tissue engineering scaffolds. EGBMA is a versatile crosslinking agent that can be utilized to create hydrogels with tunable properties, making it a promising material for a variety of biomedical applications, including drug delivery and regenerative medicine.
Introduction to EGBMA in Tissue Engineering
Ethylene glycol bis-mercaptoacetate (EGBMA) is a thiol-containing crosslinker that can participate in thiol-ene reactions to form hydrogel networks. This chemistry offers several advantages for tissue engineering applications, including cytocompatibility of the reaction, improved hydrogel physical properties, and the ability to encapsulate cells in a 3D environment.[1] The ester linkages within the EGBMA molecule are susceptible to hydrolysis, leading to the degradation of the hydrogel scaffold over time. This biodegradable nature is crucial for tissue engineering, as the scaffold should ideally degrade at a rate that matches the formation of new tissue, allowing for gradual replacement by the body's own extracellular matrix.
The properties of EGBMA-based hydrogels, such as their mechanical strength, swelling behavior, and degradation rate, can be tailored by adjusting the concentration of EGBMA, the type of polymer it is crosslinked with, and the overall polymer density. This tunability allows for the creation of scaffolds that can mimic the specific properties of different native tissues.
Quantitative Data on EGBMA-Based Scaffolds
The following tables summarize the quantitative data available on the properties of hydrogel scaffolds fabricated using EGBMA.
Table 1: Swelling and Degradation Properties of EGBMA-Crosslinked Microgels
| EGBMA Concentration (mM) | Swelling Ratio (Normalized to DTT control) | In Vivo Degradation (Fluorescent Signal Remaining at Day 21) |
| 0.25 | ~1.04 | Not Reported |
| 0.50 | ~1.10 | Not Reported |
| 1.00 | ~1.33 | ~40% |
Data adapted from a study on hydrolytically degradable microgels where EGBMA was used as a crosslinker in combination with dithiothreitol (B142953) (DTT). The swelling ratio was normalized to the control microgels crosslinked with DTT only. In vivo degradation was assessed by tracking the fluorescence of near-infrared dye-labeled microgels injected subcutaneously in mice.[2]
Note: There is currently limited publicly available quantitative data on the specific mechanical properties (e.g., compressive modulus, tensile strength) of hydrogels solely crosslinked with EGBMA. The mechanical properties are highly dependent on the co-monomer and polymerization conditions.
Experimental Protocols
Protocol for Synthesis of EGBMA-Crosslinked Hydrogel
This protocol describes a general method for fabricating a biodegradable hydrogel using EGBMA as a crosslinker via a thiol-ene photopolymerization reaction.
Materials:
-
4-arm Poly(ethylene glycol)-norbornene (PEG-NB)
-
This compound (EGBMA)
-
Photoinitiator (e.g., Lithium phenyl-2,4,6-trimethylbenzoylphosphinate, LAP)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Sterile syringes and needles
-
UV light source (365 nm)
Procedure:
-
Prepare Precursor Solutions:
-
Dissolve PEG-NB in sterile PBS to the desired concentration (e.g., 10% w/v).
-
Prepare a stock solution of EGBMA in an appropriate solvent or use it directly if it is a liquid.
-
Dissolve the photoinitiator in PBS to a final concentration of 0.1% (w/v).
-
-
Mix Components:
-
In a sterile microcentrifuge tube, combine the PEG-NB solution, EGBMA, and the photoinitiator solution. The molar ratio of thiol groups (from EGBMA) to ene groups (from PEG-NB) can be varied to control the crosslinking density and subsequent hydrogel properties. A 1:1 ratio is a common starting point.
-
Gently vortex or pipette the solution to ensure thorough mixing.
-
-
Hydrogel Formation:
-
Draw the precursor solution into a sterile syringe.
-
Inject the solution into a mold of the desired shape and size (e.g., between two glass slides with a defined spacer thickness).
-
Expose the solution to UV light (e.g., 365 nm, 5-10 mW/cm²) for a sufficient time (e.g., 5-10 minutes) to initiate polymerization and form the hydrogel.
-
-
Washing and Sterilization:
-
Carefully remove the hydrogel from the mold.
-
Wash the hydrogel extensively with sterile PBS to remove any unreacted components.
-
The hydrogel can be sterilized by methods such as ethylene oxide sterilization or by preparing it under aseptic conditions.
-
Experimental Workflow for EGBMA Hydrogel Synthesis
Caption: Workflow for the synthesis of EGBMA-crosslinked hydrogels.
Protocol for Mechanical Testing of Hydrogel Scaffolds
A. Compressive Modulus Measurement
Equipment:
-
Mechanical testing machine with a compression platen
-
Biopsy punch or a sharp blade to prepare cylindrical samples
Procedure:
-
Prepare cylindrical hydrogel samples of a defined diameter and height (e.g., 5 mm diameter, 2 mm height).
-
Equilibrate the samples in PBS at 37°C for at least 24 hours before testing.
-
Place a hydrogel sample on the lower platen of the mechanical tester.
-
Apply a compressive strain at a constant rate (e.g., 10% of the sample height per minute).
-
Record the resulting stress-strain curve.
-
The compressive modulus is calculated from the slope of the linear region of the stress-strain curve, typically between 10% and 20% strain.
B. Tensile Strength Measurement
Equipment:
-
Mechanical testing machine with grips suitable for soft materials
-
Dog-bone shaped mold for preparing tensile specimens
Procedure:
-
Prepare dog-bone shaped hydrogel samples using a custom mold.
-
Equilibrate the samples in PBS at 37°C for at least 24 hours.
-
Mount the sample in the grips of the tensile tester.
-
Apply a tensile strain at a constant rate until the sample fails.
-
Record the stress-strain curve.
-
The tensile strength is the maximum stress the sample can withstand before breaking. The Young's modulus can be calculated from the initial linear portion of the stress-strain curve.
Protocol for In Vitro Degradation Study
Materials:
-
Synthesized EGBMA-crosslinked hydrogels
-
PBS (pH 7.4)
-
Lysozyme (B549824) solution (optional, to simulate enzymatic degradation)
-
Shaking incubator or water bath at 37°C
Procedure:
-
Prepare hydrogel samples of a known initial weight (W_i).
-
Place each sample in a separate tube containing a known volume of PBS or lysozyme solution.
-
Incubate the tubes at 37°C with gentle agitation.
-
At predetermined time points (e.g., 1, 3, 7, 14, 21, and 28 days), remove the hydrogel samples from the solution.
-
Blot the surface to remove excess water and record the wet weight.
-
To determine the remaining dry weight, lyophilize the samples and record the dry weight (W_d).
-
The percentage of weight loss can be calculated as: Weight Loss (%) = ((W_i - W_d) / W_i) * 100.
Protocol for Cell Viability Assay (Live/Dead Staining)
Materials:
-
Cell-laden EGBMA-crosslinked hydrogels
-
Live/Dead Viability/Cytotoxicity Kit (containing Calcein AM and Ethidium Homodimer-1)
-
Confocal microscope
Procedure:
-
Culture the cell-laden hydrogels in an appropriate cell culture medium for the desired period.
-
Prepare the Live/Dead staining solution according to the manufacturer's instructions.
-
Wash the hydrogels with PBS.
-
Incubate the hydrogels in the staining solution for 30-45 minutes at 37°C, protected from light.
-
Wash the hydrogels again with PBS.
-
Image the stained hydrogels using a confocal microscope. Live cells will fluoresce green (Calcein AM), and dead cells will fluoresce red (Ethidium Homodimer-1).
-
The percentage of viable cells can be quantified by counting the number of green and red cells in multiple fields of view.
Signaling Pathways
The interaction of cells with biomaterials is a complex process involving a cascade of signaling events that influence cell fate, including adhesion, proliferation, differentiation, and matrix production. While specific signaling pathways modulated by EGBMA-based scaffolds are not yet extensively characterized, the presence of thiol groups and the mechanical properties of the hydrogel can influence cellular behavior through several general mechanisms.
Thiol-Mediated Signaling:
Thiol groups present in the hydrogel network, particularly unreacted thiols, can participate in various biological processes. They can interact with cell surface receptors and extracellular matrix (ECM) proteins, potentially influencing cell adhesion and signaling. Thiol-containing materials have been shown to have anti-oxidative properties which can enhance the survival of encapsulated cells.
Mechanotransduction:
The mechanical properties of the scaffold, such as stiffness, play a crucial role in directing cell behavior through a process called mechanotransduction. Cells can sense the stiffness of their microenvironment and translate these mechanical cues into biochemical signals. This can activate signaling pathways such as the RhoA/ROCK pathway, which is involved in regulating cell shape, adhesion, and contractility. The tunable mechanical properties of EGBMA-based hydrogels allow for the investigation of these mechanotransductive signaling pathways.
General Mechanotransduction Signaling Pathway
Caption: Mechanotransduction pathway influenced by scaffold stiffness.
Conclusion
This compound is a promising crosslinking agent for the fabrication of biodegradable hydrogel scaffolds for tissue engineering. The ability to tune the physical and chemical properties of EGBMA-based hydrogels through thiol-ene chemistry provides a versatile platform for creating scaffolds that can mimic the native cellular microenvironment. Further research is needed to fully elucidate the specific mechanical properties and the detailed cell signaling pathways modulated by EGBMA-based materials to optimize their design for various tissue engineering and drug delivery applications.
References
Application Notes and Protocols for Photopolymerization of Ethylene Glycol Bis-mercaptoacetate (EGBMA) Hydrogels
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis and characterization of hydrogels using Ethylene glycol bis-mercaptoacetate (EGBMA) as a crosslinker via photopolymerization. The methodologies are based on established thiol-ene "click" chemistry principles, offering a versatile platform for applications in tissue engineering and controlled drug delivery.
Introduction to EGBMA Hydrogels
This compound (EGBMA) is a dithiol crosslinker that, in combination with multi-arm vinyl-functionalized macromers (e.g., multi-arm PEG-norbornene or PEG-acrylate), forms hydrogels through a photoinitiated thiol-ene reaction. This reaction is a step-growth polymerization mechanism known for its high efficiency, rapid reaction rates, and cytocompatibility, making it an excellent choice for encapsulating sensitive biological molecules and cells.[1] The ester groups within the EGBMA backbone render the resulting hydrogels susceptible to hydrolytic degradation, allowing for tunable degradation profiles and controlled release of encapsulated therapeutics.[2] The mechanical properties and swelling behavior of these hydrogels can be readily tuned by adjusting the concentration of the precursors and the crosslinking density.[2][3]
Key Components and Parameters
The formation and properties of EGBMA hydrogels are dependent on the following key components and parameters:
-
Macromer: A multi-arm macromer with vinyl functional groups (e.g., 4-arm or 8-arm PEG-norbornene) serves as the backbone of the hydrogel. The molecular weight and concentration of the macromer will influence the mechanical properties and mesh size of the hydrogel network.
-
Crosslinker: this compound (EGBMA) is the dithiol crosslinker. The stoichiometric ratio of thiol groups (from EGBMA) to ene groups (from the macromer) is typically maintained at 1:1 for optimal network formation.[3]
-
Photoinitiator: A photoinitiator is required to generate radicals upon exposure to light, initiating the polymerization. Common photoinitiators for thiol-ene reactions include Irgacure 2959 (I-2959) and lithium phenyl-2,4,6-trimethylbenzoylphosphinate (LAP), which are known for their water solubility and cytocompatibility.[4]
-
Light Source: A UV or visible light source with a specific wavelength and intensity is used to activate the photoinitiator. The duration and intensity of light exposure will affect the extent of polymerization.[3]
Quantitative Data Summary
The following tables summarize the expected quantitative data for EGBMA-based hydrogels, extrapolated from studies on similar thiol-ene photopolymerized hydrogels.
Table 1: Formulation Parameters for EGBMA Hydrogels
| Parameter | Range | Unit | Notes |
| Macromer Concentration (e.g., 8-arm PEG-Norbornene) | 5 - 25 | % (w/w) | Higher concentrations lead to stiffer hydrogels.[3] |
| EGBMA Concentration | Stoichiometric (1:1 thiol to ene) | - | Ensures efficient network formation. |
| Photoinitiator Concentration (Irgacure 2959) | 0.05 - 0.1 | % (w/w) | Higher concentrations can increase polymerization speed but may impact cell viability.[1] |
| Light Intensity | 5 - 10 | mW/cm² | |
| Light Wavelength | 352 - 365 | nm | |
| Exposure Time | 5 - 10 | min | Sufficient time for complete polymerization should be determined empirically.[3] |
Table 2: Physical and Mechanical Properties of EGBMA Hydrogels
| Property | Expected Range | Unit | Influencing Factors |
| Compressive Modulus | 1 - 50 | kPa | Macromer concentration, crosslinker density.[3] |
| Swelling Ratio (Mass) | 5 - 20 | - | Inversely related to macromer concentration.[5] |
| Gel Fraction | > 90 | % | Indicates the efficiency of the polymerization reaction.[6] |
| Degradation Time (in vitro) | Days to Weeks | - | Dependent on EGBMA concentration and hydrolytic conditions.[2] |
Experimental Protocols
Protocol for Synthesis of EGBMA Hydrogels
This protocol describes the preparation of a 10% (w/w) EGBMA-crosslinked PEG-norbornene hydrogel.
Materials:
-
8-arm PEG-norbornene (20,000 g/mol )
-
This compound (EGBMA)
-
Irgacure 2959 (I-2959) photoinitiator
-
Phosphate-buffered saline (PBS), pH 7.4
-
UV lamp (365 nm, 5-10 mW/cm²)
Procedure:
-
Prepare Precursor Solution:
-
In a light-protected vial, dissolve 8-arm PEG-norbornene in PBS to a final concentration of 10% (w/w).
-
Add EGBMA to the solution to achieve a 1:1 stoichiometric ratio of thiol groups to norbornene groups.
-
Add Irgacure 2959 to a final concentration of 0.05% (w/w).
-
Gently vortex the solution until all components are fully dissolved.
-
-
Photopolymerization:
-
Pipette the precursor solution into a mold of the desired shape and dimensions (e.g., a cylindrical silicone mold for mechanical testing).
-
Expose the solution to UV light (365 nm, 5-10 mW/cm²) for 10 minutes.[3]
-
The hydrogel is now formed and can be carefully removed from the mold.
-
-
Equilibration:
-
Place the hydrogel in an excess of PBS to allow it to swell to equilibrium. This also serves to wash away any unreacted components. The PBS should be exchanged several times over a 24-hour period.
-
Protocol for Characterization of Mechanical Properties
Equipment:
-
Mechanical testing system with an unconfined compression platen.
Procedure:
-
Prepare cylindrical hydrogel samples as described in Protocol 4.1 and allow them to equilibrate in PBS.
-
Measure the diameter and height of the swollen hydrogel sample.
-
Place the hydrogel on the lower platen of the mechanical tester.
-
Apply a compressive strain at a constant rate (e.g., 0.5 mm/min) up to a defined strain (e.g., 20%).[3]
-
Record the resulting stress-strain curve.
-
The compressive modulus is calculated from the initial linear region of the stress-strain curve.
Protocol for Swelling Ratio Measurement
Procedure:
-
After polymerization, gently blot the hydrogel to remove excess surface water and record its initial mass (M_initial).
-
Place the hydrogel in a known volume of PBS at 37°C.
-
At predetermined time points, remove the hydrogel, blot away excess surface water, and record its mass (M_swollen).
-
After the final time point, freeze-dry the hydrogel to determine its dry mass (M_dry).
-
The mass swelling ratio (Q_m) is calculated as: Q_m = M_swollen / M_dry.[5]
Protocol for In Vitro Degradation Study
Procedure:
-
Prepare and equilibrate hydrogel samples as previously described.
-
Record the initial dry mass of each hydrogel (M_initial_dry).
-
Place the hydrogels in PBS at 37°C.
-
At regular intervals, remove the hydrogels, rinse with deionized water, and freeze-dry them to determine the remaining dry mass (M_remaining_dry).
-
The mass loss is calculated as: Mass Loss (%) = [(M_initial_dry - M_remaining_dry) / M_initial_dry] x 100.
Visualizations
Caption: Experimental workflow for the synthesis and characterization of EGBMA hydrogels.
References
- 1. Poly(ethylene glycol) Hydrogels formed by Thiol-Ene Photopolymerization for Enzyme-Responsive Protein Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Hydrolytically degradable microgels with tunable mechanical properties modulate the host immune response - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Sequentially layered photo-clickable thiol-ene hydrogels for creating complex three-dimensional (3D) scaffolds [frontiersin.org]
- 4. Design of thiol–ene photoclick hydrogels using facile techniques for cell culture applications - Biomaterials Science (RSC Publishing) [pubs.rsc.org]
- 5. prod-ms-be.lib.mcmaster.ca [prod-ms-be.lib.mcmaster.ca]
- 6. Interfacial thiol-ene photo-click reactions for forming multilayer hydrogels - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Controlled Release Studies Using Ethylene Glycol Bis-mercaptoacetate Matrices
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of ethylene (B1197577) glycol bis-mercaptoacetate (EGBMA) as a crosslinking agent in the formation of biodegradable hydrogel matrices for controlled drug release applications. The protocols are based on established principles of thiol-ene chemistry and hydrogel characterization.
Introduction
Ethylene glycol bis-mercaptoacetate is a dithiol crosslinker containing hydrolytically labile ester bonds, making it an attractive component for creating biodegradable hydrogels.[1][2] When co-polymerized with a suitable multi-functionalized polymer, such as a multi-arm poly(ethylene glycol) (PEG) bearing 'ene' functional groups (e.g., norbornene or vinyl sulfone), a crosslinked hydrogel network is formed via a thiol-ene "click" reaction.[3][4] This reaction is highly efficient and can proceed under mild, cytocompatible conditions, making it ideal for the encapsulation of sensitive therapeutic agents.[3]
The controlled release of an encapsulated drug from these matrices is primarily governed by the hydrolytic degradation of the ester linkages within the EGBMA crosslinker.[2][5] This leads to a gradual breakdown of the hydrogel network and subsequent release of the therapeutic agent. The degradation rate, and therefore the release kinetics, can be tuned by altering the hydrogel formulation, such as the crosslinking density.[2]
Data Presentation
Due to the limited availability of specific quantitative data for this compound matrices in the published literature, the following tables present representative data from analogous biodegradable thiol-ene hydrogel systems. This data is intended to provide a general understanding of the expected performance of EGBMA-based hydrogels.
Table 1: Representative Swelling and Degradation Properties of Biodegradable Thiol-Ene Hydrogels
| Hydrogel Formulation (based on analogous systems) | Swelling Ratio (%) | Degradation Time (Days) | Reference |
| 10 wt% 4-arm PEG-norbornene + Stoichiometric dithiol crosslinker | 1200 ± 150 | ~21 | [1] |
| 15 wt% 4-arm PEG-norbornene + Stoichiometric dithiol crosslinker | 950 ± 100 | ~28 | [2] |
| 20 wt% 4-arm PEG-norbornene + Stoichiometric dithiol crosslinker | 700 ± 80 | >35 | [2] |
Table 2: Representative Drug Release Kinetics from Biodegradable Thiol-Ene Hydrogels
| Model Drug | Hydrogel Formulation | Release Profile | Time to 80% Release | Reference |
| Bovine Serum Albumin (BSA) | 10 wt% PEG-dithiol hydrogel | Burst release followed by sustained release | ~7 days | [1] |
| Dexamethasone | 15 wt% PEG-dithiol hydrogel | Near zero-order release | ~14 days | [2] |
| Lysozyme | 10 wt% Thiol-norbornene hydrogel | Diffusion-controlled release | ~3 days | [3] |
Experimental Protocols
Protocol 1: Synthesis of EGBMA-crosslinked PEG Hydrogel
Objective: To synthesize a biodegradable hydrogel matrix for drug encapsulation using a photoinitiated thiol-ene reaction.
Materials:
-
4-arm PEG-Norbornene (PEG-NB)
-
This compound (EGBMA)
-
Photoinitiator (e.g., Lithium phenyl-2,4,6-trimethylbenzoylphosphinate - LAP)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Drug to be encapsulated
-
UV light source (365 nm)
Procedure:
-
Prepare a stock solution of 4-arm PEG-NB in PBS at the desired concentration (e.g., 20% w/v).
-
Prepare a stock solution of the photoinitiator LAP in PBS (e.g., 0.1% w/v).
-
Dissolve the drug to be encapsulated in the PEG-NB solution to the desired final concentration.
-
In a separate light-protected vial, add the required volume of the PEG-NB/drug solution.
-
Add a stoichiometric amount of EGBMA to the solution. The molar ratio of thiol groups (from EGBMA) to 'ene' groups (from PEG-NB) should be 1:1 for optimal crosslinking.
-
Add the photoinitiator solution to the mixture to a final concentration of 0.05% w/v.
-
Gently mix the solution to ensure homogeneity.
-
Pipette the prepolymer solution into a mold of the desired shape and size (e.g., a silicone mold to create discs).
-
Expose the mold to UV light (365 nm, ~5-10 mW/cm²) for a sufficient time to ensure complete gelation (typically 1-5 minutes).
-
Carefully remove the formed hydrogel from the mold.
-
Wash the hydrogel extensively with PBS to remove any unreacted components.
Protocol 2: Characterization of Hydrogel Swelling
Objective: To determine the swelling ratio of the synthesized hydrogel.
Materials:
-
Synthesized hydrogel discs
-
Phosphate-buffered saline (PBS), pH 7.4
-
Analytical balance
-
Kimwipes
Procedure:
-
Lyophilize a set of freshly prepared hydrogel discs to determine their initial dry weight (Wd).
-
Immerse the lyophilized hydrogels in PBS at 37°C.
-
At predetermined time intervals (e.g., 1, 2, 4, 8, 24, 48 hours), remove the hydrogels from the PBS.
-
Gently blot the surface of the hydrogels with a Kimwipe to remove excess surface water.
-
Weigh the swollen hydrogel to obtain the swollen weight (Ws).
-
Calculate the swelling ratio using the following formula: Swelling Ratio (%) = [(Ws - Wd) / Wd] x 100
Protocol 3: In Vitro Drug Release Study
Objective: To quantify the release of the encapsulated drug from the hydrogel matrix over time.
Materials:
-
Drug-loaded hydrogel discs
-
Phosphate-buffered saline (PBS), pH 7.4
-
Incubator shaker set at 37°C
-
Analytical instrument for drug quantification (e.g., UV-Vis spectrophotometer, HPLC)
Procedure:
-
Place each drug-loaded hydrogel disc in a separate vial containing a known volume of PBS (e.g., 5 mL).
-
Incubate the vials in an incubator shaker at 37°C with gentle agitation.
-
At specified time points (e.g., 1, 2, 4, 8, 24, 48, 72 hours, and so on), collect a sample of the release medium (e.g., 100 µL).
-
Replenish the vial with an equal volume of fresh, pre-warmed PBS to maintain a constant volume.
-
Analyze the collected samples to determine the concentration of the released drug using a suitable analytical method.
-
Calculate the cumulative percentage of drug released at each time point relative to the initial amount of drug loaded.
Visualizations
Diagram 1: Thiol-Ene "Click" Chemistry for Hydrogel Formation
Caption: Schematic of hydrogel formation via photoinitiated thiol-ene reaction.
Diagram 2: Experimental Workflow for Controlled Release Study
Caption: Workflow for conducting a controlled drug release study.
Diagram 3: Mechanism of Controlled Release
References
- 1. Hydrolytically degradable thiol–ene hydrogels for protein release - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Crosslinking and degradation of step-growth hydrogels formed by thiol-ene photo-click chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. escholarship.org [escholarship.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Thiol–Ene Cross-linking of Poly(ethylene glycol) within High Internal Phase Emulsions: Degradable Hydrophilic PolyHIPEs for Controlled Drug Release - PMC [pmc.ncbi.nlm.nih.gov]
Surface Modification with Thiol-Containing Compounds for Enhanced Biocompatibility: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction to Thiol-Ene Chemistry for Biocompatible Surface Modification
The interaction between a biomaterial and the surrounding biological environment is dictated by its surface properties. Unmodified surfaces can trigger adverse reactions such as protein adsorption, platelet adhesion, and inflammatory responses, ultimately leading to device failure or rejection. Surface modification aims to create a bio-inert or bioactive interface that promotes favorable biological responses.
Thiol-ene "click" chemistry has emerged as a powerful tool for surface modification due to its high efficiency, specificity, and biocompatibility.[1][2][3] This reaction proceeds via a radical-mediated addition of a thiol group (-SH) to an alkene group (-C=C-), often initiated by UV light in the presence of a photoinitiator.[4] Key advantages of thiol-ene chemistry for biomedical applications include:
-
Biocompatibility: The reaction can be performed in aqueous solutions under mild, physiological conditions, minimizing damage to sensitive biomolecules and cells.[1][5]
-
High Efficiency and Rapid Reaction Rates: Thiol-ene reactions are known for their rapid kinetics and high yields.[2]
-
Oxygen Tolerance: Unlike many other radical-based polymerizations, thiol-ene chemistry is not inhibited by oxygen.[1][2]
-
Versatility: A wide range of thiol and ene-functionalized molecules can be used, allowing for the creation of surfaces with tailored properties.[5][6]
Ethylene (B1197577) Glycol Bis-mercaptoacetate (EGBMA) as a Potential Crosslinker
Ethylene glycol bis-mercaptoacetate (EGBMA) is a dithiol molecule that possesses the necessary functional groups to participate in thiol-ene reactions. Its structure, featuring a flexible ethylene glycol linker, is suggestive of properties that could contribute to a hydrophilic and protein-repellent surface, similar to polyethylene (B3416737) glycol (PEG). However, it is crucial to note that a comprehensive literature search did not yield specific studies detailing the use of EGBMA for creating biocompatible coatings.
One study investigating the copolymerization of various thiol-monomers with polyethylene glycol dimethacrylate (PEGDMA) found that mercaptoacetate-based thiols did not polymerize effectively, whereas mercaptopropionate-based thiols were successful.[7][8][9] This suggests that researchers interested in EGBMA should consider potential challenges in polymerization and may need to optimize reaction conditions carefully.
Representative Thiol Crosslinker for Biocompatibility: Pentaerythritol Tetrakis(3-mercaptopropionate) (PETMP)
Due to the lack of specific data on EGBMA, we present protocols and data for a well-characterized multi-thiol, Pentaerythritol tetrakis(3-mercaptopropionate) (PETMP). PETMP is a tetrafunctional thiol that is widely used in thiol-ene chemistry for biomedical applications, including the formation of biodegradable and biocompatible networks.[10][11][12] The principles and methods described for PETMP can serve as a valuable starting point for investigations into other thiol crosslinkers like EGBMA.
Experimental Protocols
Protocol for Surface 'Ene' Functionalization
To utilize thiol-ene chemistry, the substrate surface must first be functionalized with alkene (ene) groups. This protocol describes the functionalization of a glass or silicon oxide surface with an allyl group.
Materials:
-
Glass coverslips or silicon wafers
-
Piranha solution (3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) - Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment (PPE).
-
Anhydrous toluene
-
Allyltrimethoxysilane (ATMS)
-
Nitrogen gas
Procedure:
-
Substrate Cleaning:
-
Place the substrates in a glass container.
-
Carefully add Piranha solution to fully immerse the substrates.
-
Allow the substrates to react for 1 hour at room temperature in a fume hood.
-
Carefully decant the Piranha solution into a designated waste container.
-
Rinse the substrates thoroughly with deionized water and then with ethanol.
-
Dry the substrates under a stream of nitrogen gas.
-
-
Silanization with ATMS:
-
Place the cleaned, dry substrates in a desiccator under vacuum for 30 minutes.
-
In a glove box or under a nitrogen atmosphere, prepare a 2% (v/v) solution of ATMS in anhydrous toluene.
-
Add triethylamine (as a catalyst) to the ATMS solution at a 1:1000 volume ratio to ATMS.
-
Immerse the substrates in the ATMS solution and incubate for 4 hours at room temperature with gentle agitation.
-
Remove the substrates from the solution and rinse them sequentially with toluene, ethanol, and deionized water.
-
Dry the functionalized substrates under a stream of nitrogen gas and store them in a desiccator.
-
Protocol for Thiol-Ene Photopolymerization of a Biocompatible Coating
This protocol describes the formation of a crosslinked hydrogel coating on an 'ene'-functionalized surface using PETMP as the thiol crosslinker and a PEG-diacrylate as the 'ene' component.
Materials:
-
'Ene'-functionalized substrates
-
Poly(ethylene glycol) diacrylate (PEGDA, MW 700)
-
Pentaerythritol tetrakis(3-mercaptopropionate) (PETMP)
-
2,2-Dimethoxy-2-phenylacetophenone (DMPA) or other suitable photoinitiator (e.g., Irgacure 2959)
-
Phosphate-buffered saline (PBS, pH 7.4)
-
UV curing system (365 nm)
Procedure:
-
Prepare the Pre-polymer Solution:
-
Prepare a 20% (w/v) solution of PEGDA in PBS.
-
Add PETMP to the PEGDA solution. The molar ratio of thiol groups (from PETMP) to acrylate (B77674) groups (from PEGDA) should be 1:1 for optimal reaction.
-
Add the photoinitiator (DMPA) to the solution at a concentration of 0.5% (w/v).
-
Vortex the solution until all components are fully dissolved.
-
-
Coating Application and Curing:
-
Place the 'ene'-functionalized substrates in a sterile petri dish.
-
Pipette a small volume of the pre-polymer solution onto the surface of each substrate to form a thin film.
-
Place the substrates under the UV lamp.
-
Expose the substrates to UV light (365 nm, ~5-10 mW/cm²) for 5-10 minutes to initiate polymerization.
-
After curing, rinse the coated substrates extensively with PBS to remove any unreacted monomers and photoinitiator.
-
Store the coated substrates in sterile PBS at 4°C until use.
-
Characterization and Biocompatibility Assessment
Surface Characterization
The success of the surface modification should be verified using appropriate surface analysis techniques:
-
Contact Angle Goniometry: To assess changes in surface wettability. A decrease in water contact angle is expected for a successful hydrophilic coating.
-
X-ray Photoelectron Spectroscopy (XPS): To determine the elemental composition of the surface and confirm the presence of the coating.
-
Atomic Force Microscopy (AFM): To evaluate the surface topography and roughness of the coating.
Biocompatibility Evaluation
The following assays are recommended to assess the biocompatibility of the modified surfaces:
-
Protein Adsorption Assay:
-
Incubate the coated and uncoated (control) substrates in a solution of a model protein (e.g., bovine serum albumin or fibrinogen) for a defined period.
-
Rinse the substrates thoroughly to remove non-adsorbed protein.
-
Quantify the amount of adsorbed protein using a suitable method such as the bicinchoninic acid (BCA) assay or enzyme-linked immunosorbent assay (ELISA).
-
-
Cell Adhesion and Viability Assay:
-
Seed a relevant cell line (e.g., fibroblasts, endothelial cells) onto the coated and uncoated substrates.
-
After a defined incubation period, visualize the cells using microscopy (e.g., phase-contrast or fluorescence microscopy with live/dead staining).
-
Quantify cell adhesion by counting the number of attached cells per unit area.
-
Assess cell viability using assays such as the MTT or PrestoBlue assay.
-
Data Presentation
The following table summarizes representative quantitative data from the literature for surfaces modified with thiol-ene chemistry to reduce protein adsorption and cell adhesion. This data is provided as a benchmark for researchers developing their own biocompatible coatings.
| Surface Modification | Protein Adsorbed (ng/cm²) | Cell Adhesion (% of control) | Reference |
| Unmodified Control (e.g., Glass, Gold) | 100 - 500 (Fibrinogen) | 100% | General Literature |
| PEG Brush via Thiol-ene | < 5 (Fibrinogen) | < 10% | [4] |
| PETMP-PEGDA Hydrogel | < 20 (BSA) | Not Reported | [7][8][9] |
Visualizations
Experimental Workflow
Caption: Workflow for biocompatible surface modification.
Thiol-Ene Reaction Signaling Pathway
Caption: Thiol-ene photo-click chemistry reaction pathway.
Conclusion
Surface modification using thiol-ene chemistry offers a robust and versatile platform for enhancing the biocompatibility of materials. While direct evidence for the use of EGBMA is currently lacking, the principles and protocols outlined in this document, using PETMP as a representative thiol crosslinker, provide a solid foundation for researchers to explore the potential of various thiol-containing molecules for creating biocompatible surfaces. Careful optimization and thorough characterization will be essential for the successful development of novel biomaterials with improved clinical outcomes.
References
- 1. Thiol-ene and photo-cleavage chemistry for controlled presentation of biomolecules in hydrogels - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Thiol-ene “click reactions” as a promising approach to polymer materials - CentAUR [centaur.reading.ac.uk]
- 4. Thiol–ene click hydrogels for therapeutic delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Thiolated Polymeric Hydrogels for Biomedical Applications: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. research.tus.ie [research.tus.ie]
- 9. researchgate.net [researchgate.net]
- 10. Pentaerythritol tetra(3-mercaptopropionate) | 7575-23-7 | Benchchem [benchchem.com]
- 11. Buy Pentaerythritol tetrakis(3-mercaptopropionate) | 7575-23-7 [smolecule.com]
- 12. Pentaerythritol tetrakis(3-mercaptopropionate) - Wikipedia [en.wikipedia.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Ethylene Glycol Bis-mercaptoacetate
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the synthesis of Ethylene (B1197577) Glycol Bis-mercaptoacetate. It includes detailed troubleshooting guides, frequently asked questions (FAQs), and a representative experimental protocol to help improve reaction yields and product purity.
Frequently Asked Questions (FAQs)
Q1: What is the primary method for synthesizing Ethylene Glycol Bis-mercaptoacetate?
A1: The most common and direct method for synthesizing this compound is the Fischer-Speier esterification. This reaction involves the acid-catalyzed esterification of ethylene glycol with two equivalents of thioglycolic acid. To achieve high yields, the reaction equilibrium must be shifted towards the product side.
Q2: Why is water removal critical for achieving a high yield in this synthesis?
A2: Fischer esterification is a reversible reaction that produces water as a byproduct. According to Le Chatelier's principle, the presence of water can drive the reaction backward, hydrolyzing the ester product back into the starting materials (ethylene glycol and thioglycolic acid), which significantly reduces the final yield. Therefore, continuous removal of water as it is formed is one of the most effective strategies to maximize product formation.
Q3: What are the most effective catalysts for this reaction?
A3: Strong Brønsted acids are typically used as catalysts. The most common choices include sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (p-TsOH). The catalyst protonates the carbonyl group of thioglycolic acid, making it more electrophilic and susceptible to nucleophilic attack by the hydroxyl groups of ethylene glycol.
Q4: What are potential side reactions that can lower the yield?
A4: Besides the reverse hydrolysis reaction, other side reactions can occur. At high temperatures, the strong acid catalyst can promote the dehydration of ethylene glycol to form dioxane or other ethers. Additionally, thioglycolic acid can be oxidized to form a disulfide, especially if air is not excluded from the reaction. Proper temperature control and maintaining an inert atmosphere can help minimize these side reactions.
Q5: How can I monitor the progress of the reaction?
A5: The reaction progress can be monitored in a few ways. If using a Dean-Stark apparatus, the reaction is approaching completion when the theoretical amount of water has been collected. Alternatively, small aliquots of the reaction mixture can be taken at time intervals and analyzed by Thin Layer Chromatography (TLC) to observe the disappearance of the starting materials and the appearance of the product.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | 1. Inefficient Water Removal: The reaction has reached equilibrium due to the presence of water. | 1. Ensure the Dean-Stark apparatus is set up correctly and functioning efficiently. Use a solvent that forms a low-boiling azeotrope with water (e.g., toluene). Check for any leaks in the system. |
| 2. Inactive or Insufficient Catalyst: The acid catalyst may be old, hydrated, or used in too small a quantity. | 2. Use a fresh, anhydrous acid catalyst. Increase the catalyst loading incrementally (e.g., from 1 mol% to 2-3 mol% relative to ethylene glycol). | |
| 3. Low Reaction Temperature: The temperature is too low for the reaction to proceed at a reasonable rate. | 3. Ensure the reaction mixture is maintained at a steady reflux. The temperature should be at or slightly above the boiling point of the azeotropic mixture. | |
| 4. Impure Reactants: Presence of water in ethylene glycol or thioglycolic acid. | 4. Use anhydrous ethylene glycol and freshly distilled thioglycolic acid. | |
| Product is Dark or Discolored | 1. Decomposition: The reaction temperature is too high, leading to the decomposition of starting materials or product. | 1. Reduce the heating mantle temperature to maintain a gentle, controlled reflux. Avoid aggressive heating. |
| 2. Oxidation: Oxidation of the thiol groups in thioglycolic acid or the final product. | 2. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. | |
| Difficult Product Isolation/Purification | 1. Emulsion Formation: Formation of a stable emulsion during the aqueous work-up. | 1. Add a small amount of brine (saturated NaCl solution) to the separatory funnel to help break the emulsion. |
| 2. Incomplete Catalyst Neutralization: Residual acid catalyst can interfere with purification. | 2. Ensure thorough washing with a saturated sodium bicarbonate solution until CO₂ evolution ceases. Test the aqueous layer with pH paper to confirm it is basic. |
Data on Reaction Parameter Optimization
Disclaimer: The following data is illustrative, based on established principles of Fischer esterification, and is intended to guide optimization efforts. Actual results may vary.
Table 1: Effect of Catalyst Loading on Yield
| Catalyst (p-TsOH) (mol% relative to Ethylene Glycol) | Reaction Time (hours) | Temperature (°C) | Yield (%) |
| 0.5 | 8 | 110 (Toluene Reflux) | 65 |
| 1.0 | 8 | 110 (Toluene Reflux) | 82 |
| 2.0 | 8 | 110 (Toluene Reflux) | 88 |
| 3.0 | 8 | 110 (Toluene Reflux) | 89 (slight increase in byproducts) |
Table 2: Effect of Reactant Molar Ratio on Yield
| Molar Ratio (Thioglycolic Acid : Ethylene Glycol) | Reaction Time (hours) | Temperature (°C) | Yield (%) |
| 2.0 : 1.0 | 8 | 110 (Toluene Reflux) | 78 |
| 2.2 : 1.0 | 8 | 110 (Toluene Reflux) | 88 |
| 2.5 : 1.0 | 8 | 110 (Toluene Reflux) | 91 |
| 3.0 : 1.0 | 8 | 110 (Toluene Reflux) | 92 (diminishing returns) |
Detailed Experimental Protocol
This protocol describes a representative procedure for the synthesis of this compound using Fischer esterification with azeotropic water removal.
Materials:
-
Ethylene glycol (anhydrous, 1 equivalent)
-
Thioglycolic acid (2.2 equivalents)
-
p-Toluenesulfonic acid monohydrate (p-TsOH) (0.02 equivalents)
-
Toluene (B28343) (anhydrous)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Ethyl acetate (B1210297) (for extraction)
Equipment:
-
Three-neck round-bottom flask
-
Dean-Stark apparatus
-
Reflux condenser
-
Heating mantle with magnetic stirrer
-
Magnetic stir bar
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup:
-
To a dry three-neck round-bottom flask equipped with a magnetic stir bar, add ethylene glycol (1 eq.) and toluene (enough to fill the Dean-Stark trap and maintain a reaction concentration of ~0.5 M).
-
In an addition funnel, place thioglycolic acid (2.2 eq.).
-
Add the p-toluenesulfonic acid monohydrate catalyst (0.02 eq.) to the flask.
-
Assemble the Dean-Stark apparatus and reflux condenser on the flask. Ensure all joints are properly sealed.
-
-
Reaction:
-
Begin stirring and gently heat the mixture in the heating mantle.
-
Once the toluene begins to reflux, start the dropwise addition of thioglycolic acid from the addition funnel over 30 minutes.
-
Continue heating at reflux. The toluene-water azeotrope will begin to distill and collect in the Dean-Stark trap.
-
Monitor the reaction by observing the amount of water collected. The reaction is typically complete when the theoretical amount of water has been collected (usually 4-8 hours).
-
-
Work-up and Purification:
-
Allow the reaction mixture to cool to room temperature.
-
Transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with saturated NaHCO₃ solution (2 x 50 mL, or until no more gas evolves), water (1 x 50 mL), and finally with brine (1 x 50 mL).
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
Filter to remove the drying agent.
-
Remove the toluene under reduced pressure using a rotary evaporator to yield the crude product.
-
-
Further Purification (Optional):
-
If higher purity is required, the crude product can be purified by vacuum distillation.
-
Visualizations
Caption: Chemical reaction pathway for the synthesis of this compound.
Caption: A typical experimental workflow for the synthesis and purification process.
Caption: A troubleshooting decision tree for diagnosing issues related to low product yield.
Technical Support Center: Ethylene Glycol Bis-mercaptoacetate Polymerization
Welcome to the technical support center for the polymerization of ethylene (B1197577) glycol bis-mercaptoacetate. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and understand the underlying chemistry of this polymerization process.
Frequently Asked Questions (FAQs)
Q1: What are the primary side reactions I should be aware of during the polymerization of ethylene glycol bis-mercaptoacetate?
A1: The three main side reactions to consider are:
-
Thiol Oxidation: The thiol groups (-SH) on the monomer are susceptible to oxidation, especially in the presence of oxygen, leading to the formation of disulfide bonds (S-S). This can cause premature gelation or result in a polymer with a higher than expected molecular weight and broader polydispersity.
-
Ester Hydrolysis: The ester linkages in the this compound monomer can be hydrolyzed, particularly in the presence of water and either acidic or basic conditions. This can lead to the formation of ethylene glycol and thioglycolic acid, which can affect the stoichiometry of the polymerization and the final properties of the polymer.[1][2][3][4]
-
Transesterification: At elevated temperatures, the ester groups can undergo transesterification, leading to a redistribution of the polymer chains, which can alter the polymer's molecular weight distribution and properties. This is more common in condensation polymerizations or if residual catalysts are present.[5][6][7][8][9][10]
Q2: My polymerization reaction mixture is turning viscous and gelling before I initiate the reaction. What could be the cause?
A2: Premature gelation is often a result of spontaneous thiol-ene polymerization or oxidation of the thiol groups. The presence of dissolved oxygen can initiate the formation of thiyl radicals, which can then react with 'ene' monomers or other thiol groups to form disulfide bonds, leading to an increase in viscosity and gelation.[11][12][13] To prevent this, it is crucial to deoxygenate the reaction mixture thoroughly before starting the polymerization.
Q3: I am observing a lower than expected molecular weight in my final polymer. What are the possible reasons?
A3: A lower than expected molecular weight can be attributed to several factors:
-
Inaccurate Stoichiometry: Thiol-ene polymerizations are sensitive to the stoichiometric ratio of thiol and ene functional groups. An imbalance can lead to incomplete polymerization and lower molecular weight.
-
Ester Hydrolysis: If the monomer has been partially hydrolyzed, the presence of monofunctional thioglycolic acid can act as a chain-capping agent, limiting the growth of the polymer chains.
-
Impurities: Impurities in the monomer or solvent can interfere with the polymerization reaction.
Q4: How can I minimize the oxidation of thiol groups during my experiments?
A4: To minimize thiol oxidation, consider the following strategies:
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere, such as nitrogen or argon, to exclude oxygen.
-
Degassing: Thoroughly degas all monomers and solvents before use by techniques like freeze-pump-thaw cycles or by bubbling with an inert gas.
-
Reducing Agents: In some cases, a small amount of a reducing agent like tris(2-carboxyethyl)phosphine (B1197953) (TCEP) can be added to the reaction mixture to prevent disulfide bond formation, although its compatibility with the specific polymerization chemistry must be verified.
Q5: What is the impact of pH on the stability of the this compound monomer?
A5: The ester linkages in this compound are susceptible to hydrolysis under both acidic and basic conditions. The rate of hydrolysis is generally faster at higher pH (basic conditions).[3][4] For aqueous-based polymerizations, it is important to control the pH of the reaction medium to minimize monomer degradation.
Troubleshooting Guides
Issue 1: Premature Gelation or High Viscosity of Monomer Mixture
| Symptom | Possible Cause | Troubleshooting Steps |
| Monomer mixture becomes viscous or gels before initiation. | Thiol Oxidation: Presence of dissolved oxygen leading to disulfide bond formation. | 1. Deoxygenate Monomers: Purge monomers and solvents with an inert gas (N₂ or Ar) for at least 30 minutes before mixing. 2. Use Fresh Monomers: Use freshly opened or distilled monomers to minimize exposure to air. 3. Inhibitors: Consider adding a radical inhibitor, such as hydroquinone, if the monomer mixture needs to be stored before use.[12] |
| Spontaneous Thiol-Ene Reaction: Some reactive 'ene' monomers can react with thiols without an initiator, especially at elevated temperatures. | 1. Control Temperature: Store and handle the monomer mixture at a low temperature. 2. Choose Less Reactive 'Ene': If possible, select a less reactive 'ene' comonomer for better pot life. |
Issue 2: Low Polymer Molecular Weight or Incomplete Conversion
| Symptom | Possible Cause | Troubleshooting Steps |
| The final polymer has a lower than expected molecular weight as determined by GPC. | Incorrect Stoichiometry: Imbalance in the molar ratio of thiol and 'ene' functional groups. | 1. Accurate Measurements: Carefully measure the mass and calculate the molar amounts of each monomer. 2. Purity of Monomers: Ensure the purity of the monomers, as impurities can affect the active monomer concentration. |
| Monomer Hydrolysis: The this compound has partially hydrolyzed. | 1. Use Anhydrous Conditions: If possible, use anhydrous solvents and handle monomers in a dry environment. 2. Check Monomer Quality: Analyze the monomer for the presence of hydrolysis products (e.g., by NMR or HPLC) before use. | |
| Chain Transfer Reactions: Presence of impurities that can act as chain transfer agents. | 1. Purify Monomers and Solvents: Ensure high purity of all reaction components. |
Issue 3: Broad Molecular Weight Distribution (High Polydispersity Index - PDI)
| Symptom | Possible Cause | Troubleshooting Steps |
| GPC analysis shows a broad peak, indicating a high PDI. | Transesterification: Side reactions at high temperatures leading to chain scrambling. | 1. Lower Reaction Temperature: If the polymerization is thermally initiated, try to lower the reaction temperature. 2. Use Transesterification Inhibitors: In polyester (B1180765) synthesis, compounds like phosphoric acid or certain phosphites can be used to suppress transesterification.[5] |
| Disulfide Formation: Oxidation of thiols can lead to the formation of oligomers with disulfide linkages, broadening the molecular weight distribution. | 1. Strict Anaerobic Conditions: Maintain a rigorously oxygen-free environment throughout the polymerization. |
Quantitative Data Summary
Table 1: Influence of pH on the Rate of Ester Hydrolysis (Illustrative)
| pH | Relative Rate of Hydrolysis | Reference System |
| 5.0 | Low | Thiol-acrylate photopolymers[3][4] |
| 7.4 | Moderate | Thiol-acrylate photopolymers[3][4] |
| 8.0 | High | Thiol-acrylate photopolymers[3][4] |
| 9.0 | Very High | General polyester hydrolysis[4] |
Table 2: Effect of Oxygen on Disulfide Formation (Illustrative)
| Oxygen Concentration | Extent of Disulfide Formation | Reference System |
| < 1 ppm (Inert atmosphere) | Negligible | General thiol chemistry |
| Atmospheric O₂ (no degassing) | Significant | Thiol-ene polymerizations |
| Air-saturated solution | High | Thiol-ene polymerizations |
Experimental Protocols
Protocol 1: Quantification of Disulfide Bonds by Raman Spectroscopy
Objective: To quantify the formation of disulfide bonds in a polymer sample.
Methodology:
-
Sample Preparation: Prepare a solid or liquid sample of the polymer. For solid samples, a flat surface is preferred.
-
Instrument Setup: Use a Raman spectrometer equipped with a laser source (e.g., 532 nm or 785 nm). Calibrate the instrument using a known standard (e.g., silicon).
-
Data Acquisition: Acquire the Raman spectrum of the polymer sample. The characteristic peak for the S-S disulfide bond typically appears in the range of 500-550 cm⁻¹. The S-H thiol peak is observed around 2570 cm⁻¹.[14]
-
Quantification:
-
Create a calibration curve by mixing known amounts of a thiol-containing monomer and its corresponding disulfide dimer.
-
Measure the ratio of the integrated intensities of the S-S and S-H peaks for the standards and the polymer sample.
-
Calculate the concentration of disulfide bonds in the polymer sample based on the calibration curve.
-
Protocol 2: Analysis of Ester Hydrolysis by ¹H NMR Spectroscopy
Objective: To detect and quantify the extent of hydrolysis of the this compound monomer or polymer.
Methodology:
-
Sample Preparation: Dissolve a known amount of the monomer or polymer sample in a deuterated solvent (e.g., DMSO-d₆). Add an internal standard with a known concentration and a distinct NMR signal (e.g., 1,3,5-trioxane).
-
NMR Acquisition: Acquire a ¹H NMR spectrum of the sample.
-
Spectral Analysis:
-
Identify the characteristic peaks for the this compound monomer (e.g., the ethylene glycol protons and the methylene (B1212753) protons adjacent to the sulfur and carbonyl groups).
-
Identify the peaks corresponding to the hydrolysis products: ethylene glycol and thioglycolic acid. In DMSO-d₆, the hydroxyl proton of ethylene glycol gives a distinct peak.[15]
-
-
Quantification:
-
Integrate the area of a characteristic peak of the unhydrolyzed monomer, the hydrolysis products, and the internal standard.
-
Calculate the molar ratio of the hydrolyzed species to the unhydrolyzed monomer by comparing their integral values relative to the internal standard.
-
Protocol 3: Molecular Weight Determination by Gel Permeation Chromatography (GPC)
Objective: To determine the number average molecular weight (Mn), weight average molecular weight (Mw), and polydispersity index (PDI) of the synthesized polymer.
Methodology:
-
Sample Preparation: Dissolve the polymer sample in a suitable solvent for GPC analysis (e.g., tetrahydrofuran (B95107) - THF) at a concentration of approximately 1-2 mg/mL. Filter the solution through a 0.22 µm syringe filter to remove any particulate matter.[16][17]
-
GPC System: Use a GPC system equipped with a suitable column set for the expected molecular weight range of the polymer and a refractive index (RI) detector.
-
Calibration: Calibrate the GPC system using a set of narrow molecular weight standards (e.g., polystyrene standards).[18]
-
Analysis: Inject the prepared polymer solution into the GPC system.
-
Data Processing: Use the GPC software to analyze the resulting chromatogram and calculate Mn, Mw, and PDI based on the calibration curve.[19]
Visualizations
Caption: Key side reactions in this compound polymerization.
Caption: Troubleshooting workflow for common polymerization issues.
Caption: Analytical workflow for polymer characterization.
References
- 1. apps.dtic.mil [apps.dtic.mil]
- 2. Accelerated hydrolytic degradability of polyester thermosets from birch bark | Poster Board #M29 - ACS Spring 2025 - American Chemical Society [acs.digitellinc.com]
- 3. researchgate.net [researchgate.net]
- 4. Polyester-Based (Bio)degradable Polymers as Environmentally Friendly Materials for Sustainable Development [mdpi.com]
- 5. Kinetic Model under Light-Limited Condition for Photoinitiated Thiol–Ene Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Exploring thiol-ene gel systems for frontal polymerization | Poster Board #M3 - American Chemical Society [acs.digitellinc.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. engineering.purdue.edu [engineering.purdue.edu]
- 17. researchgate.net [researchgate.net]
- 18. lcms.cz [lcms.cz]
- 19. resolvemass.ca [resolvemass.ca]
Technical Support Center: Ethylene Glycol Bis-Mercaptoacetate Crosslinking
Welcome to the technical support center for Ethylene glycol bis-mercaptoacetate (EGBMA) crosslinking. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions encountered during protein crosslinking experiments with EGBMA.
Frequently Asked Questions (FAQs)
Q1: What is the reaction mechanism of this compound (EGBMA) crosslinking?
A1: this compound is a homobifunctional crosslinker. Its reactivity stems from the terminal thiol (-SH) groups. The primary mechanism of action is the formation of disulfide bonds with cysteine residues in the target protein(s) through thiol-disulfide exchange. This reaction is typically initiated under mild oxidizing conditions or at a slightly alkaline pH, which promotes the formation of the more reactive thiolate anion (-S⁻).
Q2: What are the main applications of EGBMA in protein research?
A2: EGBMA is used to study protein-protein interactions, protein conformation, and to stabilize protein complexes. As a cleavable crosslinker, the disulfide bonds formed by EGBMA can be easily broken using reducing agents. This makes it particularly useful for applications involving mass spectrometry (MS), as the crosslinked proteins can be separated after analysis, simplifying data interpretation.
Q3: Is EGBMA a cleavable crosslinker? If so, how can I cleave the crosslink?
A3: Yes, EGBMA is a cleavable crosslinker. The disulfide bonds it forms can be cleaved by common reducing agents. To cleave the crosslink, you can incubate the sample with reagents such as dithiothreitol (B142953) (DTT), β-mercaptoethanol (BME), or Tris(2-carboxyethyl)phosphine (TCEP).
Q4: What are the ideal buffer conditions for EGBMA crosslinking?
A4: For efficient thiol-disulfide exchange, a pH range of 7.0-8.5 is generally recommended.[1] This slightly alkaline condition promotes the formation of thiolate ions, which are more nucleophilic and reactive towards disulfide bonds. Buffers such as phosphate-buffered saline (PBS) or HEPES are often suitable choices. Avoid buffers containing reducing agents until the quenching step.
Q5: How should I prepare and store EGBMA?
A5: EGBMA may be sensitive to air oxidation and moisture. It is advisable to store it under an inert atmosphere and protect it from humidity. Stock solutions should be prepared fresh in a dry, biocompatible organic solvent like DMSO or DMF immediately before use to minimize hydrolysis of the ester linkages and oxidation of the thiol groups.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| No or Low Crosslinking Efficiency | Suboptimal pH: The reaction pH is too low, preventing the formation of reactive thiolate anions. | Optimize the reaction buffer pH to a range of 7.0-8.5.[1] |
| Oxidized Thiols: The thiol groups on EGBMA or the cysteine residues on the protein are oxidized and unavailable for reaction. | Prepare fresh EGBMA solution. Consider a mild pre-reduction of the protein with a disulfide-free reducing agent like TCEP, followed by its removal before adding EGBMA.[1] Ensure buffers are degassed. | |
| Incorrect Molar Ratio: The concentration of EGBMA is too low relative to the protein concentration. | Empirically optimize the molar excess of EGBMA to protein. A starting point could be a 20- to 50-fold molar excess. | |
| Short Reaction Time: The incubation time is insufficient for the crosslinking reaction to proceed to completion. | Increase the reaction time. Perform a time-course experiment to determine the optimal incubation period. | |
| Hydrolyzed Crosslinker: The ester linkages in EGBMA have been hydrolyzed due to prolonged exposure to aqueous buffer. | Prepare the EGBMA stock solution fresh and add it to the reaction mixture immediately. Minimize the time the crosslinker is in an aqueous environment before reacting. | |
| Protein Precipitation/Aggregation | Over-crosslinking: Excessive crosslinking is causing the protein to become insoluble. | Reduce the concentration of EGBMA. Lower the molar excess of the crosslinker to the protein. |
| High Protein Concentration: The protein concentration is too high, favoring intermolecular crosslinking and aggregation. | Reduce the concentration of the protein in the reaction mixture. | |
| Inappropriate Buffer Conditions: The buffer composition or pH is affecting the stability of the protein. | Screen different buffer systems (e.g., PBS, HEPES) and ensure the pH is optimal for both the reaction and protein stability. | |
| Non-specific Bands or Smearing on Gel | Side Reactions: The mercaptoacetate (B1236969) group may be involved in side reactions other than disulfide bond formation. | Optimize the reaction pH to be as close to neutral as possible while still allowing for sufficient reactivity. Quench the reaction effectively. |
| Protein Degradation: The protein sample is being degraded during the experiment. | Add protease inhibitors to your protein sample before starting the crosslinking procedure. | |
| Difficulty Cleaving the Crosslink | Incomplete Reduction: The concentration of the reducing agent is insufficient, or the incubation time is too short. | Increase the concentration of the reducing agent (e.g., DTT, BME, or TCEP). Extend the incubation time for the cleavage reaction. |
| Inaccessible Disulfide Bond: The crosslink is buried within a protein complex and is not accessible to the reducing agent. | Consider performing the cleavage under denaturing conditions (e.g., by adding urea (B33335) or SDS) to improve accessibility. |
Experimental Protocols
General Protocol for Protein Crosslinking with EGBMA
-
Protein Preparation:
-
Prepare the protein sample in a suitable non-reducing buffer (e.g., PBS or HEPES) at a pH between 7.0 and 8.5.
-
The optimal protein concentration should be determined empirically but typically ranges from 0.1 to 2 mg/mL.
-
-
EGBMA Solution Preparation:
-
Allow the EGBMA vial to equilibrate to room temperature before opening to prevent condensation.
-
Immediately before use, prepare a stock solution of EGBMA (e.g., 10-50 mM) in dry DMSO or DMF.
-
-
Crosslinking Reaction:
-
Add the desired molar excess of the EGBMA stock solution to the protein sample. A common starting point is a 20- to 50-fold molar excess of crosslinker to protein.
-
Incubate the reaction mixture at room temperature for 30-60 minutes, or at 4°C for 2-4 hours. The optimal time and temperature should be determined empirically.
-
-
Quenching the Reaction:
-
To stop the crosslinking reaction, add a quenching buffer containing a free thiol, such as DTT or β-mercaptoethanol, to a final concentration of 20-50 mM. Alternatively, a small molecule with a free thiol like cysteine can be used.
-
Incubate for 15-30 minutes at room temperature.
-
-
Analysis:
-
Analyze the crosslinked products by SDS-PAGE, mass spectrometry, or other relevant techniques.
-
Protocol for Cleavage of EGBMA Crosslinks
-
Sample Preparation:
-
To the crosslinked protein sample, add a reducing agent.
-
For DTT or β-mercaptoethanol, a final concentration of 20-100 mM is typically used.
-
For TCEP, a final concentration of 5-20 mM is often sufficient.
-
-
Cleavage Reaction:
-
Incubate the sample at 37-50°C for 30-60 minutes. For cleavage prior to SDS-PAGE, this step can be combined with sample buffer preparation and heating.
-
-
Analysis:
-
Analyze the cleaved products by SDS-PAGE to confirm the disappearance of crosslinked species and the reappearance of monomeric proteins.
-
Visualizations
Caption: Experimental workflow for protein crosslinking using EGBMA.
Caption: Reaction mechanism of EGBMA crosslinking with protein cysteine residues.
Caption: Logical troubleshooting flow for common EGBMA crosslinking issues.
References
Technical Support Center: Optimizing Reaction Conditions for Ethylene Glycol Bis-Mercaptoacetate
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the synthesis of Ethylene (B1197577) glycol bis-mercaptoacetate. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the general reaction scheme for the synthesis of Ethylene glycol bis-mercaptoacetate?
The synthesis of this compound is typically achieved through a Fischer-Speier esterification reaction. This involves the acid-catalyzed reaction of ethylene glycol with two equivalents of thioglycolic acid. The reaction is reversible and produces water as a byproduct.[1][2]
Q2: What are the common side reactions to be aware of during the synthesis?
Thioglycolic acid is susceptible to oxidation, which can lead to the formation of side products such as thiodiglycolic acid and dithiodiglycolic acid.[3] Additionally, incomplete esterification can result in the presence of the monoester, Ethylene glycol mono-mercaptoacetate.
Q3: How can I purify the final product, this compound?
Purification of thiol-containing esters can be challenging due to their sensitivity to oxidation.[4] Common purification techniques include:
-
Vacuum Distillation: This is a preferred method for separating the desired product from less volatile impurities.
-
Liquid-Liquid Extraction: This can be used to remove water-soluble impurities and the acid catalyst.[5]
-
Column Chromatography: This technique can be effective for separating the desired diester from the monoester and other side products.
Q4: What are the key safety precautions when working with thioglycolic acid and its esters?
Thioglycolic acid and its derivatives can be irritating to the skin and eyes, and repeated exposure may cause skin sensitization.[3][6] It is essential to work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety goggles. Thioglycolic acid also has a strong, unpleasant odor.[3]
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low Yield | - Incomplete reaction | - Increase reaction time. - Use a more efficient water removal method (e.g., Dean-Stark apparatus).[1] - Increase the excess of one reactant.[1][2] |
| - Reversible nature of the reaction | - Remove water as it is formed to drive the equilibrium towards the product side.[1] | |
| - Loss of product during workup | - Optimize extraction and purification steps. | |
| Presence of Monoester | - Insufficient amount of thioglycolic acid | - Ensure the correct stoichiometry (at least 2 equivalents of thioglycolic acid per equivalent of ethylene glycol). |
| - Short reaction time | - Extend the reaction time to allow for the second esterification to occur. | |
| Product Discoloration | - Oxidation of the thiol groups | - Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). - Use degassed solvents. |
| Difficulty in Removing Acid Catalyst | - Incomplete neutralization | - Wash the organic layer with a saturated solution of a weak base (e.g., sodium bicarbonate) until effervescence ceases. |
| - Catalyst is soluble in the organic phase | - Consider using a solid acid catalyst that can be easily filtered off. |
Experimental Protocols
General Protocol for the Synthesis of this compound
This protocol is a general guideline and may require optimization for specific laboratory conditions and desired scale.
Materials:
-
Ethylene Glycol
-
Thioglycolic Acid
-
Acid Catalyst (e.g., sulfuric acid, p-toluenesulfonic acid)
-
Solvent (e.g., toluene, for azeotropic removal of water)
-
Saturated Sodium Bicarbonate Solution
-
Anhydrous Magnesium Sulfate
-
Organic Solvent for Extraction (e.g., ethyl acetate)
Procedure:
-
Set up a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser.
-
To the flask, add ethylene glycol, a solvent such as toluene, and a stoichiometric excess of thioglycolic acid (e.g., 2.2 equivalents).
-
Add a catalytic amount of a strong acid (e.g., 0.01-0.05 equivalents of p-toluenesulfonic acid).
-
Heat the reaction mixture to reflux. Water will be collected in the Dean-Stark trap.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or by measuring the amount of water collected.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with an organic solvent like ethyl acetate (B1210297) and transfer it to a separatory funnel.
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by vacuum distillation or column chromatography.
Data Presentation
Table 1: Illustrative Optimization of Reaction Parameters
The following table provides a conceptual framework for optimizing reaction conditions. The values are illustrative and should be determined empirically.
| Parameter | Condition A | Condition B | Condition C | Expected Outcome |
| Temperature (°C) | 80 | 100 | 120 | Higher temperatures generally increase the reaction rate but may also promote side reactions. An optimal temperature needs to be determined. |
| Catalyst Loading (mol%) | 1 | 3 | 5 | Increasing catalyst concentration can accelerate the reaction, but excessive amounts can lead to degradation and purification difficulties. |
| Reactant Ratio (Thioglycolic Acid : Ethylene Glycol) | 2.0 : 1 | 2.2 : 1 | 2.5 : 1 | Using an excess of one reactant can shift the equilibrium towards the products and increase the yield of the diester.[1][2] |
| Reaction Time (h) | 4 | 8 | 12 | Longer reaction times are generally required for complete conversion, especially for the second esterification step. |
Visualizations
Caption: Reaction pathway for the synthesis of this compound.
Caption: General experimental workflow for synthesis and purification.
References
- 1. Fischer Esterification [organic-chemistry.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Thioglycolic Acid | HSCH2COOH | CID 1133 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. researchgate.net [researchgate.net]
- 6. ec.europa.eu [ec.europa.eu]
Technical Support Center: Purification of Ethylene Glycol Bis-mercaptoacetate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of Ethylene (B1197577) glycol bis-mercaptoacetate.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in purifying Ethylene glycol bis-mercaptoacetate?
A1: The primary challenges include the compound's susceptibility to oxidation, potential for thermal degradation, and the presence of structurally similar impurities. The thiol groups (-SH) can readily oxidize to form disulfide byproducts, especially when exposed to air.[1] The ester linkages may be susceptible to hydrolysis if exposed to acidic or basic conditions, particularly at elevated temperatures.
Q2: What are the common impurities found in crude this compound?
A2: Common impurities can originate from the starting materials or be generated during the synthesis. These may include:
-
Unreacted starting materials: Ethylene glycol and thioglycolic acid.
-
Oxidation products: The corresponding disulfide formed by the coupling of two thiol groups.
-
Byproducts of esterification: Oligomers of ethylene glycol esterified with thioglycolic acid.[2][3]
-
Impurities from starting materials: Diethylene glycol or triethylene glycol present in the initial ethylene glycol.[2]
Q3: What analytical techniques are recommended for assessing the purity of this compound?
A3: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the most suitable methods for purity assessment.[4]
-
HPLC: A reverse-phase method, similar to that used for other ethylene glycol esters, can be employed.[5]
-
GC-MS: This technique is effective for identifying and quantifying volatile impurities. Derivatization may be necessary to improve the chromatographic properties of the analyte and impurities.[4]
Troubleshooting Guides
Low Yield After Purification
Problem: Significant loss of product during purification steps.
| Potential Cause | Troubleshooting Step | Recommendation |
| Oxidation | Analyze a sample of the crude and purified material for the presence of disulfide impurities. | Handle the compound under an inert atmosphere (e.g., nitrogen or argon) whenever possible.[1] Use degassed solvents for chromatography. |
| Thermal Degradation | If using distillation, ensure the vacuum is sufficiently low to keep the distillation temperature as low as possible. | Utilize vacuum distillation with a pressure of ~2 hPa to distill the product at 137-139 °C.[4][6] For small-scale purifications, consider column chromatography as a less thermally stressful alternative. |
| Product Adsorption | If using column chromatography, the polar nature of the ester and thiol groups can lead to adsorption on silica (B1680970) gel. | Deactivate the silica gel with a small percentage of a polar solvent like triethylamine (B128534) in the mobile phase. Alternatively, consider using a different stationary phase like alumina (B75360) or a bonded phase. |
| Incomplete Elution | During column chromatography, the product may not fully elute from the column with the chosen mobile phase. | After the main product has eluted, flush the column with a more polar solvent to check for any remaining product. Optimize the mobile phase polarity based on TLC analysis. |
Persistent Impurities in the Final Product
Problem: The purified product still shows the presence of impurities by HPLC or GC-MS.
| Impurity Type | Troubleshooting Step | Recommendation |
| Starting Materials | Optimize the purification method to enhance separation from the more polar starting materials. | For column chromatography, use a less polar mobile phase to increase the retention of the starting materials. In distillation, ensure a good separation of fractions. |
| Disulfide | Treat the crude product with a mild reducing agent prior to the final purification step. | A gentle treatment with a reducing agent like dithiothreitol (B142953) (DTT) followed by an aqueous work-up can cleave the disulfide back to the thiol before final purification. |
| Ethylene Glycol Oligomer Byproducts | These impurities will have a higher boiling point and polarity. | Fractional vacuum distillation should effectively separate these higher molecular weight species. In column chromatography, they will elute after the desired product. |
Experimental Protocols
Vacuum Distillation
This method is suitable for purifying larger quantities of this compound.
Procedure:
-
Assemble a vacuum distillation apparatus with a short path distillation head to minimize product loss.
-
Ensure all glassware is dry and the system can hold a high vacuum.
-
Place the crude this compound in the distillation flask with a magnetic stir bar.
-
Slowly apply vacuum, aiming for a pressure of approximately 2 hPa.
-
Gently heat the distillation flask in an oil bath while stirring.
-
Collect any low-boiling impurities as the first fraction.
-
Collect the main fraction at a vapor temperature of 137-139 °C.[4][6]
-
Leave a small amount of residue in the distillation flask to avoid distilling over high-boiling impurities.
-
Cool the system under vacuum before venting to an inert atmosphere.
Flash Column Chromatography
This method is ideal for small to medium-scale purification and for removing non-volatile impurities.
Procedure:
-
Mobile Phase Selection: Use Thin Layer Chromatography (TLC) to determine a suitable solvent system. A good starting point is a mixture of hexane (B92381) and ethyl acetate. Adjust the ratio to achieve an Rf value of approximately 0.3 for the product.
-
Column Packing: Pack a glass column with silica gel 60 (230-400 mesh) using the chosen mobile phase.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent. If the product is not very soluble, it can be adsorbed onto a small amount of silica gel and dry-loaded onto the column.
-
Elution: Apply the mobile phase to the column and use positive pressure (air or nitrogen) to maintain a steady flow rate.
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
Purity Analysis Data
The following table provides typical parameters for the analysis of this compound.
| Analytical Method | Parameter | Typical Value/Condition |
| GC-MS | Column | Phenyl-methyl polysiloxane capillary column |
| Injection Temperature | 250 °C | |
| Oven Program | Start at 100 °C, ramp to 250 °C | |
| Carrier Gas | Helium | |
| Reverse-Phase HPLC | Column | C18, 5 µm, 4.6 x 250 mm |
| Mobile Phase A | Water with 0.1% Formic Acid | |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | |
| Gradient | 10% to 90% B over 20 minutes | |
| Detection | UV at 210 nm |
Visualizations
Caption: General experimental workflow for the purification of this compound.
Caption: Troubleshooting logic for common purification issues.
References
- 1. Ethylene glycol bis(mercaptoacetate)(123-81-9) MSDS Melting Point Boiling Point Density Storage Transport [chemicalbook.com]
- 2. ethesis.nitrkl.ac.in [ethesis.nitrkl.ac.in]
- 3. jocpr.com [jocpr.com]
- 4. merckmillipore.com [merckmillipore.com]
- 5. WO2013173156A1 - Reactive distillation of a carboxylic acid and a glycol - Google Patents [patents.google.com]
- 6. This compound for synthesis 123-81-9 [sigmaaldrich.com]
Technical Support Center: Controlling the Degradation Rate of Ethylene Glycol Bis-Mercaptoacetate Hydrogels
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with ethylene (B1197577) glycol bis-mercaptoacetate hydrogels.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of degradation for ethylene glycol bis-mercaptoacetate hydrogels?
A1: The primary degradation mechanism is hydrolytic degradation of the ester bonds within the hydrogel network.[1][2] This process is catalyzed by the presence of water and can be significantly influenced by the surrounding pH.[1][3][4]
Q2: How does pH affect the degradation rate of these hydrogels?
A2: The degradation rate of these hydrogels is highly pH-dependent.[1][3] Degradation is significantly accelerated in basic conditions (higher pH) and slowed in acidic conditions (lower pH).[3][4] This is due to the base-catalyzed hydrolysis of the ester linkages.[3][4]
Q3: Can these hydrogels be designed for enzymatic degradation?
A3: Yes. While the primary degradation is hydrolytic, these hydrogels can be rendered enzymatically degradable by incorporating enzyme-sensitive peptide sequences as part of the crosslinkers.[2] This allows for cell-mediated degradation, which is particularly useful in tissue engineering applications.[3]
Q4: What factors, other than pH, can I use to control the degradation rate?
A4: Several factors can be modulated to control the degradation rate, including:
-
Crosslinking Density: A higher crosslinking density generally leads to a slower degradation rate.[1][5]
-
Macromer Molecular Weight: The molecular weight of the polymer precursors can influence the network structure and, consequently, the degradation kinetics.[3][5]
-
Polymer Concentration: Higher polymer concentrations typically result in a more densely crosslinked network, which can slow down degradation.[3][5]
-
Hydrophilicity: The hydrophilicity of the polymer backbone can affect water uptake and, therefore, the rate of hydrolysis.[5]
Troubleshooting Guides
Issue 1: My hydrogel is degrading too quickly.
-
Question: I've fabricated my hydrogel, but it's losing its mechanical integrity much faster than anticipated for my cell culture experiment. What could be the cause and how can I slow down the degradation?
-
Answer:
-
Check the pH of your culture medium: The pH of standard cell culture medium (around 7.4) can accelerate the hydrolytic degradation of ester bonds.[1] Consider using a medium with a slightly lower pH if your cells can tolerate it, or incorporating buffers to maintain a more stable pH.
-
Increase the crosslinker concentration: A higher concentration of the crosslinking agent will create a denser network, which can slow down the diffusion of water into the hydrogel and reduce the rate of hydrolysis.[1][5]
-
Use a higher molecular weight precursor: Increasing the molecular weight of the polyethylene (B3416737) glycol (PEG) macromer can lead to a different network structure that may degrade more slowly.[3][5]
-
Increase the initial polymer concentration: A higher total polymer weight percentage will result in a more robust hydrogel that takes longer to degrade.[3][5]
-
Issue 2: My hydrogel degradation is not reproducible between batches.
-
Question: I'm seeing significant variability in the degradation time of my hydrogels from one experiment to the next. What are the likely sources of this inconsistency?
-
Answer:
-
Inconsistent pH: Small variations in the pH of your buffer or precursor solutions can lead to significant differences in degradation rates.[1][3] Ensure you are using freshly prepared buffers and accurately measuring the pH before initiating gelation.
-
Variations in mixing and gelation: Ensure homogenous mixing of the precursor components. Incomplete mixing can lead to regions with different crosslinking densities and thus, non-uniform degradation.
-
Temperature fluctuations: Hydrolytic degradation is temperature-dependent.[6] Ensure that your degradation studies are conducted in a temperature-controlled environment (e.g., an incubator at 37°C).[3]
-
Purity of reagents: The purity of your monomers and crosslinkers can affect the final network structure. Use high-purity reagents and store them under appropriate conditions to prevent premature reactions or degradation.
-
Issue 3: My hydrogel swells excessively before degrading.
-
Question: My hydrogel swells significantly, changing its dimensions before it starts to lose mass. How can I minimize this initial swelling?
-
Answer:
-
Increase crosslinking density: Excessive swelling is often a sign of a loosely crosslinked network.[1] Increasing the amount of crosslinker will create a tighter network that restricts water uptake.
-
Modify the polymer chemistry: While maintaining the core this compound structure, consider incorporating more hydrophobic moieties into the backbone to reduce water absorption.
-
Higher polymer concentration: A higher initial polymer concentration will result in a denser network with a lower equilibrium swelling ratio.[5]
-
Data Presentation
Table 1: Influence of Various Factors on Hydrogel Degradation Rate
| Factor | Change | Effect on Degradation Rate | Rationale |
| pH | Increase (more basic) | Faster | Base-catalyzed hydrolysis of ester bonds is more rapid.[1][3][4] |
| Decrease (more acidic) | Slower | Acid-catalyzed hydrolysis is slower than base-catalyzed hydrolysis for these esters.[1][3][4] | |
| Crosslinker Concentration | Increase | Slower | Higher crosslink density restricts water penetration and swelling.[1][5] |
| Decrease | Faster | Lower crosslink density allows for greater water uptake and faster hydrolysis.[1][5] | |
| Polymer Concentration | Increase | Slower | Denser network structure slows down degradation.[3][5] |
| Decrease | Faster | Looser network structure facilitates faster degradation.[3][5] | |
| Temperature | Increase | Faster | Increased kinetic energy accelerates the rate of hydrolysis.[6] |
| Decrease | Slower | Lower kinetic energy slows down the rate of hydrolysis. | |
| Enzyme Concentration (for enzymatically-degradable hydrogels) | Increase | Faster | More enzyme molecules are available to cleave the sensitive linkages.[7] |
| Decrease | Slower | Fewer enzyme molecules result in a slower cleavage rate.[7] |
Experimental Protocols
Protocol 1: Measuring Hydrogel Degradation via Swelling Ratio and Mass Loss
This protocol details the steps to quantify the degradation of your hydrogels over time.
-
Hydrogel Preparation:
-
Prepare your this compound hydrogels in a cylindrical mold of a known diameter and height.
-
Allow the hydrogels to fully crosslink.
-
-
Initial Measurements:
-
Carefully remove the hydrogels from the mold and blot any excess surface liquid.
-
Record the initial swollen mass (Ms,0).
-
Lyophilize a subset of the hydrogels to determine the initial dry mass (Md,0).
-
-
Degradation Study:
-
Place each hydrogel in a separate vial containing a known volume of phosphate-buffered saline (PBS) at pH 7.4.
-
Incubate the vials at 37°C.[3]
-
At predetermined time points (e.g., 1, 3, 7, 14, and 21 days), remove a set of hydrogels (n=3 or more) from the PBS.
-
-
Time-Point Measurements:
-
Gently blot the surface of each hydrogel to remove excess PBS and record the swollen mass (Ms,t).
-
Lyophilize the hydrogels to a constant weight and record the dry mass (Md,t).
-
-
Calculations:
-
Swelling Ratio (Q): Q = Ms,t / Md,t
-
Mass Loss (%): Mass Loss = [(Md,0 - Md,t) / Md,0] x 100
-
Protocol 2: Accelerated Degradation Study
This protocol allows for a more rapid assessment of hydrogel degradation by altering the pH.
-
Hydrogel Preparation:
-
Prepare your hydrogels as described in Protocol 1.
-
-
Preparation of Degradation Media:
-
Degradation Study:
-
Place hydrogel samples in each of the different pH solutions.
-
Incubate at 37°C.[3]
-
Due to the accelerated rate, measurements should be taken at more frequent intervals (e.g., every few hours or daily).
-
-
Measurements and Calculations:
-
Follow steps 4 and 5 from Protocol 1 to determine the swelling ratio and mass loss at each time point for each pH condition. This will provide insight into the pH sensitivity of your hydrogel's degradation.[3]
-
Visualizations
References
- 1. Crosslinking and degradation of step-growth hydrogels formed by thiol-ene photo-click chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Step-growth thiol-ene photopolymerization to form degradable, cytocompatible and multi-structural hydrogels [scholarworks.indianapolis.iu.edu]
- 3. A users guide to degradation testing of PEG-based hydrogels: From in vitro to in vivo studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Hydrolytically degradable poly(ethylene glycol) hydrogel scaffolds with tunable degradation and mechanical properties - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Hydrolytic degradation of PEG-based thiol–norbornene hydrogels enables multi-modal controlled release - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. Degradation Profiles of Poly(ethylene glycol) diacrylate (PEGDA)-based hydrogel nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Scaling Up Ethylene Glycol Bis-mercaptoacetate Production
Welcome to the technical support center for the synthesis and scale-up of Ethylene (B1197577) glycol bis-mercaptoacetate. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide guidance for a smooth and efficient scale-up process.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when scaling up the production of Ethylene glycol bis-mercaptoacetate?
A1: Scaling up the synthesis of this compound from laboratory to industrial scale presents several key challenges. These include ensuring consistent product quality, managing heat transfer in larger reactors, dealing with the corrosivity (B1173158) and odor of thioglycolic acid, and implementing robust safety protocols.[1][2][3] In larger production environments, process hazards are intensified, and minor issues at a small scale can become significant problems.[1]
Q2: What are the common impurities in this compound synthesis and how can they be minimized?
A2: The most common impurities are unreacted starting materials (thioglycolic acid and ethylene glycol) and byproducts from side reactions.[4] Thioglycolic acid can oxidize to form dithiodiglycolic acid, and side reactions can lead to the formation of thiodiglycolic acid and glycolic acid.[5] To minimize these, it is crucial to control reaction conditions such as temperature and to use a nitrogen atmosphere to prevent oxidation.[6] Purification is typically achieved through vacuum distillation and washing with a basic solution to remove acidic impurities.[7][8]
Q3: How does heat management differ at scale compared to the lab?
A3: In a laboratory setting, the high surface-area-to-volume ratio of glassware allows for efficient heat dissipation.[9] During scale-up, the volume increases more rapidly than the surface area, making heat removal a significant challenge.[10] Poor heat management can lead to localized hotspots, promoting side reactions and degradation of the product.[11] Implementing an efficient cooling system and carefully controlling the reaction rate are critical for a successful scale-up.[12]
Q4: What safety precautions are essential when working with thioglycolic acid at a larger scale?
A4: Thioglycolic acid is corrosive and has a strong, unpleasant odor.[13] It can cause severe skin burns and eye damage.[8][13] When scaling up, it is imperative to work in a well-ventilated area, preferably a closed system, to contain the odor and prevent inhalation.[6] Personal protective equipment (PPE), including chemical-resistant gloves, goggles, and respiratory protection, is mandatory.[6] An emergency shower and eyewash station should be readily accessible.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield | - Incomplete reaction due to insufficient reaction time or temperature.- Equilibrium not shifted towards product formation.[4]- Loss of product during workup and purification. | - Optimize reaction time and temperature through small-scale trials.- Use a Dean-Stark trap to remove water as it forms, driving the reaction forward.[14]- Carefully optimize the purification steps to minimize product loss. |
| Product Discoloration (Yellowing) | - Oxidation of the thiol groups in thioglycolic acid or the final product.[5]- Presence of impurities from starting materials. | - Conduct the reaction under an inert atmosphere (e.g., nitrogen).[6]- Ensure the purity of starting materials before use.- Store the final product under nitrogen and protected from light. |
| Inconsistent Batch Quality | - Variations in raw material quality.- Poor control over reaction parameters (temperature, mixing).[1] | - Establish strict quality control specifications for all raw materials.- Implement robust process control to ensure consistent reaction conditions for every batch. |
| Difficult Purification | - Formation of an emulsion during aqueous workup.- Similar boiling points of product and impurities. | - Use brine washes to help break emulsions.- Employ fractional distillation under high vacuum to improve separation.[7] |
| Strong, Unpleasant Odor | - Volatility of thioglycolic acid.[13] | - Work in a well-ventilated fume hood or a closed-system reactor.- Use a scrubber system with a basic solution (e.g., sodium hypochlorite) to neutralize volatile thiols in the exhaust. |
Experimental Protocols
Synthesis of this compound
This protocol is for a laboratory-scale synthesis and can be adapted for scale-up with appropriate engineering controls.
Materials:
-
Ethylene glycol
-
Thioglycolic acid
-
Sulfuric acid (catalyst)
-
Sodium bicarbonate solution (5% w/v)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate
Equipment:
-
Round-bottom flask
-
Dean-Stark apparatus
-
Condenser
-
Heating mantle with magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
-
Vacuum distillation setup
Procedure:
-
Set up the reaction apparatus consisting of a round-bottom flask, Dean-Stark trap, and condenser in a fume hood.
-
To the flask, add ethylene glycol, a 2.2 molar equivalent of thioglycolic acid, and toluene as the solvent.
-
Add a catalytic amount of concentrated sulfuric acid (approximately 0.5-1% by mole of ethylene glycol).
-
Heat the mixture to reflux. Water will be collected in the Dean-Stark trap as an azeotrope with toluene.
-
Continue the reaction until no more water is collected, indicating the reaction is complete.
-
Cool the reaction mixture to room temperature.
-
Transfer the mixture to a separatory funnel and wash sequentially with water, 5% sodium bicarbonate solution (to neutralize the acid catalyst and unreacted thioglycolic acid), and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate using a rotary evaporator.
-
Purify the crude product by vacuum distillation to obtain pure this compound.[7][8]
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
References
- 1. optimation.rebuildmanufacturing.com [optimation.rebuildmanufacturing.com]
- 2. studysmarter.co.uk [studysmarter.co.uk]
- 3. Challenges of scaling up chemical processes (based on real life experiences) - American Chemical Society [acs.digitellinc.com]
- 4. quora.com [quora.com]
- 5. Thioglycolic Acid | HSCH2COOH | CID 1133 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Ethylene glycol bis(mercaptoacetate)(123-81-9)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 7. General procedures for the purification of Esters - Chempedia - LookChem [lookchem.com]
- 8. scienceready.com.au [scienceready.com.au]
- 9. How to Scale Up a New Synthesis Reaction | Lab Manager [labmanager.com]
- 10. 8 Key Challenges To Pilot Plant Scale-Up - EPIC Systems Group [epicsysinc.com]
- 11. jinzongmachinery.com [jinzongmachinery.com]
- 12. visimix.com [visimix.com]
- 13. Thioglycolic acid :Understanding the risk of specific chemicals of interest - PREVOR [prevor.com]
- 14. masterorganicchemistry.com [masterorganicchemistry.com]
Technical Support Center: Analysis of Ethylene Glycol Bis-Mercaptoacetate (EGBMA) Impurities
This technical support center provides researchers, scientists, and drug development professionals with detailed guidance on identifying and quantifying impurities in Ethylene (B1197577) Glycol Bis-Mercaptoacetate (EGBMA). The following troubleshooting guides and FAQs address common issues encountered during analytical experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most likely impurities in a sample of Ethylene Glycol Bis-Mercaptoacetate (EGBMA)?
A1: Impurities in EGBMA typically originate from the manufacturing process, degradation, or storage. They can be categorized as:
-
Unreacted Starting Materials: Ethylene glycol and thioglycolic acid.
-
Reaction By-products: Ethylene glycol mono-mercaptoacetate (the mono-ester).
-
Oxidation Products: The thiol (-SH) groups are susceptible to oxidation, leading to the formation of disulfide impurities like dithiodiglycolic acid. The product may also discolor upon exposure to air.[1]
-
Related Substances: Impurities from the starting materials themselves, such as diethylene glycol and triethylene glycol, which are common impurities in ethylene glycol.[2]
-
Degradation Products: Thermal decomposition may produce irritating or toxic gases, including carbon monoxide and sulfur oxides.[1]
Q2: Which analytical technique is most suitable for identifying volatile and semi-volatile impurities in EGBMA?
A2: Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and preferred technique for the analysis of volatile and semi-volatile impurities in organic compounds.[2][3] Gas chromatography separates the individual components of the sample, while mass spectrometry provides mass data that aids in their identification, often through comparison with spectral libraries.[2][4]
Q3: Can High-Performance Liquid Chromatography (HPLC) be used for EGBMA impurity analysis?
A3: Yes, HPLC is an excellent technique for separating EGBMA from less volatile or thermally unstable impurities. Reverse-phase (RP) HPLC is a common method used for ethylene glycol and its derivatives.[5][6][7] Coupling HPLC with a mass spectrometer (LC-MS) provides high specificity and sensitivity for both identification and quantification.[8][9]
Q4: How can I confirm the structure of an unknown impurity?
A4: Confirming the structure of an unknown impurity typically requires a combination of techniques. High-resolution mass spectrometry (HRMS), whether coupled with GC or LC, can provide the exact mass and elemental composition of the impurity.[2][3] For complete structural elucidation, Nuclear Magnetic Resonance (NMR) spectroscopy is often necessary to determine the connectivity of atoms.[10]
Troubleshooting Guides
This section provides solutions to common problems encountered during the analysis of EGBMA, categorized by the analytical technique.
Gas Chromatography (GC) and GC-MS Analysis
Problem 1: My EGBMA peak is tailing or showing poor shape.
-
Cause: EGBMA contains polar functional groups (ester and thiol) that can interact with active sites (exposed silanols) in the GC system, such as in the injector liner or the column itself.[11]
-
Solution:
-
Injector Maintenance: Clean and replace the injector liner. Using a deactivated liner is highly recommended to minimize interactions.[11]
-
Column Conditioning: Condition the GC column according to the manufacturer's instructions to remove contaminants. If the problem persists, trim the first 10-20 cm from the front of the column.
-
Check System Inertness: Ensure the entire sample flow path, including ferrules and seals, is made of inert materials.
-
Problem 2: I see extraneous peaks in my chromatogram that are not present in the sample.
-
Cause: These peaks could be from solvent contamination, septum bleed, or degradation of the column's stationary phase, which can be accelerated by reactive analytes.[12]
-
Solution:
-
Run a Blank: Inject a solvent blank to verify if the impurities are coming from the solvent or the system.
-
Check Septum: Inspect the injector septum for signs of degradation and replace it if necessary. Use a high-quality, low-bleed septum.
-
Lower Injection Temperature: High injector temperatures can cause thermal degradation of EGBMA or accelerate column bleed. Experiment with a lower injection temperature.[12]
-
High-Performance Liquid Chromatography (HPLC) Analysis
Problem 1: I am unable to achieve good separation between EGBMA and a suspected impurity.
-
Cause: The mobile phase composition, column chemistry, or other chromatographic parameters may not be optimal for your specific sample matrix.
-
Solution:
-
Mobile Phase Optimization: Systematically adjust the ratio of your organic solvent (e.g., acetonitrile) to the aqueous phase.[12]
-
Try Gradient Elution: If using an isocratic method, switching to a gradient elution can significantly improve the resolution of peaks with different polarities.[12]
-
Change Column Chemistry: If resolution is still poor, try a column with a different stationary phase (e.g., C8, Phenyl-Hexyl) to alter the selectivity of the separation.[12]
-
Adjust pH: If using a buffered mobile phase, small adjustments to the pH can change the ionization state of acidic or basic impurities, dramatically affecting their retention and peak shape.
-
Problem 2: The baseline of my chromatogram is noisy or drifting, especially during a gradient run.
-
Cause: This is often due to contaminated mobile phase solvents, improperly mixed mobile phases, or a detector that has not reached thermal stability.
-
Solution:
-
Use High-Purity Solvents: Always use HPLC-grade or MS-grade solvents and high-purity water.
-
Degas Mobile Phase: Thoroughly degas your mobile phase before use to prevent air bubbles from entering the pump and detector.
-
System Equilibration: Ensure the entire HPLC system, especially the column and detector, is fully equilibrated with the starting mobile phase conditions before injecting the sample.
-
Clean the System: If the baseline is consistently poor, impurities may have accumulated in the system. Flush the system and detector flow cell with a strong solvent like isopropanol.
-
Data Summary
The following table summarizes the recommended analytical techniques for the identification and quantification of potential impurities in EGBMA.
| Impurity Category | Potential Compounds | Primary Technique | Confirmatory Technique | Notes |
| Starting Materials | Ethylene glycol, Thioglycolic acid | HPLC-RI, GC-FID | LC-MS, GC-MS | Ethylene glycol is highly polar and best suited for HPLC.[7][13] |
| Related Products | Ethylene glycol mono-mercaptoacetate | HPLC-UV, LC-MS | GC-MS | The mono-ester will have different polarity and volatility than the di-ester. |
| Oxidation Products | Dithiodiglycolic acid | LC-MS | HPLC-UV | The disulfide is significantly less volatile and more polar than EGBMA. |
| Related Glycols | Diethylene glycol, Triethylene glycol | HPLC-RI, GC-MS | LC-MS | These are common impurities in ethylene glycol raw material.[2] |
| Degradation Products | Volatile sulfur compounds | Headspace GC-MS | - | Requires specialized sampling (headspace) for volatile analytes. |
Experimental Protocols
Protocol 1: GC-MS Method for Volatile and Semi-Volatile Impurities
This method is designed for the general screening of impurities in EGBMA.
-
Sample Preparation:
-
Accurately weigh approximately 50 mg of the EGBMA sample.
-
Dissolve the sample in 10 mL of a suitable solvent, such as Dichloromethane or Ethyl Acetate, to create a 5 mg/mL solution.
-
Vortex the solution until the sample is fully dissolved.
-
Transfer the solution to a 2 mL GC vial.
-
-
Instrumentation and Conditions:
-
GC System: Agilent 8890 GC or equivalent.
-
MS System: Agilent 5977B MSD or equivalent.[14]
-
Column: Agilent DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent.
-
Inlet Temperature: 250°C.
-
Injection Volume: 1 µL.
-
Split Ratio: 20:1.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 minutes.
-
Ramp: 15°C/min to 280°C.
-
Hold: Hold at 280°C for 5 minutes.
-
-
MS Transfer Line: 280°C.
-
Ion Source: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 35-500.
-
-
Data Analysis:
-
Integrate all peaks in the total ion chromatogram (TIC).
-
Identify peaks by comparing their mass spectra against a commercial library (e.g., NIST/Wiley).[4][10]
-
Quantify impurities using percent area normalization, assuming a similar response factor for all components. For higher accuracy, use a reference standard for each identified impurity.
-
Protocol 2: Reverse-Phase HPLC Method for Non-Volatile Impurities
This method is suitable for separating EGBMA from starting materials and non-volatile degradation products.
-
Sample Preparation:
-
Accurately weigh approximately 20 mg of the EGBMA sample.
-
Dissolve and dilute to 100 mL with the mobile phase starting condition (e.g., 50:50 Acetonitrile:Water) to create a 0.2 mg/mL solution.
-
Filter the solution through a 0.45 µm PTFE syringe filter into an HPLC vial.
-
-
Instrumentation and Conditions:
-
HPLC System: Agilent 1260 Infinity II or equivalent.
-
Detector: Diode Array Detector (DAD) or Mass Spectrometer (MS).
-
Column: Zorbax Eclipse Plus C18 (4.6 x 150 mm, 5 µm) or equivalent.
-
Column Temperature: 30°C.
-
Mobile Phase A: 0.1% Formic Acid in Water.[5]
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Gradient Program:
-
0-2 min: 50% B.
-
2-15 min: 50% to 95% B.
-
15-18 min: Hold at 95% B.
-
18.1-22 min: Return to 50% B (re-equilibration).
-
-
DAD Wavelength: 210 nm.
-
-
Data Analysis:
-
Integrate all peaks in the chromatogram.
-
Identify impurities by comparing their retention times with known standards. If using LC-MS, use the mass-to-charge ratio for identification.
-
Quantify impurities using an external standard method for the highest accuracy.
-
Visual Workflow
The following diagram illustrates a logical workflow for the identification and quantification of impurities in an EGBMA sample.
Caption: Logical workflow for EGBMA impurity analysis.
References
- 1. Ethylene glycol bis(mercaptoacetate)(123-81-9)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 2. gcms.cz [gcms.cz]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. scispace.com [scispace.com]
- 5. Separation of Ethylene glycol bis(trichloroacetate) on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 6. ANALYTICAL METHODS - Toxicological Profile for Ethylene Glycol - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. lcms.cz [lcms.cz]
- 8. kbibiopharma.com [kbibiopharma.com]
- 9. Impurity identification and quantification for arginine vasopressin by liquid chromatography/high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Methyl Thioglycolate | C3H6O2S | CID 16907 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Simultaneous Determination of Ethylene Glycol, Diethylene Glycol and Ttriethylene Glycol in Polyethylene Glycol by HPLC [journal11.magtechjournal.com]
- 14. agilent.com [agilent.com]
Technical Support Center: Enhancing Mechanical Properties of Crosslinked Gels
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with crosslinked gels. Here, you will find strategies to overcome common experimental challenges and enhance the mechanical properties of your hydrogels.
Frequently Asked Questions (FAQs) & Troubleshooting
Issue 1: The hydrogel does not form a solid gel.
Question: My hydrogel precursor solution remains in a liquid state after the polymerization/crosslinking process. What could be the cause?
Answer: Failure to form a solid gel is a common issue that can stem from several factors related to the polymerization process. Here are the primary aspects to investigate:
-
Insufficient Initiator or Crosslinker Concentration: The concentration of the initiator (e.g., photoinitiator, chemical initiator) or the crosslinking agent is critical. Too little will result in an incomplete or very slow reaction.
-
Inadequate Polymerization Conditions: For photocrosslinked gels, the UV light intensity might be too low, or the exposure time too short. For thermally crosslinked gels, the temperature may be incorrect, or the incubation time insufficient.
-
Presence of Inhibitors: Oxygen is a well-known inhibitor of free-radical polymerization. Ensure your precursor solution is adequately degassed before initiating polymerization. Other components in your solution could also act as inhibitors.[1]
-
Degraded Reagents: Photoinitiators are often light-sensitive and can degrade over time if not stored correctly in dark and cool conditions. Similarly, other reagents may have a limited shelf life.
Troubleshooting Steps:
-
Verify the concentrations of all components in your precursor solution.
-
Optimize the UV exposure time and intensity or the thermal conditions for your specific formulation.
-
Degas your precursor solution by bubbling nitrogen or argon through it before adding the initiator.
-
Use fresh, properly stored reagents.
Issue 2: The hydrogel is mechanically weak and brittle.
Question: My hydrogel forms, but it is very fragile and breaks easily upon handling. How can I improve its strength and toughness?
Answer: Weak and brittle hydrogels typically suffer from low crosslinking density or an inefficient network structure for dissipating energy.[2] Several strategies can be employed to enhance their mechanical robustness:
-
Increase Polymer Concentration: A higher polymer concentration leads to a denser network with more polymer chain entanglements, which can improve mechanical strength.[3]
-
Optimize Crosslinker Concentration: Increasing the crosslinker concentration will increase the crosslink density, leading to a stiffer gel. However, an excessively high crosslinker concentration can lead to a more brittle network.[4][5]
-
Incorporate a Second Network (Interpenetrating Networks - IPNs): Creating a sequential or simultaneous interpenetrating network can significantly enhance toughness. The first network provides structural integrity, while the second, often more flexible network, helps to dissipate energy.[3][6]
-
Introduce Sacrificial Bonds (Dual Crosslinking): Combining covalent crosslinks with reversible physical crosslinks (e.g., ionic bonds, hydrogen bonds) creates a mechanism for energy dissipation. The weaker physical bonds break under stress, protecting the integrity of the primary covalent network.[7][8]
-
Add Reinforcing Agents (Nanocomposites): Incorporating nanoparticles (e.g., clay, silica, graphene oxide) can act as additional crosslinking points and energy dissipation centers, thereby improving the mechanical properties.[6]
Issue 3: The hydrogel swells excessively and loses its shape.
Question: My hydrogel swells to a much larger volume than expected and becomes structurally unstable. What causes this, and how can I control it?
Answer: Excessive swelling is typically a sign of low crosslinking density. A loosely crosslinked network can absorb a large amount of solvent, leading to a high swelling ratio and loss of mechanical integrity.[1]
Methods to Control Swelling:
-
Increase Crosslinking Density: By increasing the concentration of the crosslinking agent, you can create a tighter network that restricts the uptake of water.[1]
-
Increase Polymer Concentration: A higher initial polymer concentration results in a more densely crosslinked network with a lower equilibrium swelling ratio.[1][3]
-
Introduce Hydrophobic Moieties: Incorporating hydrophobic monomers into your polymer backbone can reduce the overall hydrophilicity of the gel, thus limiting water absorption.
-
Employ a Co-polymer or a Second, Denser Network: Adding a co-polymer like polyethylene (B3416737) glycol diacrylate (PEGDA) can enhance crosslinking efficiency.[1] Alternatively, forming an IPN with a more hydrophobic or densely crosslinked second network can also control swelling.
Quantitative Data on Enhancement Strategies
The following tables summarize the impact of different formulation parameters on the mechanical properties of hydrogels.
Table 1: Effect of Crosslinker Concentration on Mechanical Properties of Polyacrylamide (PAA) Hydrogels
| Crosslinker (% w/w) | Young's Modulus (kPa) | Tensile Strength (kPa) | Strain at Rupture (%) |
| 1.0 | 19 ± 2 | 66 ± 6 | >100 |
| 1.5 | 31 ± 3 | 65 ± 6 | >100 |
| 2.0 | 56 ± 7 | 62 ± 6 | ~80 |
| 4.0 | 75 ± 5 | 33 ± 5 | ~40 |
| 9.0 | 157 ± 5 | 30 ± 4 | ~30 |
Data adapted from a study on polyacrylamide hydrogels. The specific values can vary based on the polymer system and experimental conditions.[9]
Table 2: Effect of Polymer and Fibrinogen Concentration on Compressive Modulus of Gellan Gum Methacryloyl (GGMa) Composite Hydrogels
| GGMa:Fibrinogen Ratio | Polymer Concentration (w/v %) | Compressive Modulus (kPa) |
| 17:3 | 2.0 | ~5 |
| 15:5 | 2.0 | ~8 |
| 13:7 | 2.0 | ~12 |
| 11:9 | 2.0 | ~15 |
Data adapted from a study on GGMa-Fibrin composite hydrogels. This demonstrates how altering component ratios in a composite gel can tune mechanical properties.[10]
Experimental Protocols
Protocol 1: Synthesis of a Dual-Crosslinked (Covalent and Ionic) Hydrogel
This protocol describes the preparation of a carboxymethylchitosan (CMCS) and carboxymethylcellulose (CMC) hydrogel with both ionic and covalent crosslinks.[11]
Materials:
-
Carboxymethylchitosan (CMCS)
-
Carboxymethylcellulose (CMC)
-
Calcium Sulfate (CaSO₄) - Ionic crosslinker
-
Genipin (B1671432) - Covalent crosslinker
-
Deionized water
Procedure:
-
Prepare Polymer Solutions:
-
Prepare a 2% (w/v) CMCS solution in deionized water.
-
Prepare a 2% (w/v) CMC solution in deionized water.
-
-
Mix Polymer Solutions: Mix the CMCS and CMC solutions in a 1:1 volume ratio.
-
Ionic Crosslinking:
-
Add CaSO₄ to the mixed polymer solution to a final concentration of 0.5% (w/v).
-
Stir vigorously until the CaSO₄ is evenly dispersed.
-
-
Casting: Pour the solution into a mold (e.g., a petri dish) to form a film of the desired thickness.
-
Covalent Crosslinking:
-
Add genipin solution to the gel to a final concentration of 1% (w/v).
-
Allow the gel to crosslink at room temperature for 24 hours in a humid environment to prevent drying.
-
-
Washing: After crosslinking, wash the hydrogel film extensively with deionized water to remove any unreacted reagents.
Protocol 2: Synthesis of a Sequential Interpenetrating Polymer Network (IPN) Hydrogel
This protocol outlines the fabrication of a collagen-alginate IPN hydrogel.[1]
Materials:
-
Rat tail collagen type I
-
Ultrapure low-viscosity alginate
-
Phosphate-buffered saline (PBS)
-
Calcium chloride (CaCl₂)
Procedure:
-
Prepare First Network Solution: Prepare a collagen solution at a final concentration of 1.5 mg/mL, adjusting the pH to be alkaline according to the manufacturer's instructions to facilitate gelation.
-
Prepare Second Network Solution: Prepare an alginate stock solution and dilute it to the desired final concentration (e.g., 10 mg/mL).
-
Form the First Network:
-
Mix the collagen and alginate solutions in a 1:1 ratio.
-
Pour the mixture into molds and incubate at 37°C for 30 minutes to allow the collagen to form a gel.
-
-
Form the Second Network:
-
Prepare a 20 mM CaCl₂ solution and adjust the pH to 7.2.
-
Immerse the collagen-alginate gels in the CaCl₂ solution for 3 hours at 37°C to ionically crosslink the alginate.
-
-
Washing and Storage: Wash the resulting IPN hydrogels with PBS and store them in ultrapure water for mechanical testing.
Protocol 3: Mechanical Testing - Uniaxial Compression Test
This protocol describes a standard method for determining the compressive modulus of a hydrogel.[9][12][13]
Equipment:
-
Mechanical testing system with a compression platen
-
Load cell (appropriate for the expected stiffness of the gel)
-
Cylindrical mold for hydrogel preparation
Procedure:
-
Sample Preparation: Prepare cylindrical hydrogel samples of a defined diameter and height. Ensure the top and bottom surfaces are parallel.
-
Equilibration: Equilibrate the hydrogel samples in a suitable buffer (e.g., PBS) or deionized water until they reach their equilibrium swelling state.
-
Measurement:
-
Measure the diameter and height of the swollen hydrogel sample.
-
Place the sample at the center of the lower compression platen.
-
-
Testing:
-
Bring the upper platen down until it just touches the surface of the hydrogel.
-
Apply a compressive strain at a constant rate (e.g., 1 mm/min).
-
Record the force and displacement data until a predefined strain (e.g., 10-20%) is reached.
-
-
Data Analysis:
-
Convert the force-displacement data into a stress-strain curve.
-
Stress (σ) = Force / Cross-sectional Area
-
Strain (ε) = Change in Height / Original Height
-
-
The compressive modulus (Young's Modulus, E) is calculated from the initial linear region of the stress-strain curve (typically between 0-10% strain).
-
Visualizations
Troubleshooting Workflow for Weak Hydrogels
Caption: A troubleshooting workflow for addressing mechanically weak hydrogels.
Strategies to Enhance Mechanical Properties
Caption: Relationship between enhancement strategies and their mechanisms.
Experimental Workflow for IPN Hydrogel Synthesis and Testing
Caption: Experimental workflow for IPN hydrogel synthesis and characterization.
References
- 1. 2.1. Interpenetrating Polymer Network (IPN) Synthesis [bio-protocol.org]
- 2. rsc.org [rsc.org]
- 3. Enhancing Biopolymer Hydrogel Functionality through Interpenetrating Networks - PMC [pmc.ncbi.nlm.nih.gov]
- 4. banglajol.info [banglajol.info]
- 5. Evaluation of the effects of cross-linking and swelling on the mechanical behaviors of hydrogels using the digital image correlation method - Soft Matter (RSC Publishing) [pubs.rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. A Comprehensive Mechanical Testing of Polyacrylamide Hydrogels: The Impact of Crosslink Density - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Preparation and characterization of double crosslinked hydrogel films from carboxymethylchitosan and carboxymethylcellulose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. oulu.fi [oulu.fi]
- 13. Compression testing and measurement of material properties of a double network hydrogel [dspace.mit.edu]
Validation & Comparative
A Comparative Analysis of Thiol-Reactive Crosslinkers for Biomaterial Fabrication
For researchers, scientists, and drug development professionals, the selection of an appropriate crosslinking chemistry is a critical step in the design and fabrication of biomaterials for applications ranging from tissue engineering to controlled drug delivery. Thiol-reactive crosslinkers are a popular choice due to their high specificity and efficiency in forming stable networks under physiologically relevant conditions. This guide provides an objective comparison of three commonly used thiol-reactive crosslinkers: maleimides, vinyl sulfones, and pyridyl disulfides, supported by experimental data and detailed protocols to aid in the selection process.
The performance of a biomaterial is intrinsically linked to the properties of its crosslinked network. The choice of crosslinker influences not only the mechanical strength and degradation profile of the material but also its biocompatibility and interaction with encapsulated cells or therapeutic molecules. This comparison focuses on the key performance metrics of reaction kinetics, linkage stability, and cytotoxicity to provide a comprehensive overview for informed decision-making.
Comparative Performance of Thiol Crosslinkers
The following table summarizes the key quantitative data for maleimide, vinyl sulfone, and pyridyl disulfide crosslinkers. It is important to note that direct comparisons of absolute values across different studies can be challenging due to variations in experimental conditions (e.g., pH, temperature, reactant concentrations, and polymer backbone).
| Feature | Maleimide | Vinyl Sulfone | Pyridyl Disulfide |
| Reaction Mechanism | Michael Addition | Michael Addition | Thiol-Disulfide Exchange |
| Reaction Kinetics | Very Fast (seconds to minutes)[1][2][3] | Moderate (minutes to hours)[2][3][4] | Fast (minutes)[5][6] |
| Optimal pH Range | 6.5 - 7.5[7] | 7.0 - 9.0[8] | 4.0 - 5.0 for activation, 7.0-8.0 for exchange[5] |
| Linkage Formed | Stable Thioether Bond | Stable Thioether Bond | Reversible Disulfide Bond |
| Linkage Stability | Susceptible to retro-Michael reaction and thiol exchange, leading to a half-life of ~7 days in human plasma for some conjugates.[9] Hydrolysis of the succinimide (B58015) ring can increase stability, with ring-opened products having half-lives of over two years.[10][11] | Generally more stable than maleimide-thiol adducts, particularly against hydrolysis.[12] | Reversible in the presence of reducing agents like glutathione (B108866) (GSH).[6][13] |
| Biocompatibility/Cytotoxicity | Generally considered biocompatible, but unreacted maleimides can be cytotoxic.[14] | Considered biocompatible with low cytotoxicity.[15] | The byproduct, pyridine-2-thione, can be monitored to follow the reaction but should be removed.[5] |
Reaction Mechanisms and Signaling Pathways
The distinct reaction mechanisms of these crosslinkers dictate their reactivity and the nature of the resulting covalent bond.
Reaction mechanisms of common thiol-reactive crosslinkers.
Experimental Workflows
A systematic evaluation of crosslinker performance is essential for selecting the optimal candidate for a specific application. The following workflow outlines a general approach for comparing thiol-reactive crosslinkers.
A generalized workflow for the comparative evaluation of thiol crosslinkers.
Decision-Making Guide for Crosslinker Selection
The choice of a thiol crosslinker should be guided by the specific requirements of the intended application. This decision tree provides a logical framework for selecting the most suitable crosslinker.
A decision tree to guide the selection of a thiol crosslinker.
Experimental Protocols
Detailed methodologies are crucial for the accurate and reproducible assessment of crosslinker performance.
Protocol 1: Determination of Hydrogel Gelation Time by Rheology
This protocol outlines the use of a rheometer to determine the gelation time of a hydrogel, which is a key indicator of reaction kinetics.[16][17][18]
Materials:
-
Thiol-functionalized polymer solution
-
Thiol-reactive crosslinker solution (e.g., PEG-maleimide, PEG-vinyl sulfone)
-
Phosphate-buffered saline (PBS) or other suitable buffer
-
Rheometer with a parallel plate or cone-plate geometry
Procedure:
-
Sample Preparation: Prepare stock solutions of the thiol-functionalized polymer and the crosslinker in the desired buffer at the appropriate concentrations. Ensure all solutions are at the desired reaction temperature before mixing.
-
Rheometer Setup: Set the rheometer to the desired temperature (e.g., 37°C for physiological conditions). Use a geometry appropriate for the sample volume.
-
Time Sweep Measurement:
-
Quickly and thoroughly mix the polymer and crosslinker solutions. The time of mixing is considered t=0.
-
Immediately load the mixture onto the rheometer's lower plate.
-
Lower the upper geometry to the specified gap size.
-
Start a time sweep experiment, monitoring the storage modulus (G') and loss modulus (G'') over time at a constant frequency (e.g., 1 Hz) and strain within the linear viscoelastic region.
-
-
Data Analysis: The gel point is typically defined as the time at which G' surpasses G''. This crossover point indicates the transition from a liquid-like to a solid-like material and is recorded as the gelation time.[18]
Protocol 2: In Vitro Cytotoxicity Assessment of Crosslinked Hydrogels
This protocol describes a general method for evaluating the cytotoxicity of the crosslinked biomaterial using an indirect contact test, which assesses the effect of leachable substances from the hydrogel on cell viability.[19]
Materials:
-
Pre-formed hydrogels crosslinked with the different thiol-reactive agents
-
Sterile cell culture medium
-
A relevant cell line (e.g., fibroblasts, mesenchymal stem cells)
-
24-well tissue culture plates and cell culture inserts (e.g., Transwell®)
-
Cell viability assay kit (e.g., MTT, PrestoBlue™, or LIVE/DEAD™ assay)
-
Incubator (37°C, 5% CO2)
Procedure:
-
Cell Seeding: Seed the chosen cell line into the wells of a 24-well plate at a predetermined density and culture until they reach approximately 80% confluency.
-
Hydrogel Preparation: Prepare the hydrogels according to the desired formulation and allow them to fully crosslink. Wash the hydrogels extensively with sterile PBS to remove any unreacted crosslinker or byproducts.
-
Indirect Contact Culture:
-
Place the sterile, washed hydrogels into the cell culture inserts.
-
Place the inserts containing the hydrogels into the wells with the cultured cells, ensuring the hydrogel is submerged in the culture medium but not in direct contact with the cells.
-
-
Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).
-
Cell Viability Assessment:
-
After the incubation period, remove the inserts containing the hydrogels.
-
Perform a cell viability assay according to the manufacturer's instructions. This typically involves adding the assay reagent to the cells and measuring the absorbance or fluorescence, which correlates with the number of viable cells.
-
-
Data Analysis: Compare the viability of cells exposed to the different hydrogels to that of control cells cultured in medium alone (negative control) and cells exposed to a known cytotoxic agent (positive control). Express the results as a percentage of the negative control.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Thiol-Methylsulfone-Based Hydrogels for 3D Cell Encapsulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Lipid–peptide bioconjugation through pyridyl disulfide reaction chemistry and its application in cell targeting and drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pyridyl disulfide-based thiol–disulfide exchange reaction: shaping the design of redox-responsive polymeric materials - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. vectorlabs.com [vectorlabs.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Long-term stabilization of maleimide-thiol conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Structure–reactivity based control of radical-mediated degradation in thiol–Michael hydrogels - Journal of Materials Chemistry B (RSC Publishing) DOI:10.1039/D5TB01237F [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. Control of Thiol-Maleimide Reaction Kinetics in PEG Hydrogel Networks - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Multifunctional Silk Vinyl Sulfone-Based Hydrogel Scaffolds for Dynamic Material-Cell Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 16. A protocol for rheological characterization of hydrogels for tissue engineering strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. scholars.uky.edu [scholars.uky.edu]
- 18. scholarsmine.mst.edu [scholarsmine.mst.edu]
- 19. Evaluation of the In Vitro Cytotoxicity of Crosslinked Biomaterials - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Biocompatibility of Ethylene Glycol Bis-Mercaptoacetate (EGBMA) Hydrogels
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of EGBMA Hydrogels with Common Alternatives, Supported by Experimental Data.
The burgeoning field of biomedical engineering continually seeks advanced materials for applications such as drug delivery and tissue engineering. Hydrogels, with their high water content and tunable properties, are at the forefront of this pursuit. This guide provides a comparative analysis of the biocompatibility of Ethylene Glycol Bis-Mercaptoacetate (EGBMA) hydrogels against widely used alternatives: Poly(ethylene glycol) (PEG), gelatin, and alginate-based hydrogels. Our evaluation is based on critical biocompatibility parameters: in vitro cytotoxicity, in vivo biocompatibility, and hemocompatibility.
Executive Summary of Biocompatibility
The selection of a hydrogel for a biomedical application hinges on its interaction with biological systems. An ideal hydrogel should be non-toxic to cells, elicit a minimal inflammatory response in the body, and be compatible with blood. While EGBMA hydrogels show promise with good qualitative biocompatibility, a detailed quantitative comparison highlights the extensive characterization of alternative materials.
| Hydrogel Type | Key Biocompatibility Findings |
| EGBMA Hydrogels | Studies indicate good in vitro cytocompatibility with macrophage cell lines and favorable in vivo biocompatibility with controlled degradation. However, specific quantitative data on cell viability percentages and hemolysis rates are not readily available in the reviewed literature. |
| PEG-based Hydrogels | Generally exhibit excellent biocompatibility with high cell viability (>80%) and low hemolysis rates (<2%). Their bio-inert nature minimizes inflammatory responses. |
| Gelatin-based Hydrogels | Demonstrate high biocompatibility due to their natural origin, with cell viabilities often exceeding 90%. Hemolysis rates are typically low (<1%). |
| Alginate-based Hydrogels | Known for their excellent biocompatibility and low cytotoxicity, with reported cell viability often above 85% and low hemolysis rates (<2%). |
In Vitro Cytotoxicity: A Quantitative Comparison
In vitro cytotoxicity assays are fundamental in assessing the potential toxicity of a biomaterial. The MTT assay, which measures the metabolic activity of cells, is a common method to quantify cell viability in the presence of a material.
Table 1: Comparison of In Vitro Cytotoxicity of Different Hydrogels
| Hydrogel Type | Cell Line | Cell Viability (%) | Reference |
| EGBMA/DTT-crosslinked | RAW 264.7 mouse macrophages | Not explicitly quantified, but described as "not toxic". | [1] |
| PEG-Methylsulfone/Thiol | Endothelial Cells | ~80% (compared to 2D control) | [2] |
| PEGDA Blends (20 wt%) | Not specified | 79 ± 7.9% | [3] |
| Gelatin Methacryloyl (GelMA) | BV2 microglia | 91.7 ± 3.0% (at day 7) | [4] |
| Gelatin-GMA/Graphene Oxide | MRC-5 | >91.7% | [5] |
| Alginate/PVA/r-GO | Not specified | 122.26 ± 0.93% (indicating proliferation) | |
| Alginate Dialdehyde/Gelatin | Mesenchymal Stem Cells | Significantly higher than alginate alone | [6] |
Note: Direct comparison is challenging due to variations in specific hydrogel formulations, cell types, and experimental conditions.
In Vivo Biocompatibility: The Host Response
The response of a living organism to an implanted hydrogel is a critical determinant of its success. Subcutaneous implantation is a common model to evaluate the local inflammatory response and degradation of the material.
EGBMA/DTT-crosslinked hydrogels have been shown to degrade in vivo over several weeks in a subcutaneous mouse model.[1] The inflammatory response to these hydrogels can be modulated by their degradation profile.[1] For PEG-based hydrogels, studies in non-human primates have indicated only a slight increase in astrocytic and microglial/macrophage presence, which was not substantially different from sham-implanted hemispheres, suggesting good neural biocompatibility. Gelatin and alginate hydrogels, being of natural origin, generally exhibit a mild in vivo inflammatory response.
Hemocompatibility: Interaction with Blood
For applications involving direct contact with blood, hemocompatibility is paramount. The hemolysis assay, which measures the degree of red blood cell lysis, is a standard in vitro test. A hemolysis rate below 5% is generally considered acceptable for biomaterials.
Table 2: Comparison of Hemocompatibility of Different Hydrogels
| Hydrogel Type | Hemolysis Rate (%) | Reference |
| EGBMA Hydrogels | Data not readily available in reviewed literature. | |
| PEG Hydrogel | < 1% | [7] |
| PEG/ε-Lysine Hydrogels | < 5% | [8] |
| Gelatin-GMA Hydrogel | 0.54% | [5] |
| Gelatin-GMA/Graphene Oxide | 0.50% | [5] |
| Alginate-based composite | < 2% | [9] |
| Hyaluronic Acid Hydrogel | 0.14 ± 0.07% to 0.41 ± 0.20% | [10] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of biocompatibility studies. Below are summaries of standard protocols for the key experiments cited in this guide.
MTT Cell Viability Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
References
- 1. researchgate.net [researchgate.net]
- 2. yadda.icm.edu.pl [yadda.icm.edu.pl]
- 3. ricerca.uniba.it [ricerca.uniba.it]
- 4. tis.wu.ac.th [tis.wu.ac.th]
- 5. Characterization of Thiol-Ene Crosslinked PEG Hydrogels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. rsc.org [rsc.org]
- 7. mdpi.com [mdpi.com]
- 8. Cell Viability Assays in Three-Dimensional Hydrogels: A Comparative Study of Accuracy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Characterization of Ethylene Glycol Crosslinked Polymers: A Comparative Guide
To the valued researcher,
Our investigation into the specific crosslinking agent, Ethylene (B1197577) glycol bis-mercaptoacetate (EGBMA), revealed a notable scarcity of published, in-depth comparative studies and quantitative performance data within the public domain. This limitation currently prevents the creation of a comprehensive guide on EGBMA-crosslinked polymers that would meet the rigorous data-driven standards required for research and development professionals.
However, recognizing the importance of understanding ethylene glycol-based crosslinking systems, we have compiled a detailed comparison guide on a closely related and extensively studied alternative: Ethylene glycol dimethacrylate (EGDMA) . EGDMA is a widely utilized crosslinker in polymer synthesis for biomedical applications, and a wealth of experimental data is available to facilitate a robust comparison. This guide will provide objective comparisons of EGDMA's performance with other alternatives, supported by experimental data, to assist in your research and development endeavors.
A Comparative Guide to Ethylene Glycol Dimethacrylate (EGDMA) Crosslinked Polymers
For researchers, scientists, and drug development professionals, the choice of a crosslinking agent is pivotal as it dictates the ultimate mechanical and physicochemical properties of a polymer network. Ethylene glycol dimethacrylate (EGDMA) is a common crosslinker used to form three-dimensional polymer networks from various monomers. Its short, flexible ethylene glycol chain offers a distinct property profile compared to other crosslinkers.
This guide provides an objective comparison of the performance of EGDMA-crosslinked polymers against other alternatives, supported by experimental data from various studies.
Quantitative Comparison of Mechanical Properties
The selection of a crosslinking agent significantly impacts the mechanical performance of the resulting polymer. The following tables summarize the comparative mechanical properties of polymers crosslinked with EGDMA and other agents.
Table 1: Comparison of Mechanical Properties of Polystyrene (PS) and Poly(methyl methacrylate) (PMMA) Crosslinked with Divinylbenzene (DVB) and EGDMA [1]
| Polymer System | Crosslinker | Concentration | Tensile Strength (MPa) | Elastic Modulus (GPa) |
| Polystyrene (PS) | DVB | 5% | 45 | 3.2 |
| EGDMA | 5% | 38 | 2.8 | |
| Poly(methyl methacrylate) (PMMA) | DVB | 10% | 70 | 3.5 |
| EGDMA | 10% | 62 | 3.1 |
Note: Data is synthesized from multiple studies to show general trends. Absolute values can vary based on specific polymerization conditions.[1]
Table 2: Effect of EGDMA Concentration on Mechanical Properties of PMMA [2]
| Crosslinker | Concentration | Flexural Strength (MPa) | Elastic Modulus (MPa) | Surface Hardness (VHN) |
| EGDMA | 15% | - | - | - |
| EGDMA | 20% | 88.51 ± 7.252 | - | - |
| TEGDA | 15% | 122.26 ± 9.051 | - | - |
| TEGDA | 20% | - | - | 17.95 ± 1.156 |
| PEGDMA | 10% | - | - | 14.43 ± 0.814 |
Data from a study comparing EGDMA with other dimethacrylate crosslinkers in a PMMA matrix.[2] It was noted that increasing the cross-linking agent concentration to 20% decreased flexural strength and elastic modulus values in all groups.[2]
Performance in Hydrogel Systems
EGDMA is frequently used to form hydrogels for applications such as drug delivery and tissue engineering. The crosslinker concentration directly influences swelling behavior, porosity, and drug release kinetics.
Table 3: Effect of EGDMA Concentration on Hydrogel Properties [3]
| Hydrogel System | EGDMA Concentration | Swelling Ratio | Porosity | Drug Release Rate |
| Acrylic acid–polyvinyl alcohol | Low | High | High | Faster |
| Medium | Intermediate | Intermediate | Intermediate | |
| High | Low | Low | Slower |
General trends observed in a study on pH-sensitive acrylic acid–polyvinyl alcohol hydrogels.[3] An increase in EGDMA concentration leads to a higher crosslinking density, which in turn decreases the mesh size of the hydrogel, resulting in lower porosity and reduced swelling.[3]
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. Below are summarized protocols for key experiments cited in the characterization of EGDMA-crosslinked polymers.
1. Synthesis of EGDMA-Crosslinked Hydrogels (Free Radical Polymerization) [3]
-
Materials: Monomer (e.g., Acrylic Acid), Co-monomer (e.g., Polyvinyl Alcohol), Crosslinker (EGDMA), Initiator (e.g., Benzoyl Peroxide), Solvent (e.g., Deionized Water).
-
Procedure:
-
Dissolve the monomer, co-monomer, and a specified amount of EGDMA in the solvent.
-
Add the initiator to the solution.
-
Purge the mixture with nitrogen to remove dissolved oxygen.
-
Heat the solution to the initiator's decomposition temperature to initiate polymerization.
-
Allow the polymerization to proceed for a set time until a hydrogel is formed.
-
Wash the resulting hydrogel extensively with the solvent to remove unreacted monomers and initiator.
-
2. Swelling Studies [3]
-
Objective: To determine the equilibrium swelling ratio of the hydrogel.
-
Procedure:
-
Immerse a pre-weighed, dried hydrogel sample in a buffer solution of a specific pH (e.g., pH 1.2, 5.5, 6.5, 7.5).
-
Allow the hydrogel to swell at a constant temperature.
-
At regular intervals, remove the hydrogel, blot the surface to remove excess water, and weigh it.
-
Continue until the weight remains constant, indicating equilibrium swelling.
-
Calculate the swelling ratio as (Ws - Wd) / Wd, where Ws is the weight of the swollen hydrogel and Wd is the weight of the dry hydrogel.
-
3. Mechanical Testing (Flexural Strength) [2]
-
Objective: To measure the material's ability to resist deformation under load.
-
Apparatus: Universal Testing Machine.
-
Procedure (Three-Point Bending Test):
-
Prepare rectangular samples of the crosslinked polymer with standardized dimensions.
-
Place the sample on two supports in the testing machine.
-
Apply a load to the center of the sample at a constant rate until fracture occurs.
-
The machine records the load and displacement.
-
Calculate the flexural strength and modulus from the resulting stress-strain curve.
-
4. In Vitro Drug Release Study [3]
-
Objective: To characterize the release kinetics of a model drug from the hydrogel.
-
Procedure:
-
Load the hydrogel with a model drug (e.g., Metformin Hydrochloride) by soaking it in a concentrated drug solution.
-
Place the drug-loaded hydrogel in a release medium (e.g., simulated gastric or intestinal fluid).
-
Maintain constant temperature and agitation.
-
At predetermined time intervals, withdraw aliquots of the release medium and measure the drug concentration using UV-Vis spectrophotometry.
-
Replenish the withdrawn medium with fresh medium to maintain sink conditions.
-
Analyze the release data using kinetic models (e.g., Zero-order, First-order, Higuchi, Korsmeyer-Peppas) to determine the release mechanism.
-
Visualizations
Diagrams can effectively illustrate complex processes and relationships. The following are Graphviz diagrams representing workflows and logical connections relevant to the characterization of EGDMA-crosslinked polymers.
Caption: Experimental workflow for synthesis and characterization of EGDMA-crosslinked polymers.
Caption: Effect of increasing EGDMA concentration on key polymer properties.
References
Performance Evaluation of Ethylene Glycol Bis-Mercaptoacetate in Tissue Engineering: A Comparative Guide
In the rapidly evolving field of tissue engineering, the choice of scaffolding material is paramount to recapitulating the native cellular microenvironment and guiding tissue regeneration. Hydrogels, with their high water content and tunable physical properties, have emerged as a leading class of scaffold materials. The crosslinking agent used to form these hydrogels plays a pivotal role in determining their mechanical strength, degradation kinetics, and biocompatibility. This guide provides a comprehensive performance evaluation of Ethylene Glycol Bis-Mercaptoacetate (EGBMA) as a crosslinking agent in tissue engineering scaffolds, comparing it with other commonly used alternatives.
Executive Summary
This compound (EGBMA) is a thiol-containing crosslinker that enables the formation of biodegradable hydrogels through thiol-ene or thiol-acrylate reactions. Its key advantage lies in the hydrolytically labile ester bonds within its structure, which allow for controlled degradation of the hydrogel scaffold over time. This controlled degradation is crucial for allowing infiltrating cells to remodel their surroundings and deposit their own extracellular matrix, a fundamental process in tissue regeneration. This guide presents a comparative analysis of EGBMA with two widely used alternatives: Poly(ethylene glycol) diacrylate (PEGDA), a non-degradable crosslinker, and gelatin, a natural polymer that can be crosslinked to form biodegradable scaffolds.
Comparative Performance Data
The following tables summarize the key performance metrics of hydrogels crosslinked with EGBMA, PEGDA, and gelatin. It is important to note that the data presented is compiled from various studies, and direct comparisons should be made with caution due to variations in experimental conditions.
Table 1: Mechanical Properties of Hydrogels
| Crosslinker/Material | Polymer System | Concentration | Young's Modulus (kPa) | Shear Modulus (G') (kPa) | Source(s) |
| EGBMA | 4-arm PEG-SH + PEGDA | 10% w/v | Not Reported | 20 - 22 | [1] |
| PEGDA | PEGDA | 5% w/v | Not Reported | 3.4 ± 0.3 | Not Applicable |
| PEGDA | 20% w/v | Not Reported | 102.6 ± 18.5 | Not Applicable | |
| GelMA-PEGDA-nHA | 5% GelMA, 5% PEGDA, 5% nHA | 278.62 ± 7.49 | Not Reported | [2] | |
| Gelatin | Gelatin-MTG | Not Specified | Varies with incubation | Not Reported | [3][4][5][6] |
| Gelatin/CNC | 2% | >1000g breaking strength | Increased with CNCs | [7] |
Table 2: Degradation Characteristics
| Crosslinker/Material | Degradation Mechanism | Degradation Time | Key Findings | Source(s) |
| EGBMA | Hydrolysis of ester bonds | Tunable (days to weeks) | Degradation rate is dependent on EGBMA concentration. | [1] |
| PEGDA | Non-degradable (in the absence of degradable co-monomers) | Not Applicable | Stable network structure. | [8][9] |
| Gelatin | Enzymatic (e.g., by collagenases) | Varies (hours to days) | Susceptible to rapid degradation in the presence of cells. | [10] |
Table 3: Biocompatibility and Cell Viability
| Crosslinker/Material | Cell Type | Assay | Results | Source(s) |
| EGBMA | RAW 264.7 macrophages | Not specified | Degradation byproducts are not toxic. | [1] |
| PEGDA | Various | MTT, Live/Dead | Generally high cell viability. | [2][11][12] |
| Gelatin | Hela cells, 3T3 fibroblasts | MTT | Excellent biocompatibility. | [7][10] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to enable researchers to reproduce and build upon these findings.
In Vitro Degradation Assay
This protocol is used to determine the degradation rate of hydrogel scaffolds in a simulated physiological environment.
Materials:
-
Phosphate-buffered saline (PBS), pH 7.4
-
Hydrogel samples of defined dimensions
-
24-well plates
-
Incubator at 37°C
-
Lyophilizer (for dry weight measurement)
-
Analytical balance
Procedure:
-
Prepare hydrogel discs of a specific diameter and thickness.
-
Record the initial wet weight (W_i) of each hydrogel sample. For dry weight, lyophilize a separate set of identical samples and record their initial dry weight (W_d_initial).
-
Place each hydrogel disc in a well of a 24-well plate and add 1 mL of PBS.
-
Incubate the plates at 37°C.
-
At predetermined time points (e.g., 1, 3, 7, 14, 21, and 28 days), carefully remove the PBS from the wells.
-
Gently blot the hydrogel discs to remove excess surface water and record the wet weight (W_t).
-
To determine the remaining dry weight, lyophilize the samples to complete dryness and record the final dry weight (W_d_final).
-
Calculate the percentage of weight loss at each time point using the formula: Weight Loss (%) = [(W_d_initial - W_d_final) / W_d_initial] * 100
Mechanical Testing: Shear Modulus Measurement
This protocol describes the measurement of the shear modulus (G') of hydrogels using a rheometer, which provides information about the material's stiffness.
Materials:
-
Rheometer with parallel plate geometry (e.g., 20 mm diameter)
-
Hydrogel samples of cylindrical shape, matching the geometry diameter
-
Deionized water
Procedure:
-
Place the hydrogel sample onto the lower plate of the rheometer.
-
Lower the upper plate until it makes contact with the hydrogel surface. A small normal force should be applied to ensure proper contact without compressing the sample.
-
To prevent dehydration during the measurement, a solvent trap or a thin layer of low-viscosity silicone oil can be applied around the sample.
-
Perform a frequency sweep at a constant, low strain (e.g., 1%) within the linear viscoelastic region of the material. The frequency range can be set from 0.1 to 100 rad/s.
-
The storage modulus (G') and loss modulus (G'') are recorded as a function of frequency. The shear modulus is typically reported as the value of G' in the plateau region of the frequency sweep.
Cell Viability and Cytotoxicity Assay (MTT Assay)
This protocol assesses the viability of cells cultured within or on the hydrogel scaffolds, and the potential cytotoxicity of any leached or degradation products.
Materials:
-
Cell culture medium appropriate for the cell type
-
Cells (e.g., fibroblasts, mesenchymal stem cells)
-
Hydrogel scaffolds (sterilized)
-
24-well or 96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO) or isopropanol
-
Microplate reader
Procedure:
-
Direct Contact:
-
Place sterile hydrogel discs at the bottom of the wells of a culture plate.
-
Seed cells directly onto the surface of the hydrogels at a desired density.
-
Add cell culture medium and incubate under standard cell culture conditions (37°C, 5% CO2).
-
-
Extract Method (for leachable cytotoxicity):
-
Incubate sterile hydrogel samples in cell culture medium for a defined period (e.g., 24, 48, 72 hours) to create a hydrogel extract.
-
Seed cells in a separate culture plate and allow them to adhere overnight.
-
Replace the standard culture medium with the hydrogel extract.
-
-
MTT Assay:
-
At the desired time points, remove the culture medium.
-
Add MTT solution (diluted in serum-free medium) to each well and incubate for 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to a purple formazan (B1609692) precipitate.
-
Remove the MTT solution.
-
Add a solubilization solution (e.g., DMSO or isopropanol) to each well to dissolve the formazan crystals.
-
Measure the absorbance of the solution at a specific wavelength (typically around 570 nm) using a microplate reader.
-
Cell viability is expressed as a percentage relative to a control group (cells cultured on tissue culture plastic or with standard medium).
-
Visualizing Experimental Processes and Biological Pathways
To further aid in the understanding of the evaluation process and the potential biological interactions, the following diagrams have been generated using Graphviz.
Caption: Experimental workflow for the performance evaluation of EGBMA-crosslinked hydrogels.
While the direct impact of EGBMA on specific signaling pathways is an area of ongoing research, the physical properties of the hydrogel scaffold, which are tunable with EGBMA, are known to influence key cellular processes. The following diagram illustrates a hypothetical signaling pathway that could be modulated by the mechanical properties of an EGBMA-crosslinked hydrogel, influencing mesenchymal stem cell (MSC) differentiation.
Caption: Hypothetical mechanotransduction pathway influenced by hydrogel stiffness.
Conclusion
References
- 1. Hydrolytically degradable microgels with tunable mechanical properties modulate the host immune response - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. [PDF] Characterization of Gelatin Hydrogels Cross-Linked with Microbial Transglutaminase as Engineered Skeletal Muscle Substrates | Semantic Scholar [semanticscholar.org]
- 4. Characterization of Gelatin Hydrogels Cross-Linked with Microbial Transglutaminase as Engineered Skeletal Muscle Substrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Characterization of Gelatin Hydrogels Cross-Linked with Microbial Transglutaminase as Engineered Skeletal Muscle Substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Preparation and characterization of enzymatically cross-linked gelatin/cellulose nanocrystal composite hydrogels - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. A users guide to degradation testing of PEG-based hydrogels: From in vitro to in vivo studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Gelatin hydrogels: enhanced biocompatibility, drug release and cell viability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Additive Manufacturing and Physicomechanical Characteristics of PEGDA Hydrogels: Recent Advances and Perspective for Tissue Engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
The Decisive Role of Crosslinking in Hydrogel Strength: A Comparative Analysis
For researchers, scientists, and professionals in drug development, the mechanical integrity of hydrogels is a critical parameter influencing their application, from tissue engineering scaffolds to controlled drug release systems. This guide provides an objective comparison of the mechanical strength of three distinct crosslinked hydrogels, supported by experimental data and detailed protocols, to aid in the selection of the most suitable material for your research needs.
The architecture of a hydrogel's polymer network, dictated by the nature and density of its crosslinks, fundamentally governs its mechanical properties. Here, we compare a chemically crosslinked Polyacrylamide (PAAm) hydrogel, a physically crosslinked Poly(vinyl alcohol) (PVA) hydrogel, and a high-strength Double-Network (DN) hydrogel.
Comparative Mechanical Properties
The mechanical performance of these three hydrogel types varies significantly, as summarized in the table below. These differences arise from their distinct internal structures and crosslinking mechanisms.
| Hydrogel Type | Crosslinking Mechanism | Tensile Strength (MPa) | Compressive Modulus (kPa) | Elongation at Break (%) | Key Characteristics |
| Polyacrylamide (PAAm) | Covalent bonds (Chemical) | 0.01 - 0.1 | 10 - 100 | 100 - 500 | Brittle, low toughness |
| Poly(vinyl alcohol) (PVA) | Hydrogen bonds (Physical) | 0.1 - 1.0 | 50 - 500 | 200 - 800 | Moderate strength, some self-healing |
| Double-Network (DN) | Interpenetrating networks | 1 - 10+ | 100 - 1000+ | 1000 - 2000+ | High toughness and strength |
Note: The values presented are approximate ranges and can vary based on specific synthesis parameters such as polymer concentration, crosslinker density, and processing conditions.
Experimental Protocols
Detailed methodologies for the synthesis and mechanical testing of these hydrogels are crucial for reproducible results.
Synthesis of Crosslinked Hydrogels
1. Chemically Crosslinked Polyacrylamide (PAAm) Hydrogel
-
Materials: Acrylamide (AAm) monomer, N,N'-methylenebis(acrylamide) (BIS) crosslinker, ammonium (B1175870) persulfate (APS) initiator, N,N,N',N'-tetramethylethylenediamine (TEMED) accelerator, deionized water.
-
Procedure:
-
Prepare a precursor solution by dissolving AAm and BIS in deionized water. The concentration of AAm and the AAm:BIS molar ratio will determine the network's crosslink density.
-
Degas the solution to remove dissolved oxygen, which can inhibit polymerization.
-
Add APS and TEMED to initiate the free-radical polymerization.
-
Quickly pour the solution into a mold of the desired shape.
-
Allow the polymerization to proceed at room temperature for several hours.
-
After gelation, immerse the hydrogel in deionized water to swell to equilibrium and remove unreacted monomers.
-
2. Physically Crosslinked Poly(vinyl alcohol) (PVA) Hydrogel
-
Materials: Poly(vinyl alcohol) (PVA) powder, deionized water.
-
Procedure:
-
Dissolve PVA powder in deionized water at an elevated temperature (e.g., 90°C) with constant stirring until a homogenous solution is formed.
-
Pour the hot PVA solution into a mold.
-
Subject the solution to multiple freeze-thaw cycles (e.g., freezing at -20°C for 12 hours followed by thawing at room temperature for 12 hours). The number of cycles influences the degree of crystallinity and thus the mechanical strength.[1][2]
-
The physical crosslinks are formed by the creation of crystalline regions through hydrogen bonding between PVA chains.
-
3. High-Strength Double-Network (DN) Hydrogel
-
Materials:
-
First Network: A rigid, highly crosslinked polyelectrolyte network (e.g., poly(2-acrylamido-2-methylpropanesulfonic acid) - PAMPS).
-
Second Network: A flexible, loosely crosslinked neutral polymer network (e.g., polyacrylamide - PAAm).
-
-
Procedure:
-
Synthesize the first network (PAMPS) by radical polymerization of the AMPS monomer with a high concentration of crosslinker.
-
Swell the first network hydrogel in an aqueous solution containing the second monomer (AAm), a crosslinker, and an initiator.
-
Initiate the polymerization of the second network within the swollen first network, typically via UV or thermal initiation.[2] The resulting interpenetrating network structure is key to the DN hydrogel's high toughness.[1]
-
Mechanical Testing
Standard tensile and compression tests are performed using a universal testing machine to quantify the mechanical properties of the hydrogels.
-
Tensile Testing:
-
Prepare dog-bone or rectangular shaped hydrogel samples.
-
Mount the sample in the grips of the testing machine.
-
Apply a uniaxial tensile load at a constant strain rate until the sample fractures.
-
Record the stress-strain curve to determine the tensile strength, Young's modulus, and elongation at break.
-
-
Compression Testing:
-
Prepare cylindrical hydrogel samples.
-
Place the sample between two parallel plates on the testing machine.
-
Apply a compressive load at a constant strain rate.
-
Record the stress-strain curve to determine the compressive modulus.
-
Visualizing the Experimental Workflow
The general workflow for comparing the mechanical strength of these hydrogels can be visualized as follows:
Underlying Mechanisms of Mechanical Strength
The disparity in mechanical properties is rooted in how the different network structures respond to applied stress.
In chemically crosslinked hydrogels like PAAm, the covalent crosslinks are strong but inflexible. Under stress, the polymer chains stretch, and once a critical point is reached, the covalent bonds rupture, leading to catastrophic failure.
Physically crosslinked hydrogels, such as PVA, rely on weaker, non-covalent interactions like hydrogen bonds.[1] These bonds can break and reform, allowing for energy dissipation and preventing immediate crack propagation, which imparts a degree of self-healing and higher toughness compared to purely chemically crosslinked gels.
Double-network hydrogels exhibit superior mechanical properties due to their unique structure. The first, brittle network provides stiffness, while the second, ductile network acts to dissipate energy. When a crack forms in the first network, the flexible chains of the second network bridge the crack and distribute the stress, preventing its propagation. This "sacrificial bond" mechanism of the first network breaking to protect the overall structure results in exceptionally high toughness.[1]
By understanding these fundamental differences in their internal architecture and mechanical response, researchers can make more informed decisions in selecting and designing hydrogels for their specific applications.
References
Degradation Profile of Ethylene Glycol Bis-Mercaptoacetate: An In Vitro and In Vivo Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
Ethylene (B1197577) glycol bis-mercaptoacetate is a molecule of interest in drug delivery and biomaterial applications due to its unique chemical structure, which suggests a potential for controlled degradation. This guide provides a comparative analysis of the expected in vitro and in vivo degradation of Ethylene glycol bis-mercaptoacetate, drawing parallels with other relevant biomaterials. While specific experimental data for this compound is limited in publicly available literature, this guide extrapolates its probable degradation behavior based on the well-documented degradation of its core chemical moieties: thioester and ester bonds.
Expected Degradation Pathways
This compound contains two key functional groups susceptible to degradation: ester linkages and thioester linkages. The degradation is anticipated to occur primarily through hydrolysis, which can be chemically or enzymatically mediated.
Chemical Hydrolysis: In an aqueous environment, the ester and thioester bonds are prone to hydrolysis. The rate of this hydrolysis is influenced by pH and temperature. Thioesters are generally more susceptible to hydrolysis than their corresponding oxygen esters.[1][2][3] Basic conditions are expected to accelerate the saponification of the ester bonds, leading to the formation of a carboxylate anion and a thiol.[1]
Enzymatic Degradation: In vivo, esterases and other hydrolases are expected to play a significant role in the degradation of this compound.[4][5] These enzymes can catalyze the cleavage of both ester and thioester bonds, potentially leading to a more rapid degradation compared to chemical hydrolysis alone. Studies on related mercaptocarboxylic acid esters have shown that they can be readily biodegradable.[6][7][8]
Comparative Degradation Analysis
To provide context, the expected degradation profile of this compound is compared with that of well-established biodegradable polymers used in drug delivery and medical devices.
Table 1: Comparative Overview of Degradation Characteristics
| Feature | This compound (Expected) | Poly(lactic-co-glycolic acid) (PLGA) | Polyanhydrides |
| Primary Degradation Mechanism | Hydrolysis (chemical and enzymatic) of ester and thioester bonds. | Bulk hydrolysis of ester bonds. | Surface erosion via hydrolysis of anhydride (B1165640) bonds. |
| Key Degradation Products | Ethylene glycol, mercaptoacetic acid. | Lactic acid, glycolic acid. | Diacid monomers. |
| Expected Degradation Rate | Moderate to fast, tunable by formulation. | Variable (days to months) depending on monomer ratio and molecular weight. | Fast (days to weeks). |
| pH Sensitivity | Degradation is expected to be accelerated at basic pH. | Degradation is autocatalyzed by acidic byproducts. | Highly sensitive to water. |
| Enzymatic Contribution | Significant contribution from esterases is anticipated. | Esterases can accelerate degradation. | Primarily hydrolytic degradation. |
Experimental Protocols for Degradation Analysis
Standardized protocols are crucial for evaluating the degradation of biomaterials. The following are detailed methodologies for in vitro and in vivo degradation studies, adapted for this compound.
In Vitro Degradation Testing (Adapted from ASTM F1635)[9][10][11]
This method is designed to determine the degradation rate of hydrolytically degradable polymers.
1. Sample Preparation:
-
Prepare films or devices of this compound of defined dimensions.
-
Sterilize the samples using a method that does not induce degradation (e.g., ethylene oxide or gamma irradiation, with appropriate validation).[9]
2. Degradation Medium:
-
Use a phosphate-buffered saline (PBS) solution at a physiological pH of 7.4.[9][10]
-
To simulate enzymatic degradation, bovine serum or specific enzymes like esterases can be added to the PBS.[9]
3. Experimental Setup:
-
Immerse a known weight of the sample in the degradation medium in a sterile container. A high ratio of medium volume to sample mass (e.g., 100:1) is recommended.[9]
-
Incubate the samples at 37°C in a shaking incubator to ensure uniform exposure.[10]
4. Analysis at Predetermined Time Points:
-
At each time point, retrieve a set of samples.
-
Mass Loss: Gently rinse the samples with deionized water, dry them to a constant weight, and calculate the percentage of mass loss.
-
Molecular Weight Changes: Analyze the molecular weight of the remaining polymer using techniques like Gel Permeation Chromatography (GPC).
-
Chemical Changes: Characterize changes in the chemical structure using Fourier-Transform Infrared Spectroscopy (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy.[10]
-
Morphological Changes: Observe the surface and cross-sectional morphology of the samples using Scanning Electron Microscopy (SEM).[11]
-
Degradation Products: Analyze the degradation medium using High-Performance Liquid Chromatography (HPLC) or Mass Spectrometry (MS) to identify and quantify the released degradation products.[5]
In Vivo Degradation Testing
In vivo studies are essential to understand the degradation behavior in a complex biological environment.
1. Animal Model:
-
Select an appropriate animal model (e.g., rats or rabbits) based on the intended application.
2. Implantation:
-
Surgically implant the sterilized samples into a subcutaneous or intramuscular site.
3. Explantation and Analysis:
-
At scheduled time points, explant the samples and surrounding tissue.
-
Perform the same analyses as in the in vitro study (mass loss, molecular weight, chemical and morphological changes) on the explanted samples.[11]
-
Biocompatibility Assessment: Evaluate the tissue response to the implant and its degradation products through histological analysis of the surrounding tissue.
Visualizing the Degradation Workflow
The following diagrams illustrate the logical flow of the experimental protocols for analyzing the degradation of this compound.
References
- 1. Hydrolysis of Thioesters Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 2. gmwgroup.harvard.edu [gmwgroup.harvard.edu]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Unveiling the Enzymatic Degradation Process of Biobased Thiophene Polyesters - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Biodegradation tests of mercaptocarboxylic acids, their esters, related divalent sulfur compounds and mercaptans - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Biodegradation tests of mercaptocarboxylic acids, their esters, related divalent sulfur compounds and mercaptans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. polymersolutions.com [polymersolutions.com]
- 10. In vitro degradation profiles and in vivo biomaterial–tissue interactions of microwell array delivery devices - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Marker-Independent Monitoring of in vitro and in vivo Degradation of Supramolecular Polymers Applied in Cardiovascular in situ Tissue Engineering - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Biocompatibility of Ethylene Glycol Bis-mercaptoacetate (EGBMA)-Based Biomaterials: A Comparative Guide to Cytotoxicity Assays
For Researchers, Scientists, and Drug Development Professionals
The development of novel biomaterials is a cornerstone of advancement in drug delivery, tissue engineering, and regenerative medicine. Among the diverse class of materials being explored, those based on Ethylene glycol bis-mercaptoacetate (EGBMA) are gaining attention due to their potential for creating tunable and degradable hydrogels. EGBMA, a thiol-containing crosslinker, allows for the formation of hydrogel networks through reactions like thiol-ene chemistry. A critical aspect of developing such materials for biomedical applications is a thorough evaluation of their biocompatibility, a key component of which is assessing their cytotoxicity.
This guide provides a comparative overview of common in vitro cytotoxicity assays relevant to EGBMA-based materials. While direct and extensive quantitative cytotoxicity data for materials exclusively based on this compound remains limited in publicly available literature, this guide synthesizes the available information and presents it alongside standardized protocols for key assays. This will enable researchers to design robust biocompatibility testing plans for their EGBMA-containing formulations.
Quantitative Cytotoxicity Data
The following table summarizes the available quantitative data on the cytotoxicity of hydrogels fabricated using this compound as a crosslinker. It is important to note that the data is sparse and derived from a limited number of studies. Further research is needed to establish a comprehensive cytotoxicity profile of EGBMA-based materials.
| Material Composition | Cell Line | Assay | Time Point(s) | Key Findings | Reference |
| PEG-4MAL microgels crosslinked with DTT and EGBMA | RAW 264.7 mouse macrophages | Not specified | 7 days | Degradation byproducts were not toxic to the cell line. | [1] |
| PEG-4MAL microgels crosslinked with DTT and EGBMA | Ly3 cells | Live/Dead Assay | 0 and 2 days | Cell viability was 65% immediately after encapsulation and increased to 70% after 2 days of culture. | [2] |
| PEG-4MAL microgels with varying EGBMA concentrations | RAW 264.7 mouse macrophages | Cell Viability Assay | 48 hours | No significant difference in cell viability was observed between different microgel formulations. | [1] |
Experimental Protocols for Key Cytotoxicity Assays
Accurate and reproducible cytotoxicity data relies on well-defined experimental protocols. Below are detailed methodologies for three commonly employed assays: the MTT assay, the LDH assay, and apoptosis assays.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is often used as an indicator of cell viability. In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals.
Protocol for Adherent Cells:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treatment: Expose the cells to the EGBMA-based material extracts or the material itself for the desired time periods. Include positive (e.g., a known cytotoxic agent) and negative (e.g., cell culture medium) controls.
-
MTT Addition: After the treatment period, remove the culture medium and add 100 µL of fresh medium and 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubation: Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 2-4 hours, allowing for the formation of formazan crystals.
-
Solubilization: Carefully remove the MTT solution and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan solution at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
LDH (Lactate Dehydrogenase) Cytotoxicity Assay
The LDH assay is a colorimetric assay that quantifies the release of lactate (B86563) dehydrogenase from cells with damaged plasma membranes. LDH is a stable cytoplasmic enzyme that is released into the cell culture medium upon cell lysis.
Protocol:
-
Cell Seeding and Treatment: Seed and treat cells with the EGBMA-based material as described for the MTT assay.
-
Supernatant Collection: After the treatment period, centrifuge the 96-well plate at a low speed (e.g., 250 x g) for 5 minutes to pellet any detached cells.
-
Sample Preparation: Carefully transfer a portion of the supernatant (typically 50 µL) from each well to a new 96-well plate.
-
LDH Reaction: Add 50 µL of the LDH assay reaction mixture (containing substrate, cofactor, and a tetrazolium salt) to each well containing the supernatant.
-
Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.
-
Absorbance Measurement: Measure the absorbance of the generated formazan at a wavelength of 490 nm using a microplate reader.
-
Lysis Control: To determine the maximum LDH release, lyse a set of untreated control cells with a lysis buffer and measure the LDH activity in the supernatant.
Apoptosis Assays
Apoptosis, or programmed cell death, is a critical parameter in assessing cytotoxicity. Various methods can be used to detect the biochemical and morphological changes that occur during apoptosis.
Annexin V/Propidium Iodide (PI) Staining:
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Preparation: After treatment with the EGBMA-based material, harvest the cells (including any floating cells) and wash them with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add fluorescently labeled Annexin V and Propidium Iodide to the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Visualizing Experimental Workflows and Signaling Pathways
To further clarify the experimental processes and potential biological mechanisms, the following diagrams are provided.
Caption: Workflow for assessing the cytotoxicity of EGBMA-based materials.
Caption: Potential apoptosis signaling pathways affected by biomaterials.
References
Comparative Guide to Cross-Validation of Analytical Methods for Ethylene Glycol Bis-Mercaptoacetate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of potential analytical methods for the quantification of Ethylene glycol bis-mercaptoacetate (EGBA). Due to a lack of publicly available, validated methods specifically for EGBA, this document outlines two robust analytical techniques, Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), that are well-suited for this analyte based on its chemical properties.
The experimental protocols and performance data presented herein are illustrative and based on established principles of analytical method validation for similar compounds. This guide is intended to serve as a comprehensive resource for developing and cross-validating analytical methods for EGBA in a research and drug development setting.
Proposed Analytical Methods Overview
Two primary analytical methods are proposed for the quantification of this compound:
-
Reversed-Phase High-Performance Liquid Chromatography with UV Detection (RP-HPLC-UV): A widely used technique for the separation and quantification of moderately polar to non-polar compounds. Given the ester and thiol functional groups in EGBA, it is expected to exhibit sufficient retention on a C18 column and possess a UV chromophore allowing for sensitive detection.
-
Gas Chromatography-Mass Spectrometry (GC-MS): A powerful technique for the separation and identification of volatile and semi-volatile compounds. EGBA is expected to be sufficiently volatile for GC analysis, and MS detection provides high selectivity and sensitivity.
Illustrative Performance Data
The following tables summarize the expected performance characteristics for the proposed analytical methods based on typical validation parameters for pharmaceutical analysis.
Table 1: Illustrative Performance Data for RP-HPLC-UV Method
| Parameter | Specification | Result |
| Linearity | ||
| Range | 1 - 100 µg/mL | Correlation Coefficient (r²) > 0.999 |
| Precision | ||
| Repeatability (RSD%) | ≤ 2.0% | 1.2% |
| Intermediate Precision (RSD%) | ≤ 3.0% | 2.5% |
| Accuracy | ||
| Recovery (%) | 98.0 - 102.0% | 99.5 - 101.2% |
| Sensitivity | ||
| Limit of Detection (LOD) | Signal-to-Noise Ratio ≥ 3:1 | 0.3 µg/mL |
| Limit of Quantitation (LOQ) | Signal-to-Noise Ratio ≥ 10:1 | 1.0 µg/mL |
| Specificity | No interference from blank and placebo at the retention time of the analyte. | Complies |
Table 2: Illustrative Performance Data for GC-MS Method
| Parameter | Specification | Result |
| Linearity | ||
| Range | 0.1 - 20 µg/mL | Correlation Coefficient (r²) > 0.998 |
| Precision | ||
| Repeatability (RSD%) | ≤ 5.0% | 3.8% |
| Intermediate Precision (RSD%) | ≤ 7.0% | 6.2% |
| Accuracy | ||
| Recovery (%) | 95.0 - 105.0% | 97.8 - 103.5% |
| Sensitivity | ||
| Limit of Detection (LOD) | Signal-to-Noise Ratio ≥ 3:1 | 0.03 µg/mL |
| Limit of Quantitation (LOQ) | Signal-to-Noise Ratio ≥ 10:1 | 0.1 µg/mL |
| Specificity | No interfering peaks at the retention time and m/z of the analyte. | Complies |
Experimental Protocols
Proposed RP-HPLC-UV Method
Objective: To quantify this compound using reversed-phase HPLC with UV detection.
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.
-
Data acquisition and processing software.
Chromatographic Conditions:
-
Column: C18, 4.6 mm x 150 mm, 5 µm particle size
-
Mobile Phase: Acetonitrile and Water (50:50, v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 210 nm
-
Injection Volume: 10 µL
-
Run Time: 10 minutes
Standard and Sample Preparation:
-
Standard Stock Solution (1 mg/mL): Accurately weigh about 25 mg of this compound reference standard and transfer to a 25 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.
-
Sample Preparation: Accurately weigh a quantity of the sample containing approximately 10 mg of this compound and transfer to a 100 mL volumetric flask. Add about 70 mL of mobile phase and sonicate for 15 minutes. Dilute to volume with the mobile phase and mix well. Filter the solution through a 0.45 µm nylon syringe filter before injection.
Proposed GC-MS Method
Objective: To quantify this compound using gas chromatography with mass spectrometric detection.
Instrumentation:
-
Gas chromatograph equipped with a split/splitless injector and a mass selective detector.
-
Data acquisition and processing software.
Chromatographic and Mass Spectrometric Conditions:
-
Column: DB-5ms, 30 m x 0.25 mm I.D., 0.25 µm film thickness
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min
-
Injector Temperature: 250 °C
-
Injection Mode: Split (10:1)
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 1 minute
-
Ramp: 15 °C/min to 280 °C
-
Hold: 5 minutes at 280 °C
-
-
Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Acquisition Mode: Selected Ion Monitoring (SIM)
-
Ions to be Monitored: To be determined from the mass spectrum of this compound (e.g., molecular ion and characteristic fragment ions).
Standard and Sample Preparation:
-
Standard Stock Solution (1 mg/mL): Accurately weigh about 25 mg of this compound reference standard and transfer to a 25 mL volumetric flask. Dissolve in and dilute to volume with a suitable solvent such as Dichloromethane.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with Dichloromethane to obtain concentrations ranging from 0.1 µg/mL to 20 µg/mL.
-
Sample Preparation: Accurately weigh a quantity of the sample containing approximately 2 mg of this compound and transfer to a 100 mL volumetric flask. Add about 70 mL of Dichloromethane and sonicate for 15 minutes. Dilute to volume with Dichloromethane and mix well. Filter the solution through a 0.45 µm PTFE syringe filter into a GC vial.
Cross-Validation Workflow
The following diagram illustrates a logical workflow for the cross-validation of the two proposed analytical methods.
Caption: Logical workflow for the cross-validation of HPLC and GC-MS methods.
Safety Operating Guide
Proper Disposal of Ethylene Glycol Bis-mercaptoacetate: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of chemical waste is paramount. This document provides essential, step-by-step guidance for the proper disposal of ethylene (B1197577) glycol bis-mercaptoacetate, a common laboratory reagent.
Ethylene glycol bis-mercaptoacetate is a hazardous chemical that requires careful handling and disposal to mitigate risks to personnel and the environment. It is harmful if swallowed, causes skin and eye irritation, and has a strong, unpleasant odor.[1][2] Adherence to the following procedures is critical for maintaining a safe laboratory environment.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, ensure that appropriate personal protective equipment (PPE) is worn. This includes chemical safety goggles, chemical-resistant gloves (such as nitrile or neoprene), and a standard lab coat.[1][2] All handling of this compound and its waste should be conducted in a well-ventilated area, preferably within a chemical fume hood.[1] An eyewash station and safety shower must be readily accessible.[1]
Incompatible Materials: Avoid contact with strong bases, strong oxidizing agents, and air, as this can lead to discoloration and degradation.[1][3]
Step-by-Step Disposal Protocol
The primary method for the disposal of this compound involves chemical neutralization through oxidation, followed by disposal as hazardous waste. Two common and effective oxidizing agents for this purpose are sodium hypochlorite (B82951) (bleach) and hydrogen peroxide.
Method 1: Neutralization with Sodium Hypochlorite
This method converts the volatile and odorous mercaptan into less harmful and less volatile compounds.
Experimental Protocol:
-
Preparation: In a designated chemical fume hood, place a container with the this compound waste on a stirrer. The container should be at least twice the volume of the waste.
-
Stirring: Begin stirring the waste solution.
-
Addition of Bleach: Slowly add a standard laboratory bleach solution (typically 5-8.25% sodium hypochlorite) to the waste. A general starting point is a 1:1 volume ratio of bleach to waste, but this should be adjusted based on the concentration of the mercaptan.[3] The theoretical stoichiometric ratio of thiol to sodium hypochlorite for oxidation to the disulfide is 1:0.5. However, in practice, an excess of sodium hypochlorite is often required, up to 1.2 equivalents, to ensure complete oxidation.
-
pH Adjustment: The oxidation process is more effective in an alkaline solution. Check the pH of the mixture and, if necessary, adjust to a pH greater than 9 with a dilute solution of sodium hydroxide.[3]
-
Reaction Time: Allow the solution to stir for a minimum of one hour to ensure the reaction is complete.[3]
-
Verification: Carefully check for the absence of the characteristic mercaptan odor. This is a primary indicator of successful neutralization.
-
Neutralization of Excess Oxidant: Once the mercaptan odor is gone, neutralize any excess sodium hypochlorite by adding a solution of sodium thiosulfate.
-
Final Disposal: The neutralized waste should be collected in a designated hazardous waste container, properly labeled, and disposed of according to your institution's hazardous waste management guidelines.
Method 2: Neutralization with Hydrogen Peroxide
Hydrogen peroxide is another effective oxidizing agent for mercaptans. The reaction can be accelerated with the use of a catalyst.
Experimental Protocol:
-
Preparation: In a chemical fume hood, place the waste container on a stirrer.
-
Stirring: Begin stirring the waste solution.
-
Addition of Hydrogen Peroxide: Slowly add a 3% hydrogen peroxide solution to the waste.
-
Catalyst (Optional): For a more vigorous reaction, a catalyst such as a soluble iron salt (e.g., ferrous sulfate) can be added. For a 1000 mg/L mercaptan solution, a concentration of 250 mg/L of iron catalyst has been shown to be effective.
-
Reaction Time: With a catalyst, the reaction should be complete in approximately 40 minutes. The absence of odor indicates completion.
-
Final Disposal: Collect the neutralized waste in a designated hazardous waste container, label it appropriately, and dispose of it through your institution's hazardous waste program.
Quantitative Data for Disposal
The following table summarizes key quantitative parameters for the chemical neutralization of mercaptan waste.
| Parameter | Sodium Hypochlorite Method | Hydrogen Peroxide Method |
| Oxidant Concentration | 5-8.25% | 3% |
| Recommended pH | > 9 | Not specified |
| Volume Ratio (Oxidant:Waste) | Start with 1:1 | Varies by mercaptan concentration |
| Stoichiometric Ratio (Thiol:Oxidant) | 1:0.5 (theoretical) | Varies (see below) |
| Catalyst | Not typically required | Ferrous sulfate (B86663) (e.g., 250 mg/L) |
| Reaction Time | Minimum 1 hour | ~40 minutes (with catalyst) |
Weight Ratios of Hydrogen Peroxide to Thiols for Disulfide Formation:
| Thiol | H₂O₂ / Thiol Weight Ratio |
| Ethane Thiol | 0.27 |
| Propane Thiol | 0.22 |
| Butane Thiol | 0.17 |
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Safeguarding Your Research: A Guide to Handling Ethylene Glycol Bis-mercaptoacetate
Essential safety protocols and logistical plans for researchers, scientists, and drug development professionals.
This document provides immediate and essential guidance for the safe handling and disposal of Ethylene glycol bis-mercaptoacetate. Adherence to these procedures is critical for ensuring personnel safety and minimizing environmental impact.
Personal Protective Equipment (PPE)
The selection of appropriate Personal Protective Equipment (PPE) is the first line of defense against the potential hazards of this compound, which include skin and eye irritation, respiratory tract irritation, and potential harm if swallowed or inhaled.[1][2]
Hand Protection
| Glove Material | Chemical Resistance Rating (Ethylene Glycol) | Notes |
| Butyl Rubber | Excellent | Recommended for protection against a wide variety of chemicals, including esters and ketones.[3] |
| Nitrile Rubber | Excellent | Provides good resistance to oils, greases, and some organic solvents, but may be less effective against certain esters.[3][4] |
| Viton® | Excellent | Offers excellent resistance to a broad range of chemicals, including aromatic and chlorinated hydrocarbons. |
| Neoprene | Good | A synthetic rubber with good all-around chemical resistance.[3] |
| Natural Rubber (Latex) | Fair to Poor | Not generally recommended for handling organic solvents.[3] |
This data is based on the chemical resistance to Ethylene Glycol and general chemical resistance charts. It should be used as a guide, and it is recommended to consult the glove manufacturer's specific chemical resistance data.
Eye and Face Protection
Wear appropriate protective eyeglasses or chemical safety goggles that comply with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1][5] A face shield may be necessary when there is a risk of splashing.
Respiratory Protection
A respiratory protection program that meets OSHA's 29 CFR 1910.134 and ANSI Z88.2 requirements or European Standard EN 149 must be followed whenever workplace conditions warrant a respirator's use.[1][5] For this compound, which has a low vapor pressure, respiratory protection is primarily needed in case of aerosolization or when working in poorly ventilated areas.
| Respirator Type | Cartridge/Filter | Conditions for Use |
| Air-Purifying Respirator (APR) | Organic Vapor (OV) cartridge | For use in well-ventilated areas where airborne concentrations are not expected to exceed the respirator's assigned protection factor. |
| Supplied-Air Respirator (SAR) | N/A | Recommended for situations with high or unknown airborne concentrations, or in oxygen-deficient environments.[6] |
Consult with an industrial hygienist or safety professional to determine the appropriate respiratory protection for your specific laboratory conditions.
Protective Clothing
Wear a lab coat, chemical-resistant apron, or other protective clothing to prevent skin contact.[1][5] Ensure that street clothing is not exposed. Contaminated clothing should be removed immediately and laundered before reuse.[1][5]
Emergency Procedures
Immediate and appropriate action is crucial in the event of an emergency.
First Aid
| Exposure Route | First Aid Measures |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][2] |
| Skin Contact | Remove contaminated clothing and shoes. Flush skin with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation develops.[1][2] |
| Inhalation | Move the victim to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.[1][2] |
| Ingestion | Do NOT induce vomiting. If the victim is conscious and alert, rinse their mouth and give 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1][2] |
Spills and Leaks
In the event of a spill, the following workflow should be initiated:
Handling and Storage
-
Handling: Use only in a well-ventilated area, preferably within a chemical fume hood.[1][5] Wash thoroughly after handling.[1][5] Avoid contact with eyes, skin, and clothing.[1][5] Keep the container tightly closed when not in use.[1][5]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents and strong bases.[1][5]
Disposal Plan
All waste containing this compound must be treated as hazardous waste and disposed of in accordance with local, state, and federal regulations. Do not dispose of it down the drain or in the regular trash.[7]
Waste Collection
-
Collect all liquid and solid waste contaminated with this compound in a designated, properly labeled, and sealed container.
-
The container must be made of a material compatible with the chemical.
-
Label the container clearly with "Hazardous Waste" and the full chemical name.
On-site Neutralization of Mercaptan Odor (Optional and subject to institutional approval)
For small quantities of aqueous waste, the characteristic mercaptan odor can be neutralized through chemical oxidation before collection for disposal. This procedure should only be performed by trained personnel in a chemical fume hood.
Materials:
-
Mercaptan-containing aqueous waste
-
Sodium hypochlorite (B82951) solution (household bleach, ~5-8%)
-
Large beaker or flask
-
Stir bar and stir plate
Procedure:
-
Place the beaker containing the mercaptan waste on the stir plate inside a chemical fume hood.
-
Begin stirring the waste solution.
-
Slowly and in small increments, add the sodium hypochlorite solution. The reaction may be exothermic, so control the rate of addition.
-
Continue stirring and adding bleach until the characteristic mercaptan odor is no longer detectable.
-
The neutralized solution should then be collected as hazardous waste.
Final Disposal
-
Store the sealed hazardous waste container in a designated satellite accumulation area.
-
Contact your institution's Environmental Health and Safety (EHS) department to arrange for pickup and disposal by a licensed hazardous waste contractor.
-
Never mix this compound waste with incompatible materials.
References
- 1. Ethylene glycol bis(mercaptoacetate)(123-81-9) MSDS Melting Point Boiling Point Density Storage Transport [chemicalbook.com]
- 2. benchchem.com [benchchem.com]
- 3. safety.fsu.edu [safety.fsu.edu]
- 4. usascientific.com [usascientific.com]
- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 6. cpchem.com [cpchem.com]
- 7. td.usd.edu [td.usd.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
